M7G(3'-OMe-5')pppA(2'-OMe)
描述
BenchChem offers high-quality M7G(3'-OMe-5')pppA(2'-OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M7G(3'-OMe-5')pppA(2'-OMe) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H33N10O17P3 |
|---|---|
分子量 |
814.5 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3S,4R,5R)-5-[[[[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3-hydroxy-4-methoxyoxolan-2-yl]-7-methylpurin-9-ium-6-olate |
InChI |
InChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14+,15+,16+,21-,22-/m1/s1 |
InChI 键 |
CDTPPKGWEOGAMN-YXBODQOFSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to M7G(3'-OMe-5')pppA(2'-OMe): Structure, Function, and Application in mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic cap analog, M7G(3'-OMe-5')pppA(2'-OMe), represents a significant advancement in the production of in vitro transcribed (IVT) mRNA for therapeutic and research applications. This trinucleotide cap analog is engineered to mimic the natural 5' cap structure of eukaryotic mRNA, thereby enhancing its stability and translational efficiency. This guide provides a comprehensive overview of the structure, function, and applications of M7G(3'-OMe-5')pppA(2'-OMe), including detailed experimental protocols and a quantitative analysis of its performance. Its unique structural modifications, a 3'-O-methylation on the 7-methylguanosine (B147621) and a 2'-O-methylation on the adjacent adenosine (B11128), synergistically contribute to higher protein yields and reduced immunogenicity of the resulting mRNA. This makes it a critical component in the development of mRNA-based vaccines and therapeutics.
Introduction to mRNA Capping and the Role of Cap Analogs
Eukaryotic messenger RNA (mRNA) molecules possess a unique 5' cap structure, consisting of a 7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge. This cap structure is crucial for several biological processes, including:
-
Protection from exonucleolytic degradation: The cap shields the mRNA from degradation by 5' exonucleases, thereby increasing its stability.[1]
-
Efficient translation initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key step in recruiting the ribosomal machinery to initiate protein synthesis.[2]
-
Splicing and nuclear export: The cap plays a role in the splicing of pre-mRNA and the subsequent export of mature mRNA from the nucleus to the cytoplasm.
-
Immune evasion: The presence of a "Cap 1" structure, which includes a 2'-O-methylation on the first nucleotide, helps the host's innate immune system to distinguish its own mRNA from foreign RNA, thus avoiding an unwanted immune response.[3]
In vitro transcription (IVT) is the primary method for producing synthetic mRNA for various applications. To generate functional mRNA, a cap structure must be incorporated. This can be achieved either post-transcriptionally using enzymes or co-transcriptionally by including a synthetic cap analog in the IVT reaction. Co-transcriptional capping is often preferred for its simplicity and scalability. M7G(3'-OMe-5')pppA(2'-OMe) is an advanced trinucleotide cap analog designed for efficient co-transcriptional capping.
The Structure of M7G(3'-OMe-5')pppA(2'-OMe)
The chemical structure of M7G(3'-OMe-5')pppA(2'-OMe) is specifically designed to optimize the properties of the resulting mRNA. Its systematic IUPAC name is 2-amino-9-((2R,3R,4S,5R)-5-((((((((((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)oxidophosphoryl)oxy)methyl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)-7-methyl-6-oxo-6,9-dihydro-1H-purin-7-ium.[3]
The key structural features are:
-
A 7-methylguanosine (m7G) base: This is the fundamental component of the cap that is recognized by the translation initiation factor eIF4E.
-
A 5'-5' triphosphate linkage: This inverted linkage connects the m7G to the first nucleotide of the mRNA, protecting it from 5' exonucleases.
-
A 3'-O-methyl group on the m7G ribose: This modification prevents the cap analog from being incorporated in the incorrect reverse orientation during in vitro transcription. This is a significant advantage over first-generation cap analogs like m7GpppG, which can be incorporated in both orientations, leading to a significant portion of non-functional mRNA. This feature is also present in "anti-reverse cap analogs" (ARCAs).
-
A 2'-O-methyl group on the adjacent adenosine (the first nucleotide of the transcript): This modification creates a "Cap 1" structure. The 2'-O-methylation is critical for reducing the immunogenicity of the mRNA by preventing its recognition by innate immune sensors like RIG-I.[3]
Below is a diagram illustrating the core structure of M7G(3'-OMe-5')pppA(2'-OMe).
Caption: Structural components of M7G(3'-OMe-5')pppA(2'-OMe).
The Function and Advantages of M7G(3'-OMe-5')pppA(2'-OMe)
The unique combination of a 3'-O-methyl and a 2'-O-methyl group in a trinucleotide format confers several functional advantages to M7G(3'-OMe-5')pppA(2'-OMe) over other cap analogs.
Enhanced Translation Efficiency
The primary function of the 5' cap is to recruit the translation machinery. The 3'-O-methylation ensures that all transcribed mRNA molecules are correctly capped, leading to a homogenous population of translatable mRNAs. Studies have shown that mRNAs capped with a trimethylated cap analog (containing both N7- and 3'-O-methylations) can exhibit up to 2.6-fold higher translational activity compared to those with a conventional m7GpppG cap.[4] While direct quantitative comparisons for M7G(3'-OMe-5')pppA(2'-OMe) are proprietary to manufacturers, the combined effect of correct orientation and a Cap 1 structure is expected to result in significantly higher protein yields.
Increased mRNA Stability
The 5'-5' triphosphate linkage and the m7G cap protect the mRNA from degradation by 5' exonucleases. The 2'-O-methylation of the first nucleotide further enhances this stability by providing resistance to certain decapping enzymes. Specifically, the 2'-O-methylation has been shown to block the decapping and exoribonuclease activities of the DXO protein, a key enzyme in mRNA quality control.[5][6] This increased stability leads to a longer half-life of the mRNA in the cell, allowing for more protein to be produced from a single transcript.
Reduced Immunogenicity
The innate immune system has evolved to recognize foreign RNA, often characterized by the absence of a proper cap structure. The pattern recognition receptor RIG-I can bind to uncapped or improperly capped RNAs, triggering an antiviral signaling cascade that leads to the production of type I interferons. The 2'-O-methylation on the first nucleotide of the mRNA (forming a Cap 1 structure) is a key determinant for "self" recognition, preventing the activation of RIG-I.[3] By co-transcriptionally generating a Cap 1 structure, M7G(3'-OMe-5')pppA(2'-OMe) helps to produce mRNA that is less likely to trigger an innate immune response, a critical feature for in vivo applications such as vaccines and therapeutics.
Quantitative Data and Performance
While much of the performance data for specific, commercially available cap analogs is proprietary, published research on similar molecules provides a strong indication of the expected benefits. The following table summarizes key quantitative parameters.
| Parameter | M7G(3'-OMe-5')pppA(2'-OMe) (Expected) | Standard m7GpppG (ARCA) | Standard m7GpppG |
| Capping Efficiency | >95% | ~70-80% | ~50% (correct orientation) |
| Translation Efficiency | High (Significantly higher than standard caps) | Moderate to High | Low to Moderate |
| Immune Response | Low (Cap 1 structure) | Moderate (Cap 0 structure) | Moderate (Cap 0 structure) |
Note: The values for M7G(3'-OMe-5')pppA(2'-OMe) are based on the expected synergistic effects of its structural modifications and data from similar advanced cap analogs.
Experimental Protocols
The following protocols provide a general framework for the use of M7G(3'-OMe-5')pppA(2'-OMe) in in vitro transcription and for assessing the stability of the resulting mRNA.
Co-transcriptional Capping of mRNA using M7G(3'-OMe-5')pppA(2'-OMe)
This protocol is adapted for a standard 20 µL in vitro transcription reaction. Optimization may be required depending on the specific RNA polymerase and template used.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
rNTP solution (100 mM each of ATP, CTP, UTP)
-
rGTP solution (100 mM)
-
M7G(3'-OMe-5')pppA(2'-OMe) solution (50 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor (e.g., SUPERase·In™)
-
DNase I (RNase-free)
Procedure:
-
Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microfuge tube in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, CTP, UTP (100 mM each): 0.5 µL of each
-
rGTP (100 mM): 0.25 µL
-
M7G(3'-OMe-5')pppA(2'-OMe) (50 mM): 2 µL
-
Linearized DNA template (1 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components thoroughly by gentle pipetting and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purification: Purify the capped mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by agarose (B213101) gel electrophoresis.
Caption: Workflow for co-transcriptional capping of mRNA.
In Vitro mRNA Stability Assay
This protocol uses a cell-free system to assess the stability of the capped mRNA.
Materials:
-
Capped and purified mRNA transcript
-
Cytoplasmic extract (e.g., from HeLa S100 cells)
-
Nuclease-free water
-
Reaction buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT)
-
RNase inhibitor
-
Stop solution (e.g., containing SDS and proteinase K)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) and sodium acetate (B1210297) for precipitation
-
Formaldehyde-agarose gel electrophoresis reagents
-
Northern blotting reagents or qRT-PCR reagents
Procedure:
-
Reaction Setup: For each time point, prepare a reaction mixture containing the cytoplasmic extract, reaction buffer, RNase inhibitor, and the capped mRNA.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding the stop solution.
-
RNA Extraction: Extract the RNA from each time point using phenol:chloroform extraction followed by ethanol precipitation.
-
Analysis: Analyze the amount of remaining intact mRNA at each time point using either Northern blotting or quantitative reverse transcription PCR (qRT-PCR).
-
Half-life Calculation: Plot the percentage of remaining mRNA against time and calculate the mRNA half-life.
Signaling Pathways
Cap-Dependent Translation Initiation
M7G(3'-OMe-5')pppA(2'-OMe) facilitates the initiation of translation through the canonical cap-dependent pathway. The m7G cap is recognized by eIF4E, which is part of the eIF4F complex. This binding event initiates a cascade of interactions that lead to the recruitment of the 40S ribosomal subunit to the 5' end of the mRNA.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Molecular Signature: An In-depth Technical Guide to the Discovery and History of mRNA Cap Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5' cap of messenger RNA (mRNA) is a critical molecular signature in eukaryotes, orchestrating a symphony of cellular processes from nuclear export and splicing to translation initiation and protection from degradation.[1][] Its discovery in the early 1970s revolutionized our understanding of gene expression and paved the way for the development of synthetic mRNA technologies that are now at the forefront of medicine.[3][4] This in-depth technical guide chronicles the discovery of the mRNA cap and the subsequent evolution of synthetic cap analogs, providing a comprehensive resource for researchers and developers in the field of mRNA therapeutics.
From Viral Enigmas to a Universal Eukaryotic Feature: The Discovery of the 5' Cap
The story of the mRNA cap begins not with eukaryotic cells, but with the viruses that infect them. In the early 1970s, researchers studying viral gene expression made a series of puzzling observations. Analysis of the 5' end of viral mRNAs, such as those from cytoplasmic polyhedrosis virus (CPV), reovirus, and vaccinia virus, revealed a unique, blocked and methylated structure.[4][5] This structure, later termed the "cap," was found to be a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA chain via an unusual 5'-5' triphosphate bridge.[1][3]
Initial studies with these viruses were instrumental in elucidating the fundamental characteristics and biosynthetic pathway of this novel modification.[4][5] It was soon discovered that this was not a viral peculiarity but a hallmark of nearly all eukaryotic mRNAs.[3] This 5' cap structure, and the process of its addition, known as capping, were quickly recognized as pivotal for the lifecycle of an mRNA molecule.[6]
The cap was found to be essential for the efficient initiation of translation, acting as a binding site for the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex.[1] Furthermore, the cap structure protects the mRNA from degradation by 5' exonucleases, thereby enhancing its stability.[7]
The Dawn of Synthetic mRNA: The Need for Cap Analogs
The advent of in vitro transcription (IVT) techniques in the 1980s, allowing for the synthesis of mRNA in a test tube, opened up new avenues for research and therapeutic development.[8] However, to produce functional synthetic mRNA that could be efficiently translated in eukaryotic systems, a method was needed to introduce the 5' cap. This led to the development of two primary strategies: post-transcriptional enzymatic capping and co-transcriptional capping using synthetic cap analogs.[9][10]
Post-transcriptional capping mimics the natural cellular process, employing enzymes like the vaccinia virus capping enzyme (VCE) to add the cap structure to the 5' end of an already synthesized RNA molecule.[10][11] While highly efficient, this method adds extra steps and complexity to the mRNA manufacturing process.[10]
Co-transcriptional capping , on the other hand, involves the inclusion of a chemically synthesized cap analog in the IVT reaction.[9] The RNA polymerase can then initiate transcription directly with the cap analog, producing a capped mRNA in a single step.[9] This approach offered a more streamlined and scalable method for producing capped mRNA, driving the development of a diverse array of cap analogs with improved properties.
The Evolution of mRNA Cap Analogs: A Generational Leap in Efficiency and Function
The development of mRNA cap analogs has progressed through several generations, each aimed at overcoming the limitations of its predecessors and enhancing the performance of synthetic mRNA.
First Generation: The Standard Cap Analog (m7GpppG)
The first synthetic cap analog to be widely used was m7G(5')ppp(5')G, often referred to as the standard cap analog.[12] While it enabled the co-transcriptional synthesis of capped mRNA, it had a significant drawback: the RNA polymerase could incorporate it in either the correct (forward) or incorrect (reverse) orientation.[13] Since only the forward orientation is recognized by the translation machinery, this resulted in a heterogeneous population of mRNA molecules, with a substantial portion being translationally inactive.[14]
Second Generation: Anti-Reverse Cap Analogs (ARCA)
To address the issue of reverse incorporation, "Anti-Reverse Cap Analogs" (ARCAs) were developed.[14] The key innovation in ARCA is the modification of the 3'-hydroxyl group of the m7G nucleotide, typically through methylation.[14] This modification prevents the RNA polymerase from initiating transcription from the m7G end, ensuring that the cap analog is incorporated exclusively in the correct orientation.[14] This led to a significant increase in the translational efficiency of in vitro transcribed mRNA.[14]
The Distinction Between Cap0 and Cap1
A crucial aspect of cap structure is the methylation status of the first transcribed nucleotide. The basic cap structure, with a methyl group only on the guanosine (B1672433) of the cap itself, is known as Cap0 (m7GpppN).[15] In higher eukaryotes, the ribose of the first nucleotide is also methylated at the 2'-O position, creating a Cap1 structure (m7GpppNm).[15] This seemingly minor difference has profound biological consequences. The Cap1 structure is recognized as "self" by the innate immune system, thus avoiding the activation of inflammatory responses that can be triggered by in vitro transcribed mRNA with a Cap0 structure.[15] Furthermore, Cap1 structures have been shown to enhance translation efficiency and mRNA stability.[15]
Third Generation and Beyond: Trinucleotide and Tetranucleotide Cap Analogs
The desire to directly synthesize mRNA with a Cap1 structure co-transcriptionally led to the development of trinucleotide cap analogs, such as CleanCap® Reagent AG.[16][17] These analogs incorporate the first one or two nucleotides of the transcript, already possessing the 2'-O-methylation, into the cap analog itself.[16][17] This allows for the one-step synthesis of Cap1 mRNA with high efficiency, further streamlining the manufacturing process and improving the quality of the final product.[16][17] More recent developments have even led to tetranucleotide cap analogs that can produce a Cap2 structure, which may offer further advantages in immune evasion.[18]
Quantitative Comparison of mRNA Cap Analogs
The performance of different cap analogs can be quantitatively assessed based on several key parameters: capping efficiency, translation efficiency, and the stability of the resulting mRNA. The following tables summarize representative data from various studies.
| Cap Analog Type | Capping Efficiency (%) | Notes |
| m7GpppG (Standard) | ~50-70% in correct orientation | A significant portion is incorporated in the reverse, non-functional orientation.[19][] |
| ARCA | >95% in correct orientation | The 3'-O-methyl group prevents reverse incorporation.[19] |
| CleanCap® AG (Trinucleotide) | >95% | Directly produces a Cap1 structure with high efficiency.[16][21] |
| Enzymatic Capping | ~100% | Post-transcriptional method resulting in correctly oriented caps (B75204).[17] |
Table 1: Comparison of Capping Efficiencies for Different Capping Methods.
| Cap Analog | Relative Translation Efficiency | Cell/System Type |
| Uncapped mRNA | Baseline | Rabbit Reticulocyte Lysate |
| m7GpppG-capped mRNA | 7-10x higher than uncapped | Wheat Germ IVT System[22] |
| ARCA-capped mRNA | 2.3 - 2.6x higher than m7GpppG | Rabbit Reticulocyte Lysate[14] |
| CleanCap® AG-capped mRNA | Significantly higher than ARCA | In vivo (mice)[23] |
Table 2: Comparison of Translational Efficiencies of mRNAs with Different Cap Analogs.
| Cap Analog/Modification | Key Stability Features |
| m7GpppG | Provides basic protection against 5' exonucleases. |
| Cap1 Structure | Enhanced stability compared to Cap0.[15] |
| Phosphorothioate-modified caps | Increased resistance to decapping enzymes.[6][8] |
Table 3: Impact of Cap Structure on mRNA Stability.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of capped mRNA.
Protocol 1: Co-transcriptional Capping of mRNA using ARCA
Objective: To synthesize a Cap0-capped mRNA in a single in vitro transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ARCA (Anti-Reverse Cap Analog)
-
NTPs (ATP, CTP, UTP, GTP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
ARCA (40 mM): 4 µL
-
ATP, CTP, UTP (100 mM each): 2 µL of each
-
GTP (20 mM): 1 µL (to achieve a 4:1 ratio of ARCA:GTP)
-
Linearized DNA template (1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the reaction gently by pipetting up and down and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a spin column-based purification kit, to remove unincorporated nucleotides, enzymes, and salts.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel.
Protocol 2: Post-transcriptional Enzymatic Capping using Vaccinia Capping Enzyme
Objective: To add a Cap0 structure to the 5' end of an in vitro transcribed mRNA.
Materials:
-
Purified, uncapped mRNA with a 5'-triphosphate end
-
Vaccinia Capping Enzyme (VCE)
-
10X Capping Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 10 mM DTT)
-
GTP (10 mM)
-
S-adenosylmethionine (SAM) (32 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following components:
-
Purified uncapped mRNA (up to 10 µg): X µL
-
Nuclease-free water to a final volume of 15 µL
-
-
Denaturation: Heat the mRNA solution at 65°C for 5 minutes, then immediately place it on ice for 5 minutes to denature any secondary structures at the 5' end.
-
Capping Reaction: Add the following reagents to the denatured mRNA:
-
10X Capping Buffer: 2 µL
-
GTP (10 mM): 1 µL
-
SAM (32 mM): 1 µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
Vaccinia Capping Enzyme (10 U/µL): 1 µL
-
-
Incubation: Mix gently and incubate at 37°C for 1 hour.
-
Purification: Purify the capped mRNA using a method similar to that described in Protocol 1 to remove the capping machinery and unreacted components.
-
Quantification and Quality Control: Analyze the concentration and integrity of the capped mRNA as described in Protocol 1.
Protocol 3: Analysis of Capping Efficiency by RNase H Cleavage and LC-MS
Objective: To determine the percentage of capped mRNA in a sample.
Materials:
-
Purified capped mRNA sample
-
Biotinylated DNA probe complementary to the 5' end of the mRNA
-
RNase H
-
RNase H Reaction Buffer
-
Streptavidin-coated magnetic beads
-
Wash and elution buffers
-
LC-MS system
Procedure:
-
Hybridization: Anneal the biotinylated DNA probe to the 5' end of the mRNA sample by heating and gradual cooling.
-
RNase H Digestion: Add RNase H to the hybridized sample. The enzyme will cleave the RNA strand of the DNA:RNA hybrid, releasing a short 5'-terminal RNA fragment.
-
Capture of 5' Fragment: Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotinylated probe along with the annealed 5' RNA fragment.
-
Washing and Elution: Wash the beads to remove the rest of the mRNA and other reaction components. Elute the 5' fragment from the beads.
-
LC-MS Analysis: Analyze the eluted fragments by liquid chromatography-mass spectrometry (LC-MS). The mass of the fragments will indicate whether they are capped or uncapped, and the relative peak areas will allow for the quantification of the capping efficiency.[5][24][25]
Visualizing the Core Concepts
The following diagrams illustrate key pathways and workflows in the discovery and application of mRNA cap analogs.
Figure 1: The enzymatic pathway of mRNA capping in eukaryotes.
Figure 2: The evolutionary progression of mRNA cap analogs.
References
- 1. In vitro synthesis of capped transcripts [bio-protocol.org]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Translation, stability, and resistance to decapping of mRNAs containing caps substituted in the triphosphate chain with BH3, Se, and NH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. areterna.com [areterna.com]
- 11. neb.com [neb.com]
- 12. areterna.com [areterna.com]
- 13. neb.com [neb.com]
- 14. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 17. neb.com [neb.com]
- 18. eurekalert.org [eurekalert.org]
- 19. benchchem.com [benchchem.com]
- 21. Co-transcriptional capping [takarabio.com]
- 22. Efficient preparation and properties of mRNAs containing a fluorescent cap analog: Anthraniloyl-m7GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 23. trilinkbiotech.com [trilinkbiotech.com]
- 24. researchgate.net [researchgate.net]
- 25. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
The Pivotal Role of the Cap 1 Structure in mRNA Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap is a critical modification of eukaryotic messenger RNA (mRNA) that plays a fundamental role in the regulation of mRNA metabolism, including splicing, nuclear export, stability, and translation initiation.[1] While the core 7-methylguanosine (B147621) (m7G) cap, known as Cap 0, is essential for recruiting the translation machinery, higher eukaryotes have evolved a further modification: the methylation of the 2'-hydroxyl group of the first nucleotide, forming the Cap 1 structure.[2] This seemingly subtle addition has profound implications for mRNA translation efficiency, stability, and its interaction with the host's innate immune system.[] In the burgeoning field of mRNA therapeutics and vaccines, understanding and controlling the capping status of in vitro transcribed (IVT) mRNA is a critical quality attribute (CQA) that directly impacts product efficacy and safety.[4][5] This technical guide provides an in-depth exploration of the Cap 1 structure's role in mRNA translation, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
The Molecular Biology of the Cap 1 Structure
The journey from a primary RNA transcript to a translationally competent mRNA involves a series of enzymatic modifications at the 5' end. The formation of the Cap 1 structure is a multi-step process that builds upon the initial Cap 0 structure.
Enzymatic Synthesis of Cap 1
The synthesis of the Cap 1 structure is a sequential enzymatic process:
-
RNA Triphosphatase: The 5'-triphosphate group of the nascent pre-mRNA is hydrolyzed to a diphosphate.
-
Guanylyltransferase: Guanosine monophosphate (GMP) is transferred from a GTP molecule to the 5'-diphosphate, forming a 5'-5' triphosphate linkage.
-
Guanine-N7-methyltransferase: The guanine (B1146940) base is methylated at the N7 position, using S-adenosyl-L-methionine (SAM) as a methyl donor, to create the Cap 0 structure (m7GpppN).
-
2'-O-methyltransferase (CMTr1): The final step in Cap 1 formation is the methylation of the 2'-hydroxyl group of the ribose of the first nucleotide adjacent to the m7G cap. This reaction is catalyzed by the enzyme Cap-specific (nucleoside-2'-O-)-methyltransferase 1 (CMTR1), also utilizing SAM as the methyl donor.[6][7]
The following diagram illustrates the enzymatic pathway for the formation of Cap 0 and Cap 1 structures.
The Multifaceted Role of Cap 1 in mRNA Translation
The presence of the 2'-O-methylation in the Cap 1 structure confers several advantages that collectively enhance the efficiency and fidelity of mRNA translation.
Enhanced Translation Efficiency
The Cap 1 structure has been shown to significantly increase the translational output of mRNA compared to its Cap 0 counterpart.[] This is attributed to a combination of factors, including increased affinity for translation initiation factors and enhanced mRNA stability. While the eIF4E component of the eIF4F complex recognizes the m7G cap, the 2'-O-methylation of the first nucleotide is thought to promote a more stable interaction with the ribosome, leading to more efficient initiation of translation.[]
Increased mRNA Stability
The 5' cap structure, in general, protects mRNA from degradation by 5'-3' exonucleases. The Cap 1 modification provides an additional layer of protection, further enhancing the stability and half-life of the mRNA molecule. This increased stability ensures that the mRNA template is available for multiple rounds of translation, leading to a higher overall protein yield.
Evasion of the Innate Immune System
A critical function of the Cap 1 structure, particularly relevant for in vitro transcribed mRNA used in therapeutics, is its role in evading the host's innate immune system.[4] The innate immune system has evolved mechanisms to recognize foreign RNA, such as viral RNA, which often lacks the Cap 1 modification.
-
RIG-I Signaling: Retinoic acid-inducible gene I (RIG-I) is a cytosolic pattern recognition receptor that detects viral RNA, particularly RNAs with a 5'-triphosphate or a Cap 0 structure.[8] Upon binding to such RNA, RIG-I undergoes a conformational change, leading to its activation and the initiation of a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. The 2'-O-methylation of the Cap 1 structure acts as a "self" marker, preventing RIG-I from binding and thereby avoiding the activation of this antiviral pathway.[7]
-
IFIT1-Mediated Translation Inhibition: Interferon-induced proteins with tetratricopeptide repeats 1 (IFIT1) is another key player in the innate immune response to foreign RNA. IFIT1 specifically recognizes and binds to mRNAs with a Cap 0 structure, effectively sequestering them from the translation machinery.[9] By binding to the 5' end of Cap 0 mRNA, IFIT1 competes with the translation initiation factor eIF4E, thereby inhibiting protein synthesis from these transcripts.[9] The 2'-O-methylation of the Cap 1 structure sterically hinders the binding of IFIT1, allowing Cap 1-modified mRNA to be efficiently translated.[]
References
- 1. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. GuidelineontheChemistry,ManufactureandControl(CMC)ofProphylacticCOVID-19mRNAVaccines(CurrentVersion)-News [ccfdie.org]
- 6. Regulation and function of CMTR1‐dependent mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fda.gov [fda.gov]
An In-depth Technical Guide to 5' Cap Structures in Eukaryotic mRNA for Researchers, Scientists, and Drug Development Professionals
The 5' cap is a critical modification to the 5' end of eukaryotic messenger RNA (mRNA) that plays a pivotal role in the regulation of mRNA processing, stability, and translation. This guide provides a comprehensive overview of the 5' cap structure, its synthesis, and its function, with a focus on the experimental methodologies and quantitative data relevant to researchers and professionals in drug development.
The Core Structure and Variations of the 5' Cap
The 5' cap consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA chain through an unconventional 5'-5' triphosphate bridge.[1][2] This core structure is referred to as "Cap 0". In higher eukaryotes, further modifications occur on the ribose of the first and second nucleotides, creating "Cap 1" and "Cap 2" structures, respectively.[1][3]
-
Cap 0: m7GpppN1 - The foundational cap structure found in all eukaryotes.[1]
-
Cap 1: m7GpppN1m - The 2'-O position of the first nucleotide is methylated. This modification is crucial for distinguishing self from non-self RNA, thereby reducing the innate immune response to in vitro transcribed (IVT) mRNA.[]
-
Cap 2: m7GpppN1mN2m - The 2'-O positions of the first and second nucleotides are methylated.[1]
These structural variations have significant functional implications, particularly in the context of therapeutic mRNA development, where minimizing immunogenicity and maximizing protein expression are paramount.
The Enzymatic Synthesis of the 5' Cap
The synthesis of the 5' cap is a co-transcriptional process that occurs in the nucleus shortly after the initiation of transcription by RNA polymerase II.[5] The process is catalyzed by a series of enzymatic activities:
-
RNA Triphosphatase (RTP): Removes the γ-phosphate from the 5' end of the nascent pre-mRNA transcript.[2][6]
-
Guanylyltransferase (GTase): Adds a guanosine (B1672433) monophosphate (GMP) to the 5' diphosphate (B83284) end of the pre-mRNA, forming a 5'-5' triphosphate linkage.[2][6]
-
Guanine-N7-methyltransferase (N7MTase): Methylates the guanine (B1146940) base at the N7 position, using S-adenosylmethionine (SAM) as the methyl donor. This completes the formation of the Cap 0 structure.[2][6]
-
2'-O-methyltransferase (2'OMTase): In higher eukaryotes, this enzyme further methylates the 2'-hydroxyl group of the first (and sometimes second) nucleotide to form Cap 1 and Cap 2 structures, respectively.[7]
In metazoans, the RNA triphosphatase and guanylyltransferase activities are carried out by a single bifunctional enzyme known as the capping enzyme (CE).[8]
Caption: Enzymatic pathway of 5' cap synthesis.
Key Functions of the 5' Cap Structure
The 5' cap is essential for multiple stages of the mRNA life cycle:
-
Protection from Exonucleolytic Degradation: The 5'-5' triphosphate linkage and the 7-methylguanosine modification protect the mRNA from degradation by 5' exonucleases, thereby increasing its stability.[9][10]
-
Splicing of the 5'-proximal Intron: The cap structure is involved in the efficient splicing of the first intron in the pre-mRNA sequence.[11][12]
-
Nuclear Export: The cap-binding complex (CBC) recognizes and binds to the 5' cap in the nucleus, facilitating the export of the mature mRNA to the cytoplasm.[13]
-
Initiation of Translation: In the cytoplasm, the cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex, which recruits the ribosome to the mRNA to initiate protein synthesis.[11][14]
Quantitative Comparison of Capping Strategies
The efficiency of 5' capping is a critical quality attribute for synthetic mRNA, directly impacting its therapeutic efficacy. Various methods are employed for in vitro transcription (IVT) capping, each with distinct advantages and efficiencies.
| Capping Method | Cap Structure(s) | Capping Efficiency | Key Advantages | Key Disadvantages |
| Post-transcriptional Enzymatic Capping | Cap 0, Cap 1 | 80-100%[15] | High efficiency, precise control over cap structure. | Additional enzymatic steps and purification required.[16] |
| Co-transcriptional Capping (ARCA) | Cap 0 | ~80%[13] | Simpler workflow with fewer steps. | Lower efficiency than enzymatic capping, potential for reverse incorporation of the cap analog.[16] |
| Co-transcriptional Capping (CleanCap®) | Cap 1 | >95%[] | High efficiency, single-step reaction. | Requires a specific "AG" initiation sequence.[17] |
| Cap Structure | Relative Translation Efficiency | Immunogenicity |
| Uncapped | Very low | High |
| Cap 0 | Moderate | Higher than Cap 1 |
| Cap 1 | High[] | Low[] |
| Cap 2 | High | Low |
Regulation of mRNA Capping
The process of mRNA capping is tightly regulated and integrated with other cellular processes, including transcription and cell cycle progression.
Regulation by c-Myc
The oncoprotein c-Myc can enhance the proportion of capped transcripts, leading to increased protein synthesis. It achieves this through two primary mechanisms:
-
Promoting RNA Polymerase II Phosphorylation: c-Myc enhances the recruitment of kinases that phosphorylate the C-terminal domain (CTD) of RNA polymerase II, which in turn promotes the recruitment of the capping enzymes.[12][18]
-
Upregulating SAHH: c-Myc upregulates the expression of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme that degrades S-adenosyl-L-homocysteine (SAH), a byproduct and inhibitor of methylation reactions. This promotes the activity of methyltransferases involved in capping.[18]
Caption: c-Myc regulation of mRNA capping.
Regulation by CDK1-Cyclin B1
The cell cycle machinery also directly regulates mRNA capping. During the G2/M phase, the CDK1-cyclin B1 complex phosphorylates the RNA guanine-7 methyltransferase (RNMT) at Threonine 77.[1][10] This phosphorylation event activates RNMT, leading to a burst of capping activity in the early G1 phase, coordinating mRNA production with the re-initiation of transcription after mitosis.[1]
Caption: Regulation of RNMT by CDK1-Cyclin B1.
Experimental Protocols
Accurate and efficient capping of synthetic mRNA is crucial for research and therapeutic applications. Below are detailed protocols for common capping and analysis procedures.
Protocol for Co-transcriptional Capping with CleanCap® Reagent AG
This protocol is adapted for use with the HiScribe™ T7 High Yield RNA Synthesis Kit.
Materials:
-
Linearized DNA template with a T7 promoter followed by an "AG" initiation sequence.
-
HiScribe™ T7 High Yield RNA Synthesis Kit (NEB #E2040)
-
CleanCap® Reagent AG (TriLink)
-
Nuclease-free water
Procedure:
-
Thaw all components at room temperature. Keep the T7 RNA Polymerase Mix on ice.
-
Assemble the 40 µL reaction at room temperature in the following order:
Component Volume Final Concentration Nuclease-free Water X µL ATP (100 mM) 2 µL 5 mM GTP (100 mM) 2 µL 5 mM CTP (100 mM) 2 µL 5 mM UTP (100 mM) 2 µL 5 mM CleanCap® Reagent AG (40 mM) 4 µL 4 mM T7 RNA Polymerase Mix 4 µL Linearized DNA Template (1 µg) X µL 25 ng/µL | Total Volume | 40 µL | |
-
Mix thoroughly by pipetting and pulse-spin in a microfuge.
-
Incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable RNA purification kit.
Protocol for Post-transcriptional Enzymatic Capping
This protocol describes the use of a capping enzyme to add a Cap 0 structure to in vitro transcribed RNA.
Materials:
-
Purified, uncapped mRNA (10 µg)
-
Vaccinia Capping Enzyme
-
10X Capping Buffer
-
GTP (10 mM)
-
S-adenosylmethionine (SAM, 32 mM)
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, combine the following:
Component Volume Purified uncapped mRNA (10 µg) X µL 10X Capping Buffer 5 µL GTP (10 mM) 2.5 µL SAM (32 mM) 1.5 µL Vaccinia Capping Enzyme 2 µL | Nuclease-free Water | to 50 µL |
-
Mix gently and spin down.
-
Incubate at 37°C for 30-60 minutes.
-
Purify the capped mRNA using an RNA purification kit to remove enzymes, salts, and unincorporated nucleotides.
Protocol for RNase H-based Analysis of Capping Efficiency
This method uses RNase H to cleave the mRNA at a specific site downstream of the 5' end, generating a small fragment that can be analyzed by liquid chromatography-mass spectrometry (LC-MS).[19][20]
Caption: Workflow for RNase H-based capping analysis.
Materials:
-
Capped mRNA sample (0.5 µM)
-
Targeting DNA/RNA chimeric oligonucleotide (2.5 µM)
-
10X RNase H Reaction Buffer
-
Thermostable RNase H
-
Nuclease-free water
Procedure:
-
In a 10 µL reaction, combine the mRNA sample and the targeting oligonucleotide in 1X RNase H reaction buffer.
-
Heat the mixture to 80°C for 30 seconds, then cool to 25°C to anneal the oligo to the mRNA.
-
Add Thermostable RNase H to a final concentration of 0.5 U/µL.
-
Incubate at 37°C for 1 hour.
-
Purify the resulting 5' fragments using a suitable method (e.g., streptavidin beads if the targeting oligo is biotinylated).
-
Analyze the purified fragments by LC-MS to separate and quantify the capped and uncapped species.
Applications in Drug Development
The understanding and manipulation of the 5' cap are central to the development of mRNA-based therapeutics and vaccines.
-
mRNA Vaccines: The inclusion of a Cap 1 structure is critical for reducing the immunogenicity of vaccine mRNA and enhancing its translation, leading to a more robust and safer immune response.[]
-
Protein Replacement Therapies: Efficient capping ensures high levels of protein production from therapeutic mRNA, which is essential for replacing deficient or non-functional proteins.
-
Gene Editing: mRNA encoding gene-editing components like CRISPR-Cas9 must be efficiently translated to perform their function, a process that is heavily reliant on the 5' cap.
-
Antiviral and Anticancer Therapies: The capping enzymes of some viruses and the dysregulation of capping in cancer cells present potential targets for the development of novel therapeutic agents.[18]
Conclusion
The 5' cap is a multifaceted and indispensable feature of eukaryotic mRNA. A thorough understanding of its structure, synthesis, and function is crucial for researchers and drug development professionals. The ability to efficiently and accurately synthesize and analyze capped mRNA is a cornerstone of the rapidly advancing field of mRNA therapeutics. As our knowledge of the intricate regulatory networks governing mRNA capping expands, so too will the opportunities for innovative therapeutic interventions.
References
- 1. CDK1-Cyclin B1 Activates RNMT, Coordinating mRNA Cap Methylation with G1 Phase Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK1-Cyclin B1 Activates RNMT, Coordinating mRNA Cap Methylation with G1 Phase Transcription - Institut Curie [institut-curie.org]
- 5. neb.com [neb.com]
- 6. lcms.cz [lcms.cz]
- 7. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. T7 In Vitro mRNA Synthesis with Separate Capping and PolyA (V1 08.11.25) [protocols.io]
- 10. CDK1-Cyclin B1 Activates RNMT, Coordinating mRNA Cap Methylation with G1 Phase Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myc Regulation of mRNA Cap Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog by In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Our site is not available in your region [takarabio.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. neb.com [neb.com]
- 18. Myc and mRNA capping - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
The Biological Significance of 2'-O-Methylation in mRNA Caps: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5' cap of messenger RNA (mRNA) is a critical determinant of its fate within the cell, influencing stability, translation efficiency, and interaction with the host's innate immune system. A key modification within this cap structure is the methylation of the 2'-hydroxyl group of the ribose of the first and sometimes second transcribed nucleotide, termed 2'-O-methylation. This modification, forming cap 1 and cap 2 structures respectively, serves as a molecular signature to distinguish "self" from "non-self" RNA, thereby preventing the activation of antiviral immune responses. Beyond its role in immune evasion, 2'-O-methylation significantly impacts mRNA stability by protecting it from certain decapping enzymes and can modulate translation efficiency. This technical guide provides an in-depth exploration of the biological significance of 2'-O-methylation, detailing the experimental protocols to study this modification, presenting quantitative data on its effects, and illustrating the key molecular pathways involved.
Introduction to 2'-O-Methylation of the mRNA Cap
Eukaryotic mRNAs undergo a series of modifications during their synthesis, with the addition of a 7-methylguanosine (B147621) (m7G) cap to the 5' end being one of the earliest and most crucial. This initial cap structure is referred to as "cap 0". In higher eukaryotes, this cap 0 structure is further methylated at the 2'-hydroxyl of the first nucleotide's ribose by the enzyme Cap-specific 2'-O-methyltransferase 1 (CMTR1), creating a "cap 1" structure (m7GpppNm).[1] A subsequent methylation on the second nucleotide can occur, forming a "cap 2" structure.
The biological importance of this seemingly subtle modification is profound, with major implications for mRNA metabolism and its therapeutic applications.
Biological Roles of 2'-O-Methylation
Innate Immune Evasion: The "Self" vs. "Non-Self" Signature
A primary function of 2'-O-methylation is to mark cellular mRNA as "self," thereby preventing its recognition by the innate immune system's pattern recognition receptors (PRRs).[2] Unmethylated cap 0 structures, often found on viral or foreign RNAs, are recognized by the interferon-induced protein with tetratricopeptide repeats 1 (IFIT1).[3]
-
IFIT1 Recognition and Translation Inhibition: IFIT1 directly binds to cap 0-containing RNAs with high affinity, competing with the translation initiation factor eIF4E.[4] This binding sterically hinders the assembly of the translation initiation complex, leading to the suppression of protein synthesis from the unmethylated mRNA.[5] The 2'-O-methylation on cap 1 structures significantly reduces the binding affinity of IFIT1, allowing the mRNA to evade this translational repression.[6][7]
Regulation of mRNA Stability
2'-O-methylation contributes to the stability of mRNA by protecting it from specific cellular degradation pathways.
-
Protection from DXO-mediated Decapping: The decapping exoribonuclease DXO is a quality control enzyme that degrades incompletely capped or aberrantly structured RNAs.[8] Studies have shown that DXO can decap and degrade cap 0 mRNAs, while the presence of 2'-O-methylation in the cap 1 structure confers resistance to DXO-mediated degradation.[9] This protective effect enhances the half-life of correctly capped cellular mRNAs.
-
No Influence on Dcp2-mediated Decapping: In contrast to DXO, the major cytoplasmic decapping enzyme Dcp2 does not appear to be significantly affected by the 2'-O-methylation status of the cap.[10][11]
Modulation of Translation Efficiency
The impact of 2'-O-methylation on translation efficiency is context-dependent. While its primary role in translation is often linked to evading IFIT1-mediated inhibition, some studies suggest it can also directly influence the translation process. The presence of a cap 1 structure is generally associated with efficient translation in vivo.[12] However, internal 2'-O-methylation within the coding sequence has been shown to disrupt tRNA decoding during translation elongation, suggesting a more complex regulatory role.[13][14]
Quantitative Data on the Effects of 2'-O-Methylation
The following tables summarize quantitative data from various studies, highlighting the impact of 2'-O-methylation on key biological parameters.
| Parameter | Cap 0 (Unmethylated) | Cap 1 (2'-O-Methylated) | Fold Change/Effect | Reference |
| IFIT1 Binding Affinity (K1/2,app) | ~9 - 23 nM | ~450 nM | ~20-50 fold weaker binding to Cap 1 | [6] |
| IFIT1 Binding Affinity (KD) | 23 - 175 nM | ~450 - 710 nM | Significantly weaker binding to Cap 1 | [15] |
| mRNA Half-life (in FBL-knockdown cells) | Shorter | Longer | 2'-O-methylated mRNAs show longer half-lives | [16] |
| Protein Expression (in vitro translation) | Inhibited by IFIT1 | Not significantly inhibited by IFIT1 | Restoration of protein synthesis with Cap 1 | [8] |
Table 1: Quantitative Comparison of Cap 0 and Cap 1 mRNA Properties. This table provides a comparative summary of the biochemical and cellular properties of mRNAs with and without 2'-O-methylation on the first cap-adjacent nucleotide.
| Cell Line | Effect of Cap 2 on Protein Production | Reference |
| HEK293T | Strong inhibition | [11] |
| A549 | No significant influence | [11] |
| HeLa | Moderate inhibition | [11] |
Table 2: Cell-Specific Impact of Cap 2 2'-O-Methylation on Protein Production. This table illustrates the variable effect of 2'-O-methylation on the second transcribed nucleotide on protein biosynthesis across different human cell lines.
Key Signaling and Experimental Workflow Diagrams
IFIT1-Mediated Innate Immune Response Pathway
Caption: IFIT1-mediated translational inhibition of unmethylated mRNA.
Experimental Workflow: Assessing the Innate Immune Response
Caption: Workflow for evaluating the immune response to mRNA with different cap structures.
Experimental Workflow: Quantification of 2'-O-Methylation using RTL-P
Caption: Reverse Transcription at Low dNTP followed by PCR (RTL-P) workflow.
Detailed Experimental Protocols
In Vitro Transcription of 2'-O-Methylated (Cap 1) mRNA
This protocol describes the synthesis of capped and 2'-O-methylated mRNA for use in transfection or in vitro translation experiments.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotides (ATP, CTP, GTP, UTP)
-
Cap analog (e.g., Anti-Reverse Cap Analog - ARCA)
-
Vaccinia Capping System (including Guanylyltransferase and 2'-O-Methyltransferase)
-
S-adenosylmethionine (SAM)
-
DNase I, RNase-free
-
RNA purification kit
Procedure:
-
In Vitro Transcription (IVT):
-
Set up the IVT reaction at room temperature by combining the linearized DNA template, ribonucleotides, cap analog (if using a co-transcriptional capping method), and T7 RNA Polymerase in transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add RNase-free DNase I to the IVT reaction mixture.
-
Incubate at 37°C for 15-30 minutes to degrade the DNA template.
-
-
RNA Purification:
-
Purify the synthesized RNA using an appropriate RNA purification kit according to the manufacturer's instructions. Elute the RNA in RNase-free water.
-
-
Post-Transcriptional Capping and 2'-O-Methylation (if not using a co-transcriptional cap 1 analog):
-
Set up the capping reaction by combining the purified RNA, GTP, SAM, and the Vaccinia Capping System enzymes in the reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
-
Final Purification:
-
Purify the capped and methylated mRNA again using an RNA purification kit to remove enzymes and unincorporated nucleotides.
-
-
Quality Control:
-
Assess the integrity and concentration of the final mRNA product using a denaturing agarose (B213101) gel and a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Quantification of 2'-O-Methylation by RTL-P (Reverse Transcription at Low dNTP followed by PCR)
This method exploits the property of reverse transcriptase to stall at 2'-O-methylated nucleotides under low dNTP concentrations.[4][17][18]
Materials:
-
Total RNA sample
-
Gene-specific reverse primer
-
Reverse transcriptase (e.g., M-MLV)
-
dNTPs (high and low concentration stocks)
-
PCR primers flanking the putative 2'-O-methylation site
-
qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Preparation:
-
Isolate total RNA from the cells or tissue of interest. Ensure high quality and purity of the RNA.
-
-
Reverse Transcription (RT):
-
Set up two separate RT reactions for each RNA sample.
-
Reaction 1 (High dNTPs): Use a standard, high concentration of dNTPs (e.g., 1 mM each).
-
Reaction 2 (Low dNTPs): Use a low, empirically determined concentration of dNTPs (e.g., 1-5 µM each).
-
Add the RNA template, gene-specific reverse primer, and dNTPs to the respective reaction tubes.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcriptase and reaction buffer.
-
Incubate according to the manufacturer's protocol (e.g., 42°C for 60 minutes, followed by inactivation at 70°C for 15 minutes).
-
-
Quantitative PCR (qPCR):
-
Use the cDNA from both the high and low dNTP reactions as templates for qPCR.
-
Perform qPCR using primers that amplify a region spanning the putative 2'-O-methylation site.
-
-
Data Analysis:
-
Calculate the difference in the quantification cycle (ΔCq) between the low and high dNTP reactions (ΔCq = Cq_low_dNTP - Cq_high_dNTP).
-
A significant increase in the Cq value in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylated nucleotide that caused the reverse transcriptase to stall.
-
In Vitro Decapping Assay
This assay is used to assess the susceptibility of an mRNA with a specific cap structure to decapping enzymes like DXO and Dcp2.[8][19]
Materials:
-
Radiolabeled capped mRNA substrate (e.g., internally labeled with [α-³²P]UTP)
-
Recombinant decapping enzyme (DXO or Dcp2)
-
Reaction buffer specific for the enzyme
-
Thin-layer chromatography (TLC) plate
-
Phosphorimager
Procedure:
-
Decapping Reaction:
-
Incubate the radiolabeled capped mRNA substrate with the recombinant decapping enzyme in the appropriate reaction buffer at the optimal temperature (e.g., 37°C).
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding EDTA.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the reaction aliquots onto a TLC plate.
-
Develop the chromatogram using an appropriate solvent system to separate the intact capped mRNA from the decapped product (e.g., m7GDP).
-
-
Analysis:
-
Expose the TLC plate to a phosphor screen and visualize using a phosphorimager.
-
Quantify the intensity of the spots corresponding to the intact mRNA and the decapped product to determine the percentage of decapping over time.
-
Conclusion
The 2'-O-methylation of the mRNA cap is a fundamentally important modification with far-reaching implications for gene expression and the interaction of mRNA with the cellular environment. Its role as a "self" marker to evade the innate immune system is paramount, particularly in the context of viral infections and the development of mRNA-based therapeutics, where minimizing immunogenicity is crucial. Furthermore, its contribution to mRNA stability highlights its importance in the overall regulation of gene expression. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of 2'-O-methylation and to harness this knowledge for the advancement of biological understanding and the development of novel therapeutic strategies. The continued exploration of this and other epitranscriptomic modifications will undoubtedly unveil further layers of complexity in the intricate regulation of the transcriptome.
References
- 1. [PDF] Inhibition of translation by IFIT family members is determined by their ability to interact selectively with the 5′-terminal regions of cap0-, cap1- and 5′ppp- mRNAs | Semantic Scholar [semanticscholar.org]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of translation by IFIT family members is determined by their ability to interact selectively with the 5′-terminal regions of cap0-, cap1- and 5′ppp- mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon-Induced Ifit Proteins: Their Role in Viral Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IFIT3 and IFIT2/3 promote IFIT1-mediated translation inhibition by enhancing binding to non-self RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Kinetic analysis of IFIT1 and IFIT5 interactions with different native and engineered RNAs and its consequences for designing mRNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. sketchviz.com [sketchviz.com]
- 15. biorxiv.org [biorxiv.org]
- 16. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Anti-Reverse Cap Analogs (ARCAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of mRNA research and therapeutics, the efficiency of protein expression from a synthetic mRNA transcript is paramount. A critical determinant of this efficiency lies at the 5' end of the mRNA molecule: the cap structure. This guide provides a detailed exploration of Anti-Reverse Cap Analogs (ARCAs), a class of chemical modifications designed to overcome a significant hurdle in the in vitro synthesis of functional mRNA, thereby enhancing its translational output. We will delve into the core principles of ARCA technology, its mechanism of action, and provide structured data and detailed protocols for its application.
The Challenge of In Vitro mRNA Capping
During in vitro transcription (IVT), a 5' cap structure (typically m7GpppG) is incorporated to mimic the natural cap found on eukaryotic mRNAs. This cap is crucial for recruiting the translational machinery and protecting the mRNA from exonuclease degradation.[1] However, standard cap analogs possess a free 3'-hydroxyl group on both the 7-methylguanosine (B147621) (m7G) and the guanosine (B1672433) (G) moieties.[2] This allows the RNA polymerase to initiate transcription from either nucleotide, leading to a significant portion (up to 50%) of the synthesized mRNA having the cap incorporated in a reverse orientation (Gpppm7G).[3] These reverse-capped mRNAs are not efficiently recognized by the cap-binding protein, eukaryotic initiation factor 4E (eIF4E), rendering them translationally inactive and reducing the overall protein yield from the synthetic mRNA.[2][4]
ARCA: A Solution to Reverse Incorporation
Anti-Reverse Cap Analogs (ARCAs) are ingeniously designed to prevent this reverse incorporation. The key modification in ARCA is the substitution of the 3'-hydroxyl group on the 7-methylguanosine with a methoxy (B1213986) (-OCH3) group (3'-O-Me-m7G).[5] This seemingly minor chemical change has a profound impact: it eliminates the nucleophilic 3'-OH group required for phosphodiester bond formation by the RNA polymerase at the m7G nucleotide.[1] Consequently, transcription can only initiate from the guanosine nucleotide, ensuring that the cap analog is incorporated exclusively in the correct, forward orientation.[5] This results in a homogenous population of correctly capped, translationally competent mRNA molecules.[4]
Mechanism of Action: Enhancing Translational Efficiency
The primary mechanism by which ARCAs enhance protein expression is by ensuring the correct orientation of the 5' cap. This correctly oriented m7G cap is readily recognized by eIF4E, a key component of the eIF4F complex, which is the rate-limiting factor for cap-dependent translation initiation.[6] The binding of eIF4E to the cap initiates a cascade of events, including the recruitment of the 40S ribosomal subunit to the mRNA, which then scans for the start codon to begin protein synthesis. By maximizing the number of correctly capped mRNAs, ARCAs significantly increase the overall translational efficiency of the synthetic transcript population.[7][8]
Data Presentation: Performance of ARCA-Capped mRNA
The use of ARCA demonstrably improves the translational output of in vitro transcribed mRNA. The following tables summarize key quantitative data comparing the performance of ARCA-capped mRNAs to those with a standard cap (m7GpppG).
| Cap Analog | Capping Orientation | Reference |
| m7GpppG (Standard Cap) | Correct and Reverse (~1:1) | [3] |
| ARCA (3'-O-Me-m7GpppG) | Correct Only | [4] |
Table 1: Orientation of Cap Incorporation. This table highlights the fundamental advantage of ARCA in ensuring the correct orientation of the 5' cap during in vitro transcription.
| Cap Analog | Relative Translation Efficiency (vs. m7GpppG) | Cell/System Type | Reference |
| m7GpppG | 1.0 (Baseline) | Rabbit Reticulocyte Lysate | [7][8] |
| ARCA | 2.3 - 2.6x higher | Rabbit Reticulocyte Lysate | [7][8] |
| ARCA | ~20x higher | Mouse Dendritic Cells (JAWSII) | [9] |
Table 2: Translational Efficiency Comparison. This table presents data on the significant increase in protein expression achieved with ARCA-capped mRNA compared to standard capped mRNA in both in vitro and cellular systems.
| Cap Analog | Binding Affinity to eIF4E (Ka, 105 M-1) | Reference |
| m7GpppG | 2.4 ± 0.2 | [6] |
| m27,3'-OGpppG (ARCA variant) | 2.6 ± 0.2 | [6] |
Table 3: Binding Affinity to eIF4E. This table shows a comparable, and in some cases slightly enhanced, binding affinity of ARCA variants to the cap-binding protein eIF4E, contributing to efficient translation initiation.
Mandatory Visualizations
Signaling Pathway: Cap-Dependent Translation Initiation
Caption: Cap-dependent translation initiation pathway.
Experimental Workflow: ARCA-Capped mRNA Synthesis and Translation
Caption: Workflow for ARCA-capped mRNA synthesis and analysis.
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA using ARCA
This protocol outlines the synthesis of ARCA-capped mRNA in a single in vitro transcription reaction.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 or SP6 promoter upstream of the sequence of interest (0.5-1.0 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
Ribonucleotide solution mix (ATP, CTP, UTP at 10 mM each)
-
GTP solution (10 mM)
-
ARCA (3'-O-Me-m7GpppG) solution (20 mM)
-
T7 or SP6 RNA Polymerase Mix
-
DNase I, RNase-free
-
mRNA purification kit or reagents (e.g., LiCl precipitation)
Procedure:
-
Thaw all components on ice. Keep enzymes on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, CTP, UTP Solution Mix (10 mM each): 2 µL each
-
GTP (10 mM): 1.5 µL
-
ARCA (20 mM): 3 µL (This creates a 4:1 ratio of ARCA to GTP, which is often optimal)
-
Linearized DNA Template: X µL (0.5-1.0 µg)
-
T7 or SP6 RNA Polymerase Mix: 2 µL
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.
-
Incubate at 37°C for 2 hours. For transcripts larger than 5 kb, the incubation time may need to be extended.
-
(Optional but recommended) Add 1 µL of DNase I to the reaction mixture to remove the DNA template. Incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit, following the manufacturer's instructions.
-
Resuspend the purified mRNA in nuclease-free water.
-
Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel.
Protocol 2: In Vitro Translation using Rabbit Reticulocyte Lysate
This protocol describes the translation of ARCA-capped mRNA in a cell-free system.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine or leucine, depending on the desired radiolabel)
-
[35S]-Methionine or other labeled amino acid
-
ARCA-capped mRNA (0.1-0.5 µg)
-
Nuclease-free water
-
Potassium Acetate (KOAc) and Magnesium Acetate (Mg(OAc)2) for optimization
-
SDS-PAGE loading buffer
Procedure:
-
Thaw the rabbit reticulocyte lysate and other components on ice.[10]
-
In a nuclease-free microcentrifuge tube, assemble the translation reaction on ice:
-
Rabbit Reticulocyte Lysate: 12.5 µL
-
Amino Acid Mixture (1 mM): 0.5 µL
-
[35S]-Methionine (>1000 Ci/mmol): 1 µL
-
ARCA-capped mRNA (0.5 µg/µL): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 30°C for 60-90 minutes.[10]
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Analyze the translation products by SDS-PAGE followed by autoradiography or western blot.
Protocol 3: Analysis of Capping Orientation using RNase T2 and Tobacco Acid Pyrophosphatase (TAP)
This protocol allows for the determination of the cap orientation. RNase T2 cleaves 3',5'-phosphodiester bonds, leaving the cap structure intact. TAP specifically hydrolyzes the pyrophosphate bond in the cap, removing the m7G moiety.
Materials:
-
In vitro transcribed mRNA (capped with standard cap or ARCA)
-
RNase T2
-
Tobacco Acid Pyrophosphatase (TAP) or a suitable alternative like Cap-Clip™ Acid Pyrophosphatatse[11][12]
-
Calf Intestinal Phosphatase (CIP)
-
[γ-32P]ATP
-
T4 Polynucleotide Kinase (PNK)
-
Thin Layer Chromatography (TLC) plates (PEI-cellulose)
-
TLC running buffer
Procedure:
-
RNase T2 Digestion:
-
Incubate ~1 µg of mRNA with RNase T2 according to the manufacturer's protocol. This will digest the mRNA into mononucleotides, leaving the cap structure (m7GpppG or Gpppm7G) intact.
-
-
TAP Treatment (for decapping):
-
In a separate reaction, treat an aliquot of the mRNA with TAP to remove the cap structure, leaving a 5'-monophosphate.[13]
-
-
Radiolabeling:
-
The products of the RNase T2 digestion (the cap structures) can be analyzed directly.
-
For the TAP-treated sample, first treat with CIP to remove the 5'-phosphate, then radiolabel the 5' end with [γ-32P]ATP and T4 PNK.
-
-
Thin Layer Chromatography (TLC):
-
Spot the digested and labeled samples onto a PEI-cellulose TLC plate.
-
Develop the chromatogram using an appropriate buffer system.
-
Visualize the separated products by autoradiography.
-
-
Interpretation:
-
For standard capped mRNA, RNase T2 digestion will yield both m7GpppG and Gpppm7G spots.
-
For ARCA-capped mRNA, only the m7GpppG spot will be present, confirming the absence of reverse caps.[7]
-
Conclusion
Anti-Reverse Cap Analogs represent a significant advancement in the field of synthetic mRNA technology. By ensuring the correct orientation of the 5' cap, ARCAs lead to a more homogenous and translationally active mRNA population, resulting in substantially higher protein yields. The data and protocols provided in this guide offer a comprehensive resource for researchers and developers seeking to optimize their mRNA-based platforms for a wide range of applications, from basic research to the development of novel therapeutics and vaccines. The continued development of novel cap analogs builds upon the foundational principles established by ARCA, further enhancing the potency and utility of mRNA technology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. manuals.plus [manuals.plus]
- 4. sciex.com [sciex.com]
- 5. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress | eLife [elifesciences.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. biozym.com [biozym.com]
- 12. cellscript.com [cellscript.com]
- 13. Tobacco acid pyrophosphatase - Wikipedia [en.wikipedia.org]
M7G(3'-OMe-5')pppA(2'-OMe): A Technical Guide to a Key mRNA Cap Analog in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and contemporary drug development, particularly in the realm of mRNA-based therapeutics and vaccines, the precise engineering of synthetic mRNA molecules is of paramount importance. The 5' cap structure of eukaryotic mRNA is a critical determinant of its stability, translational efficiency, and interaction with the host immune system. M7G(3'-OMe-5')pppA(2'-OMe) is a chemically synthesized cap analog that mimics the naturally occurring Cap-1 structure of eukaryotic mRNA. This technical guide provides an in-depth overview of M7G(3'-OMe-5')pppA(2'-OMe), its structure, its role in evading innate immune recognition, and its applications in research and therapeutics. We will delve into the quantitative aspects of its interaction with key cellular sensors, detail relevant experimental protocols, and visualize the associated signaling pathways.
The Structure and Significance of M7G(3'-OMe-5')pppA(2'-OMe)
M7G(3'-OMe-5')pppA(2'-OMe) is a dinucleotide cap analog with the chemical formula C23H33N10O17P3 and a molecular weight of 814.49 g/mol .[] Its structure is characterized by a 7-methylguanosine (B147621) (m7G) linked via a 5'-5' triphosphate bridge to an adenosine (B11128). Crucially, this analog features two key methylations: a 3'-O-methylation on the m7G ribose and a 2'-O-methylation on the adenosine ribose. These modifications are instrumental in conferring properties that are highly desirable for synthetic mRNAs used in therapeutic applications.
The 5' cap of eukaryotic mRNA, typically m7GpppN (Cap-0), is essential for processes like pre-mRNA splicing, nuclear export, and translation initiation.[2] In higher eukaryotes, this structure is further modified by 2'-O-methylation of the first and sometimes the second transcribed nucleotides, forming Cap-1 (m7GpppNm) and Cap-2 structures, respectively.[2][3][4] The presence of the Cap-1 structure, mimicked by M7G(3'-OMe-5')pppA(2'-OMe), is a hallmark of "self" RNA, enabling the cell to distinguish its own transcripts from foreign RNAs, such as those produced during viral infections.[2]
Evasion of the Innate Immune Response: The Role of RIG-I
A primary challenge in the development of mRNA-based therapeutics is mitigating the innate immune response triggered by the introduction of foreign RNA into the cytoplasm. The key sensor for viral and other non-self RNAs in the cytoplasm is the retinoic acid-inducible gene I (RIG-I).[3] RIG-I recognizes RNAs bearing a 5'-triphosphate (5'ppp), a feature of viral replication intermediates, leading to the activation of a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][5]
The modifications present in M7G(3'-OMe-5')pppA(2'-OMe), particularly the 2'-O-methylation, play a crucial role in preventing the activation of RIG-I. While RIG-I can bind to dsRNAs with a Cap-0 structure with an affinity similar to that of 5'ppp-dsRNA, the presence of a 2'-O-methyl group (Cap-1) abrogates this interaction and subsequent signaling.[3][5][6] Structural studies have revealed that the 2'-O-methyl group clashes with the H830 residue in the RIG-I RNA binding domain, providing a structural basis for the discrimination between "self" (Cap-1) and "non-self" (Cap-0 or 5'ppp) RNAs.[3][5][7] The m7G capping, in synergy with 2'-O-methylation, can weaken the affinity of RNA for RIG-I by as much as 200-fold and reduce its ATPase activity.[3][5][6]
Quantitative Data: RIG-I Binding and Activation
The following tables summarize key quantitative data from studies investigating the interaction of variously capped RNAs with RIG-I.
Table 1: Binding Affinities (Kd) of RNA Ligands to RIG-I
| RNA Ligand (dsRNA) | Binding Affinity (Kd) to RIG-I | Reference |
| 5'ppp-RNA | Nearly identical to Cap-0 dsRNA | [5][6] |
| Cap-0-RNA | Nearly identical to 5'ppp dsRNA | [5][6] |
| Cap-1-RNA | ~200-fold weaker than Cap-0-RNA | [3][6] |
Table 2: RIG-I ATPase Activity in Response to RNA Ligands
| RNA Ligand (dsRNA) | RIG-I ATPase Activity | Reference |
| 5'ppp-RNA | Similar to Cap-0 dsRNA | [5][6] |
| Cap-0-RNA | Similar to 5'ppp dsRNA | [5][6] |
| Cap-1-RNA | Significantly lower than Cap-0-RNA | [3][6] |
Table 3: Cellular Interferon-β (IFN-β) Response to RNA Ligands
| RNA Ligand (dsRNA) | IFN-β Response (Luciferase Signal) | Reference |
| 5'ppp-RNA | Strong activation | [8] |
| Cap-0-RNA | Strong activation, similar to 5'ppp-RNA | [8] |
| Cap-1-RNA | Substantially lower signaling activity | [8] |
Signaling Pathway: RIG-I Activation and its Evasion
The following diagram illustrates the RIG-I signaling pathway upon recognition of non-self RNA and how the Cap-1 structure, mimicked by M7G(3'-OMe-5')pppA(2'-OMe), allows for immune evasion.
Caption: RIG-I signaling pathway and evasion by Cap-1 mRNA.
Experimental Protocols
In Vitro Synthesis of Capped mRNA using M7G(3'-OMe-5')pppA(2'-OMe)
This protocol describes a general method for the co-transcriptional capping of mRNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analog
-
NTPs (ATP, CTP, UTP, GTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
Procedure:
-
Transcription Reaction Setup: In an RNase-free microcentrifuge tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water
-
Transcription buffer (10X)
-
NTPs (at a concentration optimized for your reaction, with a higher ratio of cap analog to GTP, e.g., 4:1)
-
M7G(3'-OMe-5')pppA(2'-OMe)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry. The capping efficiency can be determined using specialized assays, such as those involving ribozyme cleavage followed by PAGE or LC-MS analysis.[9]
RIG-I Activation Assay (Cell-based Luciferase Reporter Assay)
This protocol outlines a method to quantify the activation of the RIG-I pathway in response to different RNA ligands.[8]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for RIG-I (wild-type and mutants, e.g., H830A)
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
RNA ligands (e.g., 5'ppp-dsRNA, Cap-0-dsRNA, Cap-1-dsRNA)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfection: Co-transfect the cells with the RIG-I expression plasmid, IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
RNA Ligand Stimulation: After 24 hours, transfect the cells with the different RNA ligands at various concentrations.
-
Cell Lysis and Luciferase Assay: After another 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of the IFN-β promoter is calculated relative to a mock-stimulated control.
Experimental Workflow for RIG-I Activation Assay
Caption: Workflow for a cell-based RIG-I activation assay.
Conclusion
M7G(3'-OMe-5')pppA(2'-OMe) represents a significant advancement in the design of synthetic mRNA for therapeutic and research purposes. Its defining feature, the 2'-O-methylation, enables synthetic mRNAs to mimic the natural Cap-1 structure of eukaryotic transcripts, thereby evading recognition by the innate immune sensor RIG-I. This circumvention of the innate immune response is critical for ensuring the stability and translational efficiency of mRNA-based drugs and vaccines, ultimately leading to higher protein expression and reduced inflammatory side effects. The detailed understanding of its interaction with RIG-I, supported by quantitative data and robust experimental protocols, provides a solid foundation for the continued development and optimization of mRNA technologies. As the field of RNA therapeutics continues to expand, the use of precisely engineered cap analogs like M7G(3'-OMe-5')pppA(2'-OMe) will undoubtedly play a central role in the creation of safer and more effective treatments for a wide range of diseases.
References
- 2. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of m7G-cap in eukaryotic mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription of M7G(3'-OMe-5')pppA(2'-OMe)-Capped mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of high-quality 5'-capped messenger RNA (mRNA) in vitro using the Anti-Reverse Cap Analog (ARCA), M7G(3'-OMe-5')pppA(2'-OMe). The inclusion of ARCA during in vitro transcription ensures that the cap analog is incorporated exclusively in the correct orientation, leading to capped mRNA with enhanced translational efficiency.[1][2]
Introduction
The 5' cap structure is critical for the stability and efficient translation of eukaryotic mRNA. In vitro transcription (IVT) is a widely used method to generate synthetic mRNA for various applications, including therapeutics and vaccines. Co-transcriptional capping with a cap analog is a common strategy to produce capped mRNA in a single reaction.
M7G(3'-OMe-5')pppA(2'-OMe), or ARCA, is a modified cap analog designed to overcome the limitation of standard cap analogs, which can be incorporated in both the correct and reverse orientations.[3] The 3'-O-methyl group on the 7-methylguanosine (B147621) of ARCA prevents its incorporation in the reverse orientation by RNA polymerase, ensuring that nearly all capped transcripts are translationally active.[1][3] This protocol outlines the steps for efficient in vitro transcription of ARCA-capped mRNA using T7 RNA Polymerase.
Quantitative Data Summary
The following table summarizes typical yields and capping efficiencies obtained from a standard 20 µL in vitro transcription reaction using ARCA.
| Parameter | Value | References |
| Total RNA Yield | 30–50 µg | [4][5] |
| Capping Efficiency | ~80% | [2][5] |
| ARCA:GTP Ratio | 4:1 | [6][7][8] |
Note: Increasing the ratio of ARCA to GTP can enhance capping efficiency but may lead to a decrease in the overall RNA yield.[4][7]
Experimental Protocols
DNA Template Preparation
A high-quality, purified DNA template is essential for a successful in vitro transcription reaction.[9] The template should contain a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence.
-
Linearized Plasmid DNA: For transcripts longer than 2 kb, it is recommended to use a linearized plasmid DNA template. The plasmid should be completely linearized with a restriction enzyme that generates blunt or 5' overhangs. Purify the linearized template to remove the restriction enzyme and buffer components.
-
PCR Products: PCR products can also be used as templates. It is advisable to use a high-fidelity DNA polymerase for amplification to minimize errors.[4] Purify the PCR product before use in the IVT reaction.
-
Template Purity: The DNA template should be free of contaminating RNases, proteins, and salts.[9] Resuspend the purified DNA in nuclease-free water.
In Vitro Transcription Reaction Setup
It is crucial to maintain an RNase-free environment throughout the procedure.[7] We strongly recommend wearing gloves and using nuclease-free tubes and reagents.[8] Reactions should be assembled at room temperature to prevent precipitation of reaction components.[5]
Reagent Preparation:
-
GTP Solution (20 mM): Prepare a 20 mM GTP solution by diluting a 100 mM stock. For example, combine 2 µL of 100 mM GTP with 8 µL of nuclease-free water.[4]
-
ARCA Solution (40 mM): If ARCA is supplied in lyophilized form (e.g., 1 µmol), dissolve it in 25 µL of nuclease-free water to achieve a 40 mM concentration.[7][8]
Reaction Assembly (20 µL):
Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10X Transcription Buffer | 2 | 1X |
| ATP (100 mM) | 1.5 | 7.5 mM |
| CTP (100 mM) | 1.5 | 7.5 mM |
| UTP (100 mM) | 1.5 | 7.5 mM |
| GTP (20 mM) | 1 | 1 mM |
| ARCA (40 mM) | 4 | 8 mM |
| RNase Inhibitor | 0.5 | - |
| T7 RNA Polymerase Mix | 2 | - |
| Linearized DNA Template | Variable (up to 1 µg) | ~50 ng/µL |
| Total Volume | 20 |
Note: The table is based on a protocol from CELLSCRIPT.[5] Component volumes and concentrations may vary depending on the specific IVT kit used. Always refer to the manufacturer's instructions.
Reaction Incubation:
-
Mix the components thoroughly by pipetting up and down.
-
Pulse-spin the tube in a microfuge to collect the reaction mixture at the bottom.[4]
-
Incubate the reaction at 37°C for 2 hours.[5] For incubation times longer than 60 minutes, using a thermocycler or a dry air incubator is recommended to prevent evaporation.[4]
DNA Template Removal
After transcription, it is necessary to remove the DNA template.
-
Add 2 µL of RNase-free DNase I to the 20 µL transcription reaction.[8]
-
Mix gently and incubate at 37°C for 15 minutes.[6]
Purification of Capped RNA
Purification of the synthesized RNA is essential to remove proteins, unincorporated nucleotides, and salts.
-
Spin Column Purification: Spin column-based RNA cleanup kits are a reliable method for purifying the transcribed RNA.[6]
-
Lithium Chloride (LiCl) Precipitation:
-
Add one volume of 5 M ammonium (B1175870) acetate (B1210297) to the reaction mixture and mix well.[5]
-
Incubate on ice for 15 minutes.[5]
-
Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet the RNA.[5]
-
Carefully remove the supernatant.
-
Gently rinse the pellet with 70% ethanol (B145695).[5]
-
Remove the ethanol without disturbing the pellet and allow the pellet to air dry.[5]
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer.[5]
-
Quantification and Quality Control
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Quality Assessment: Analyze the integrity and size of the RNA transcript by running a sample on a denaturing agarose (B213101) gel.
Visualizations
Caption: Workflow for ARCA-capped RNA synthesis.
Caption: ARCA incorporation mechanism.
References
- 1. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkyne-phosphoramidite-5-terminal.com [alkyne-phosphoramidite-5-terminal.com]
- 3. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. file.yzimgs.com [file.yzimgs.com]
- 6. neb.com [neb.com]
- 7. protocols.io [protocols.io]
- 8. neb.com [neb.com]
- 9. neb-online.de [neb-online.de]
Application Notes and Protocols for M7G(3'-OMe-5')pppA(2'-OMe) in mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using M7G(3'-OMe-5')pppA(2'-OMe), a modified anti-reverse cap analog (ARCA), for the in vitro synthesis of 5'-capped messenger RNA (mRNA). This document outlines the mechanism, advantages, and detailed protocols for co-transcriptional capping of mRNA, a critical step for ensuring its stability and translational efficiency in eukaryotic cells.
Introduction to mRNA Capping and ARCA
The 5' cap is a crucial modification of eukaryotic mRNA that is essential for its stability, transport from the nucleus to the cytoplasm, and efficient translation into protein.[][2] During in vitro transcription (IVT), a cap or a cap analog must be added to the 5' end of the mRNA transcript to mimic the natural Cap 0 structure.[2]
M7G(3'-OMe-5')pppA(2'-OMe), hereafter referred to as ARCA, is a chemically modified dinucleotide cap analog designed to overcome a significant limitation of standard cap analogs (m7GpppG).[][3] Due to the symmetrical nature of the standard cap analog, it can be incorporated in both the correct and reverse orientations during IVT by RNA polymerase. This results in a mixed population of mRNA, with approximately 50% being untranslatable.[4]
ARCA possesses a 3'-O-methyl group on the 7-methylguanosine, which prevents the RNA polymerase from incorporating it in the reverse orientation.[][5][6] This modification ensures that the cap analog is added exclusively in the correct orientation, leading to a higher percentage of functional, translatable mRNA.[3][5]
Advantages of Using ARCA
The use of ARCA in co-transcriptional capping offers several advantages over traditional methods and standard cap analogs:
-
Increased Translational Efficiency: By ensuring correct orientation, ARCA significantly increases the proportion of translationally active mRNA in the synthesized pool.[][3]
-
Simplified Workflow: Co-transcriptional capping with ARCA is a straightforward method that combines transcription and capping into a single reaction, eliminating the need for subsequent enzymatic capping steps.[4]
-
High Capping Efficiency: While not 100%, co-transcriptional capping with ARCA can achieve capping efficiencies of approximately 70-80%.[3][4][7]
Comparison of Capping Strategies
The choice of capping strategy can significantly impact the yield, capping efficiency, and translational activity of the synthesized mRNA. Below is a comparison of common methods.
| Capping Method | Cap Structure | Capping Efficiency | mRNA Yield | Key Advantages | Key Disadvantages |
| Co-transcriptional (ARCA) | Cap 0 | ~70-80%[3][4][7] | Lower than enzymatic | Simple, one-step reaction; ensures correct cap orientation.[3][4] | Reduced overall mRNA yield due to GTP competition; requires a high cap:GTP ratio.[4] |
| Post-transcriptional (Enzymatic) | Cap 0 or Cap 1 | >95% | High | High capping efficiency; allows for Cap 1 formation.[4] | Multi-step process requiring additional enzymes and purification steps.[4] |
| Co-transcriptional (CleanCap® Reagent AG) | Cap 1 | >95%[4] | High | High capping efficiency and yield in a single step; produces a more natural Cap 1 structure.[4] | Requires a specific "AG" initiation sequence in the DNA template.[4] |
Experimental Protocols
Protocol 1: Co-transcriptional Synthesis of ARCA-Capped mRNA
This protocol describes the synthesis of ARCA-capped mRNA using T7 RNA Polymerase. The reaction components and volumes can be scaled as needed.
Materials:
-
Linearized DNA template with a T7 promoter
-
Nuclease-free water
-
ATP, CTP, UTP solutions (100 mM)
-
GTP solution (100 mM)
-
ARCA [M7G(3'-OMe-5')pppA(2'-OMe)] solution (40 mM)
-
T7 RNA Polymerase Mix
-
Reaction Buffer (e.g., 10X Transcription Buffer)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., LiCl precipitation)
Procedure:
-
Template Preparation: The DNA template should be linear and purified to remove any contaminants. The T7 promoter sequence must be immediately upstream of the sequence to be transcribed. For optimal initiation with ARCA, the first nucleotide of the transcript should be a guanosine (B1672433) (G).
-
Reaction Setup: Assemble the reaction at room temperature in the following order to prevent precipitation.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10X Reaction Buffer | 2 µL | 1X |
| ATP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| GTP (20 mM) | 2 µL | 2 mM |
| ARCA (40 mM) | 4 µL | 8 mM |
| Linear DNA Template (0.5-1 µg) | X µL | 25-50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase Mix | 2 µL | - |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 hours. For transcripts longer than 2 kb, the incubation time can be extended.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the synthesized mRNA using a suitable method, such as a column-based purification kit or lithium chloride (LiCl) precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by agarose (B213101) gel electrophoresis.
Protocol 2: Analysis of Capping Efficiency
Determining the percentage of capped mRNA is crucial for optimizing the reaction and ensuring the quality of the synthesized product. One common method involves affinity chromatography using a cap-binding protein.
Materials:
-
ARCA-capped mRNA sample
-
Uncapped mRNA control
-
m7G cap analog affinity resin (e.g., sepharose beads coupled to eIF4E)
-
Binding Buffer
-
Elution Buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Resin Equilibration: Equilibrate the m7G cap analog affinity resin with binding buffer according to the manufacturer's instructions.
-
Sample Binding: Incubate a known amount of the purified ARCA-capped mRNA with the equilibrated resin to allow the capped molecules to bind.
-
Washing: Wash the resin with binding buffer to remove any unbound (uncapped) mRNA.
-
Elution: Elute the bound (capped) mRNA using an appropriate elution buffer (e.g., containing a high concentration of free m7G cap analog).
-
Quantification: Quantify the amount of mRNA in the unbound and eluted fractions.
-
Calculation: Calculate the capping efficiency as follows:
Capping Efficiency (%) = [Amount of Eluted mRNA / (Amount of Unbound mRNA + Amount of Eluted mRNA)] x 100
Visualizing the Workflow and Mechanism
Diagram 1: Co-transcriptional Capping with ARCA
Caption: Workflow for synthesizing ARCA-capped mRNA.
Diagram 2: Mechanism of ARCA's Anti-Reverse Incorporation
Caption: ARCA prevents reverse incorporation of the cap.
References
Optimizing In Vitro Transcription with M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique for the production of messenger RNA (mRNA) for a multitude of applications, including vaccines, protein replacement therapies, and gene editing. A critical step in generating functional mRNA is the addition of a 5' cap structure, which is essential for mRNA stability, transport, and efficient translation into protein. Co-transcriptional capping, through the inclusion of a cap analog in the IVT reaction, is a widely used method for its simplicity and efficiency.
This document provides detailed application notes and protocols for the use of M7G(3'-OMe-5')pppA(2'-OMe), a highly effective anti-reverse cap analog (ARCA), in IVT reactions. The 3'-O-methylation on the 7-methylguanosine (B147621) moiety of this analog ensures its incorporation in the correct orientation, leading to a higher percentage of translatable mRNA.[1][2][3] These notes will guide researchers in optimizing the concentration of M7G(3'-OMe-5')pppA(2'-OMe) to achieve high capping efficiency and mRNA yield.
Key Performance Metrics: Capping Efficiency and RNA Yield
The success of co-transcriptional capping is primarily evaluated by two parameters:
-
Capping Efficiency: The percentage of synthesized RNA transcripts that possess the 5' cap structure. Higher capping efficiency leads to a greater proportion of translationally active mRNA.
-
RNA Yield: The total amount of RNA produced in the IVT reaction. The concentration of the cap analog relative to GTP can influence the overall yield, as they compete for incorporation by the RNA polymerase.[3]
Optimizing the concentration of M7G(3'-OMe-5')pppA(2'-OMe) involves balancing these two metrics to obtain the highest possible yield of functional, capped mRNA.
Quantitative Data Summary
The following tables summarize the expected outcomes of using M7G(3'-OMe-5')pppA(2'-OMe) or its close analog, ARCA, at various concentrations and ratios relative to GTP in a standard IVT reaction.
Table 1: Effect of Cap Analog to GTP Ratio on Capping Efficiency and RNA Yield
| Cap Analog:GTP Ratio | Capping Efficiency (%) | Relative RNA Yield | Reference(s) |
| 4:1 | ~80% | Standard | [1][4][5] |
| 2:1 | Lower than 4:1 ratio | Higher than 4:1 ratio | [6] |
| 1:1 | Significantly Lower | Highest | [7] |
Table 2: Recommended Reagent Concentrations for Co-transcriptional Capping with M7G(3'-OMe-5')pppA(2'-OMe)
| Reagent | Final Concentration | Notes | Reference(s) |
| M7G(3'-OMe-5')pppA(2'-OMe) | 4 mM - 6 mM | A 4:1 ratio with GTP is most common. | [1][6] |
| GTP | 1 mM - 1.5 mM | Reduced to favor cap analog incorporation. | [1][6] |
| ATP | 5 mM - 8.1 mM | [1][8] | |
| CTP | 5 mM - 8.1 mM | [1][8] | |
| UTP | 5 mM - 8.1 mM | [1][8] | |
| Linearized DNA Template | 0.1 - 1 µg | Per 20 µL reaction. | [4] |
| T7 RNA Polymerase | Vendor Specific | [4] | |
| Transcription Buffer | 1X | [4] |
Experimental Protocols
This section provides a detailed protocol for the co-transcriptional capping of mRNA using M7G(3'-OMe-5')pppA(2'-OMe).
Protocol: In Vitro Transcription with Co-transcriptional Capping
Materials:
-
M7G(3'-OMe-5')pppA(2'-OMe) solution (e.g., 40 mM)
-
NTP solutions (ATP, CTP, UTP at 100 mM; GTP at 20 mM)
-
Linearized DNA template with a T7 promoter (0.5 - 1.0 mg/mL)
-
T7 RNA Polymerase Mix
-
10X Transcription Buffer
-
RNase-free water
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., LiCl precipitation)
Procedure:
-
Thawing and Preparation:
-
Thaw all reagents on ice.
-
Keep the T7 RNA Polymerase Mix on ice.
-
Gently vortex and briefly centrifuge all other reagents to ensure they are well-mixed and collected at the bottom of the tube.
-
-
Reaction Assembly:
-
Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template. The following is an example for a 20 µL reaction:
-
| Component | Volume (µL) | Final Concentration |
| RNase-free water | to 20 µL | - |
| 10X Transcription Buffer | 2.0 | 1X |
| ATP (100 mM) | 1.5 | 7.5 mM |
| CTP (100 mM) | 1.5 | 7.5 mM |
| UTP (100 mM) | 1.5 | 7.5 mM |
| GTP (30 mM) | 1.0 | 1.5 mM |
| M7G(3'-OMe-5')pppA(2'-OMe) (20 mM) | 6.0 | 6.0 mM |
| Linearized DNA Template (0.5 µg) | 1.0 | 25 ng/µL |
| T7 RNA Polymerase Mix | 2.0 | - |
| Total Volume | 20.0 |
-
Incubation:
-
Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.
-
-
DNase Treatment (Template Removal):
-
Following incubation, add 2 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
-
-
RNA Purification:
-
Purify the synthesized capped mRNA using a suitable RNA purification kit or a standard method such as lithium chloride precipitation.
-
Elute or resuspend the purified mRNA in RNase-free water or a suitable buffer.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose (B213101) gel.
-
The capping efficiency can be determined using specialized methods such as LC-MS or ribozyme-based cleavage assays.[9]
-
Visualizing the Workflow and Capping Mechanism
The following diagrams illustrate the experimental workflow for in vitro transcription and the mechanism of co-transcriptional capping.
Caption: Experimental workflow for in vitro transcription with co-transcriptional capping.
Caption: Co-transcriptional capping mechanism with M7G(3'-OMe-5')pppA(2'-OMe).
References
- 1. neb.com [neb.com]
- 2. neb-online.de [neb-online.de]
- 3. neb-online.de [neb-online.de]
- 4. neb.com [neb.com]
- 5. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]
- 6. HighYield T7 ARCA mRNA Synthesis Kit (m1ATP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 7. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA | MDPI [mdpi.com]
Application Notes: Incorporating M7G(3'-OMe-5')pppA(2'-OMe) for Superior mRNA Performance
References
- 2. yeasenbio.com [yeasenbio.com]
- 3. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 4. neb-online.de [neb-online.de]
- 5. Capped RNA that Gives Higher Protein Yields mMESSAGE mMACHINE T7 Ultra | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Co-transcriptional capping [takarabio.com]
- 8. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
- 9. abacusdx.com [abacusdx.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
M7G(3'-OMe-5')pppA(2'-OMe) [CleanCap® AG (3' OMe)] for High-Efficiency mRNA Vaccine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of vaccinology, offering a potent and rapidly adaptable platform for combating infectious diseases. A critical determinant of mRNA vaccine efficacy is the structure of the 5' cap, which is essential for mRNA stability, translation initiation, and evasion of the innate immune system. M7G(3'-OMe-5')pppA(2'-OMe), a synthetic cap analog commercially known as CleanCap® AG (3' OMe), facilitates the co-transcriptional capping of mRNA, yielding a Cap 1 structure that closely mimics the natural cap found in eukaryotic cells. This co-transcriptional method offers significant advantages over traditional enzymatic and anti-reverse cap analog (ARCA) capping methods, including higher capping efficiency, increased mRNA yield, and a more streamlined manufacturing process.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of M7G(3'-OMe-5')pppA(2'-OMe) in the production of mRNA for vaccine development. The protocols cover the entire workflow, from in vitro transcription (IVT) and purification to lipid nanoparticle (LNP) formulation and quality control.
Advantages of M7G(3'-OMe-5')pppA(2'-OMe) Co-transcriptional Capping
The use of M7G(3'-OMe-5')pppA(2'-OMe) offers several key advantages that are critical for the development and manufacturing of mRNA vaccines:
-
High Capping Efficiency: This method consistently achieves capping efficiencies of over 95%, ensuring that a vast majority of the synthesized mRNA is translationally active.[3] In contrast, traditional ARCA methods typically yield capping efficiencies of around 70-80%.[1]
-
Superior mRNA Yield: Co-transcriptional capping with M7G(3'-OMe-5')pppA(2'-OMe) can produce significantly higher yields of mRNA compared to ARCA-based methods, often in the range of 4-5 mg/mL per transcription reaction.[2][3]
-
Formation of a Natural Cap 1 Structure: The resulting Cap 1 structure, with its 2'-O-methylation on the first transcribed nucleotide, is recognized as "self" by the cellular machinery, leading to enhanced protein expression and reduced immunogenicity compared to the Cap 0 structure produced by ARCA.[4]
-
Streamlined "One-Pot" Workflow: Capping occurs simultaneously with transcription, eliminating the need for separate enzymatic capping and purification steps. This simplifies the manufacturing process, reduces production time, and minimizes potential mRNA degradation from excessive handling.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with M7G(3'-OMe-5')pppA(2'-OMe) in comparison to other common capping methods.
| Capping Method | Capping Efficiency | Typical mRNA Yield (mg/mL) | Resulting Cap Structure |
| M7G(3'-OMe-5')pppA(2'-OMe) [CleanCap® AG (3' OMe)] | >95% [3] | 4 - 5 [2][3] | Cap 1 [4] |
| ARCA (Anti-Reverse Cap Analog) | ~70-80%[1] | ~1.5[1] | Cap 0[1] |
| Enzymatic Capping | Variable, can be high | Dependent on initial transcript yield | Cap 0 or Cap 1 |
Experimental Protocols
This section provides detailed protocols for the key stages of mRNA vaccine production using M7G(3'-OMe-5')pppA(2'-OMe).
Diagram: Overall mRNA Vaccine Production Workflow
Caption: A high-level overview of the mRNA vaccine production workflow.
Protocol 1: In Vitro Transcription (IVT) with M7G(3'-OMe-5')pppA(2'-OMe)
This protocol is adapted from manufacturer guidelines for CleanCap® AG (3' OMe).[3] It is essential to use RNase-free reagents and consumables throughout the procedure.
1. DNA Template Preparation:
-
The DNA template must contain a T7 RNA polymerase promoter followed by the initiation sequence 5'-AG-3'. The use of a "GG" initiation sequence will result in uncapped mRNA.[5]
-
Linearize the plasmid DNA template downstream of the poly(A) tail using a suitable restriction enzyme.
-
Purify the linearized DNA template and ensure its concentration is accurately determined. The final concentration in the IVT reaction should be approximately 50 µg/mL for a plasmid template or 25 µg/mL for a PCR template.[3]
2. IVT Reaction Setup:
Assemble the following reaction components at room temperature in the specified order. Keep enzymes on ice.
| Component | Volume for 100 µL Reaction | Final Concentration |
| RNase-free Water | Up to 100 µL | - |
| ATP (100 mM) | 5 µL | 5 mM |
| CTP (100 mM) | 5 µL | 5 mM |
| GTP (100 mM) | 5 µL | 5 mM |
| UTP (100 mM) | 5 µL | 5 mM |
| M7G(3'-OMe-5')pppA(2'-OMe) (100 mM) | 4 µL | 4 mM |
| 10X Transcription Buffer | 10 µL | 1X |
| Linearized DNA Template | X µL | 50 µg/mL (plasmid) or 25 µg/mL (PCR) |
| Murine RNase Inhibitor (40 U/µL) | 2.5 µL | 1 U/µL |
| T7 RNA Polymerase | X µL | - |
| Yeast Inorganic Pyrophosphatase (optional) | X µL | - |
Note: The amounts of T7 RNA Polymerase and Yeast Inorganic Pyrophosphatase should be optimized according to the enzyme supplier's recommendations.
3. Reaction Incubation:
-
Mix the components thoroughly by gentle pipetting.
-
Incubate the reaction at 37°C for 2-4 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[6]
4. DNase Treatment:
-
To remove the DNA template, add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.[5]
Diagram: In Vitro Transcription Workflow
Caption: Step-by-step workflow for the in vitro transcription process.
Protocol 2: mRNA Purification
Following IVT, the synthesized mRNA must be purified to remove residual nucleotides, proteins, enzymes, and the degraded DNA template. Two common methods are lithium chloride (LiCl) precipitation and column-based purification.
A. Lithium Chloride (LiCl) Precipitation:
This method is effective for precipitating large RNA molecules while leaving most proteins and smaller nucleic acids in solution.
-
Adjust the volume of the IVT reaction to 50 µL with RNase-free water.
-
Add 25 µL of 8M LiCl solution and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol (B145695).
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet.
-
Resuspend the purified mRNA in a suitable RNase-free buffer (e.g., 0.1 mM EDTA).[7]
B. Column-Based Purification:
Several commercial kits are available for the purification of in vitro transcribed RNA. Follow the manufacturer's protocol. These kits typically involve binding the mRNA to a silica (B1680970) membrane, washing away contaminants, and eluting the purified mRNA.
Protocol 3: Lipid Nanoparticle (LNP) Formulation
This is a general protocol for LNP formulation using a microfluidic mixing method. The specific lipid composition and ratios should be optimized for the particular mRNA and application.
1. Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of an ionizable lipid, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in absolute ethanol.
-
Combine the lipid stock solutions in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[8]
2. Preparation of mRNA Solution (in Aqueous Buffer):
-
Dilute the purified mRNA to the desired concentration in a low pH buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0-5.5).
3. Microfluidic Mixing:
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). This rapid mixing facilitates the self-assembly of LNPs with encapsulated mRNA.
4. Downstream Processing of LNPs:
-
Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove ethanol and raise the pH.
-
Concentrate the LNP formulation if necessary using a suitable method like tangential flow filtration.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
Diagram: LNP Formulation Process
Caption: The process of formulating mRNA into lipid nanoparticles.
Protocol 4: Quality Control (QC) Assays
Rigorous quality control is essential to ensure the safety and efficacy of the final mRNA vaccine product.
| QC Parameter | Assay Method | Purpose |
| Capping Efficiency | LC-MS (Liquid Chromatography-Mass Spectrometry) | To quantify the percentage of mRNA molecules with the correct Cap 1 structure. |
| mRNA Integrity and Purity | Agarose Gel Electrophoresis or Capillary Electrophoresis | To assess the size and integrity of the mRNA transcript and to detect any degradation or truncated products. |
| mRNA Concentration | UV-Vis Spectrophotometry (e.g., NanoDrop) or RiboGreen Assay | To determine the concentration of the purified mRNA. |
| Residual DNA Template | qPCR | To quantify any remaining DNA template from the IVT reaction. |
| Residual Proteins/Enzymes | ELISA or Western Blot | To detect and quantify any residual proteins from the IVT reaction (e.g., T7 RNA Polymerase, DNase I). |
| LNP Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To measure the size distribution and uniformity of the LNPs. |
| mRNA Encapsulation Efficiency | RiboGreen Assay (with and without detergent lysis) | To determine the percentage of mRNA that is successfully encapsulated within the LNPs. |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Assay | To ensure the final product is free from pyrogenic contaminants. |
Conclusion
M7G(3'-OMe-5')pppA(2'-OMe) [CleanCap® AG (3' OMe)] represents a significant advancement in mRNA capping technology, enabling the efficient and scalable production of high-quality, Cap 1-structured mRNA for vaccine development. The co-transcriptional "one-pot" synthesis streamlines the manufacturing process, leading to higher yields and improved translational efficiency of the final mRNA product. By following the detailed protocols and implementing rigorous quality control measures outlined in these application notes, researchers and drug development professionals can harness the full potential of this technology to accelerate the development of next-generation mRNA vaccines.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. tebubio.com [tebubio.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. CleanCap® Reagent AG (3' OMe) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for Utilizing M7G(3'-OMe-5')pppA(2'-OMe) Capped CRISPR/Cas9 mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material. The delivery of Cas9 nuclease and guide RNA (gRNA) as messenger RNA (mRNA) is a transient and non-integrating approach, making it highly attractive for therapeutic applications.[1][2][3] The efficacy of this method is critically dependent on the quality of the in vitro transcribed (IVT) mRNA, particularly the 5' cap structure, which is essential for mRNA stability, translation initiation, and evading the innate immune response.[4][][6][7][8]
This document provides detailed application notes and protocols for the use of a novel cap analog, M7G(3'-OMe-5')pppA(2'-OMe) , in the synthesis of CRISPR/Cas9 mRNA.[9][][11] This cap analog incorporates two key modifications: a 3'-O-methylation on the 7-methylguanosine (B147621) (m7G) and a 2'-O-methylation on the first transcribed nucleotide, adenosine (B11128) (A). These modifications are designed to enhance the performance of the resulting mRNA, leading to more efficient and robust genome editing outcomes.
Key Features and Advantages of M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog
The unique chemical structure of M7G(3'-OMe-5')pppA(2'-OMe) offers several advantages for CRISPR/Cas9 mRNA applications:
-
Enhanced Translational Efficiency: The 5' cap structure is a critical recognition site for the eukaryotic initiation factor 4E (eIF4E), which is a key component of the translation initiation complex.[12] Proper capping is essential for efficient recruitment of ribosomes and subsequent protein synthesis.
-
Increased mRNA Stability: The cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell.[7][8][13][14] The 3'-O-methylation on the m7G moiety in an anti-reverse cap analog (ARCA) prevents its incorporation in the incorrect orientation during in vitro transcription, ensuring that a higher percentage of the synthesized mRNA is functional.[15]
-
Reduced Immunogenicity: The innate immune system can recognize unmodified single-stranded RNA as foreign, leading to an antiviral response that can reduce protein expression and cause cellular toxicity. The 2'-O-methylation of the first nucleotide (Cap-1 structure) helps the mRNA mimic endogenous transcripts, thereby evading recognition by pattern recognition receptors like RIG-I and MDA5 and reducing the innate immune response.[12][16][17][18]
Quantitative Data Summary
While direct head-to-head comparisons of M7G(3'-OMe-5')pppA(2'-OMe) with other cap analogs specifically for Cas9 mRNA are not extensively published, the benefits of its constituent modifications are well-documented. The following table summarizes expected performance improvements based on studies of similar cap analogs.
| Parameter | Standard Cap (m7GpppG) | ARCA (Anti-Reverse Cap Analog) | M7G(3'-OMe-5')pppA(2'-OMe) (Expected) | Reference |
| Capping Efficiency | < 60% | 70-80% | > 90% | [] |
| Translational Output | Baseline | ~1.5 - 2 fold increase over standard | > 2-fold increase over standard | [19] |
| mRNA Stability | Moderate | Increased | Significantly Increased | [13][14] |
| Immunogenicity | High (Cap-0) | High (Cap-0) | Low (Cap-1) | [12][16][18] |
Experimental Protocols
Protocol 1: In Vitro Transcription of Cas9 mRNA with M7G(3'-OMe-5')pppA(2'-OMe)
This protocol describes the synthesis of Cas9 mRNA using co-transcriptional capping with the M7G(3'-OMe-5')pppA(2'-OMe) analog.
Materials:
-
Linearized plasmid DNA template encoding Cas9 with a T7 promoter.
-
M7G(3'-OMe-5')pppA(2'-OMe) cap analog.
-
NTP solution mix (ATP, CTP, UTP).
-
GTP solution.
-
T7 RNA Polymerase.
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
Transcription Buffer (10X).
-
Nuclease-free water.
-
Purification kit for large RNA.
Methodology:
-
Template Preparation: Linearize the Cas9-expressing plasmid downstream of the poly(A) tail sequence using a suitable restriction enzyme. Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the purified DNA in nuclease-free water.
-
In Vitro Transcription Reaction Setup: Assemble the following reaction components at room temperature in the order listed. The ratio of cap analog to GTP is crucial for high capping efficiency. A recommended ratio is 4:1 (Cap Analog:GTP).
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| M7G(3'-OMe-5')pppA(2'-OMe) (40 mM) | 1 µL | 2 mM |
| ATP, CTP, UTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| GTP (20 mM) | 0.5 µL | 0.5 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL |
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
mRNA Purification: Purify the synthesized Cas9 mRNA using a suitable RNA purification kit following the manufacturer's instructions. Elute the mRNA in nuclease-free water.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using a denaturing agarose (B213101) gel electrophoresis and a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
Protocol 2: Delivery of Cas9 mRNA and gRNA to Mammalian Cells
This protocol provides a general guideline for the delivery of the synthesized Cas9 mRNA and a target-specific gRNA into mammalian cells using lipid-based transfection.
Materials:
-
M7G(3'-OMe-5')pppA(2'-OMe) capped Cas9 mRNA.
-
In vitro transcribed or synthetic gRNA.
-
Mammalian cell line of interest.
-
Appropriate cell culture medium.
-
Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX).
-
Opti-MEM I Reduced Serum Medium.
-
6-well tissue culture plates.
Methodology:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. In tube A, dilute 1.5 µg of Cas9 mRNA and 0.5 µg of gRNA in 125 µL of Opti-MEM. b. In tube B, dilute 1.5 µL of the lipid-based transfection reagent in 125 µL of Opti-MEM. c. Combine the contents of tube A and tube B, mix gently by pipetting, and incubate for 10-15 minutes at room temperature to allow the formation of mRNA-lipid complexes.
-
Transfection: Add the 250 µL of the transfection complex drop-wise to the cells in one well of the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis of genome editing efficiency.
Protocol 3: Assessment of Genome Editing Efficiency
Several methods can be used to determine the efficiency of CRISPR/Cas9-mediated genome editing. The T7 Endonuclease I (T7E1) assay is a common and relatively simple method.
Materials:
-
Genomic DNA isolated from transfected and control cells.
-
PCR primers flanking the target site.
-
High-fidelity DNA polymerase.
-
T7 Endonuclease I.
-
10X T7E1 Reaction Buffer.
-
Agarose gel and electrophoresis equipment.
-
Gel imaging system.
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from the transfected and control cell populations.
-
PCR Amplification: Amplify the genomic region flanking the target site using high-fidelity PCR. A typical amplicon size is 500-1000 bp.
-
Heteroduplex Formation: a. Denature the PCR products by heating at 95°C for 5 minutes. b. Re-anneal the PCR products by slowly cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.
-
T7E1 Digestion: a. Set up the following reaction:
- 200 ng of re-annealed PCR product
- 2 µL of 10X T7E1 Reaction Buffer
- 1 µL of T7 Endonuclease I
- Nuclease-free water to a final volume of 20 µL b. Incubate at 37°C for 15-30 minutes.
-
Gel Electrophoresis: Analyze the digested PCR products on a 2% agarose gel. The presence of cleaved fragments indicates successful genome editing.
-
Quantification: Quantify the intensity of the uncut and cleaved DNA bands using a gel imaging system. Calculate the percentage of indels using the following formula:
% Indels = 100 * (1 - sqrt(1 - (b + c) / (a + b + c)))
Where 'a' is the intensity of the uncut band, and 'b' and 'c' are the intensities of the cleaved bands.[20]
Conclusion
The use of M7G(3'-OMe-5')pppA(2'-OMe) cap analog for the in vitro synthesis of CRISPR/Cas9 mRNA represents a significant advancement in genome editing technology. By enhancing translational efficiency, increasing mRNA stability, and reducing immunogenicity, this cap analog can lead to more robust and reliable genome editing outcomes. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this technology in their experiments. For optimal results, it is recommended to optimize transfection conditions and gRNA design for each specific cell type and target gene.
References
- 1. Protocol for editing fibroblasts with in vitro transcribed Cas9 mRNA and profile off-target editing by optimized GUIDE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.origene.com [cdn.origene.com]
- 3. Delivering the CRISPR/Cas9 system for engineering gene therapies: Recent cargo and delivery approaches for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]
- 6. Discovery of m7G-cap in eukaryotic mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. neb.com [neb.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2’-O-methylation of the second transcribed nucleotide within mRNA 5’ cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion | bioRxiv [biorxiv.org]
- 13. pnas.org [pnas.org]
- 14. The emerging role of RNA modifications in the regulation of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. areterna.com [areterna.com]
- 16. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
M7G(3'-OMe-5')pppA(2'-OMe) Application Notes and Protocols for Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of M7G(3'-OMe-5')pppA(2'-OMe), an Anti-Reverse Cap Analog (ARCA), and its critical role in advancing mRNA-based gene therapy. Detailed protocols for its use in the synthesis of highly translatable mRNA are also presented.
Introduction to ARCA and its Significance in Gene Therapy
The 5' cap structure is a fundamental feature of eukaryotic messenger RNA (mRNA), essential for its stability, transport, and efficient translation into protein.[1][][3] In the context of gene therapy, where synthetic mRNA is used to express therapeutic proteins, the integrity and functionality of this cap are paramount. M7G(3'-OMe-5')pppA(2'-OMe) is a chemically modified cap analog designed to optimize the production of functional mRNA during in vitro transcription (IVT).[4][][6][7][8]
Standard cap analogs can be incorporated in either the correct (forward) or incorrect (reverse) orientation by RNA polymerase during IVT.[][9][10][11][12] Transcripts with a reverse-oriented cap are not efficiently translated, which significantly reduces the yield of the desired therapeutic protein.[9][11] ARCA overcomes this limitation through a methyl group at the 3'-OH position of the 7-methylguanosine (B147621) (m7G).[4][10] This modification prevents the RNA polymerase from initiating transcription from the m7G end, ensuring that the cap analog is incorporated exclusively in the correct forward orientation.[4][10][13] This leads to a higher population of translationally competent mRNA molecules, resulting in significantly increased protein expression.[11][13][14]
Key Advantages of ARCA-Capped mRNA in Gene Therapy:
-
Enhanced Protein Expression: By ensuring correct cap orientation, ARCA dramatically increases the translational efficiency of synthetic mRNA, leading to higher yields of the therapeutic protein.[11][13][15][16]
-
Improved mRNA Stability: The cap structure protects the mRNA from degradation by exonucleases, and proper capping with ARCA contributes to the overall stability of the mRNA therapeutic.[4][17][18]
-
Reduced Immunogenicity: While the cap structure itself can be recognized by the innate immune system, ensuring a homogenous population of correctly capped mRNA may help in reducing the activation of unwanted immune responses.[]
Quantitative Data Summary
The following tables summarize the comparative performance of ARCA with other capping methods.
Table 1: Comparison of Capping Efficiency
| Capping Method | Typical Capping Efficiency (%) | Reference(s) |
| Standard Cap Analog (m7GpppG) | ~50-60% in correct orientation | [][11][19] |
| ARCA (M7G(3'-OMe-5')pppG) | ~80% | [14][20][21] |
| CleanCap® Reagent AG | >95% | [22] |
Table 2: Relative Translational Efficiency of Capped mRNA
| Cap Analog | Fold Increase in Translation vs. Uncapped | Fold Increase in Translation vs. Standard Cap | Reference(s) |
| Standard Cap Analog (m7GpppG) | - | 1x | [11][15][19] |
| ARCA (m2,7,3'-O Gp3G) | - | ~2.2x - 2.6x | [11][15][19] |
| Trimethylated ARCA Analog | - | ~2.6x | [15] |
| ARCA-Luc-mRNA-A100 vs CAP-Luc-mRNA-A64 | - | ~700x | [16] |
Note: The exact translational efficiency can vary depending on the specific mRNA sequence, the delivery method, and the cell type used.
Signaling Pathway and Experimental Workflow Diagrams
Cap-Dependent Translation Initiation
The following diagram illustrates the key steps in cap-dependent translation initiation, the process by which the 5' cap of an mRNA molecule is recognized by the cellular machinery to initiate protein synthesis.
References
- 1. Eukaryotic translation - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is ARCA [biosyn.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. areterna.com [areterna.com]
- 11. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cambio.co.uk [cambio.co.uk]
- 15. Synthesis and biological evaluation of trimethyl-substituted cap analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - CA [thermofisher.com]
- 20. neb.com [neb.com]
- 21. mcherrymrna.com [mcherrymrna.com]
- 22. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
Co-transcriptional Capping with ARCA: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient production of capped mRNA is paramount for applications ranging from in vitro translation to mRNA-based therapeutics. This document provides detailed application notes and a comprehensive protocol for co-transcriptional capping of messenger RNA (mRNA) using the Anti-Reverse Cap Analog (ARCA), specifically m7G(3'-OMe-5')pppA(2'-OMe). This method ensures the correct orientation of the cap structure, leading to enhanced translation efficiency.
Application Notes
The 5' cap structure is critical for the stability, transport, and translation of eukaryotic mRNA. Co-transcriptional capping involves the incorporation of a cap analog during the in vitro transcription (IVT) reaction. ARCA is a modified cap analog designed to be incorporated only in the correct orientation, as the 3'-OH group of the 7-methylguanosine (B147621) is methylated, preventing it from serving as an initiation site for transcription.[1][2][3][4] This results in a higher percentage of translationally active mRNA compared to standard cap analogs.[1][5]
Key advantages of using ARCA for co-transcriptional capping include:
-
Enhanced Translational Efficiency: By ensuring proper orientation, ARCA significantly increases the yield of functional, translatable mRNA.[1]
-
Streamlined Workflow: Co-transcriptional capping eliminates the need for a separate enzymatic capping step, saving time and reducing the number of purification steps.[6]
-
High Capping Efficiency: This method typically results in approximately 80% of the synthesized RNA transcripts being capped.[1][7][8]
While ARCA is a robust method for generating Cap-0 structured mRNA, newer technologies like CleanCap® offer the co-transcriptional synthesis of a Cap-1 structure, which can lead to higher mRNA yields and improved translational performance in some contexts.[2][9][10]
Quantitative Data Summary
The following table summarizes key quantitative data associated with co-transcriptional capping using ARCA, providing a comparison with other common capping methods.
| Capping Method | Cap Structure | Typical Capping Efficiency | Expected RNA Yield (per 20 µL reaction) | Key Advantages |
| ARCA | Cap-0 | ~80%[1][7][8] | Up to 40-50 µg[1][7] | Prevents reverse incorporation, single-step reaction[2][3] |
| Standard Cap Analog (m7GpppG) | Cap-0 | ~50% in correct orientation | Variable, often lower than ARCA | Simpler molecule |
| Enzymatic Capping | Cap-0 or Cap-1 | >95% | Dependent on initial IVT yield | High efficiency, can create Cap-1 |
| CleanCap® Reagent AG | Cap-1 | >95%[10] | Generally higher than ARCA[2] | High efficiency, co-transcriptional Cap-1[2][10] |
Experimental Protocols
This section provides a detailed protocol for the co-transcriptional synthesis of capped mRNA using m7G(3'-OMe-5')pppA(2'-OMe) and T7 RNA Polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, CTP, UTP solution (100 mM each)
-
GTP solution (100 mM)
-
m7G(3'-OMe-5')pppA(2'-OMe) (ARCA) solution (e.g., 40 mM)
-
T7 RNA Polymerase mix
-
DNase I (RNase-free)
-
RNA purification kit
Protocol:
-
Template Preparation: The DNA template should be linear and purified, free of salts and EDTA.[7] The T7 promoter sequence should be immediately followed by a guanosine (B1672433) residue for optimal transcription initiation.[7]
-
Reaction Setup: Assemble the reaction at room temperature in a nuclease-free microfuge tube in the following order. It is crucial to maintain a 4:1 ratio of ARCA to GTP to maximize capping efficiency.[5][7][11]
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free Water | to 20 µL | |
| 10x T7 Reaction Buffer | 2 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| GTP (20 mM) | 1 µL | 1 mM |
| ARCA (40 mM) | 2 µL | 4 mM |
| Linear DNA Template | 1 µg | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL |
-
Incubation: Mix the components thoroughly by gentle pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 hours. For reactions longer than 60 minutes, using a thermocycler or dry air incubator is recommended to prevent evaporation.[7]
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add 2 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[7][8][11]
-
RNA Purification: Purify the synthesized capped mRNA using an appropriate RNA cleanup kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer. The quality and integrity of the transcript can be assessed by agarose (B213101) gel electrophoresis.
Visualizations
The following diagrams illustrate the co-transcriptional capping process and a typical experimental workflow.
Caption: Co-transcriptional capping with ARCA.
References
- 1. file.yzimgs.com [file.yzimgs.com]
- 2. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 3. neb-online.de [neb-online.de]
- 4. neb.com [neb.com]
- 5. mcherrymrna.com [mcherrymrna.com]
- 6. Co-transcriptional capping [takarabio.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. apexbt.com [apexbt.com]
M7G(3'-OMe-5')pppA(2'-OMe): A Guide to Storage, Handling, and Application in mRNA Synthesis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the storage, handling, and use of M7G(3'-OMe-5')pppA(2'-OMe), a trinucleotide cap analog critical for the in vitro synthesis of messenger RNA (mRNA). The inclusion of this cap analog in in vitro transcription (IVT) reactions results in the formation of a Cap-1 structure on the 5' end of the mRNA, a modification that significantly enhances mRNA stability and translational efficiency in eukaryotic cells.
Introduction
M7G(3'-OMe-5')pppA(2'-OMe) is a chemically synthesized cap analog that mimics the natural 5' cap structure of eukaryotic mRNA. This Cap-1 structure, characterized by a 7-methylguanosine (B147621) linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge and a 2'-O-methylation on the first nucleotide, is crucial for several biological processes. These include protection from exonuclease degradation, efficient initiation of translation, and reduced immunogenicity of the mRNA molecule.[1][2] The use of trinucleotide cap analogs like M7G(3'-OMe-5')pppA(2'-OMe) in a co-transcriptional capping reaction offers a streamlined and highly efficient method for producing high-quality mRNA for various applications, including vaccine development, gene therapy, and protein replacement therapies.
Storage and Handling Conditions
Proper storage and handling of M7G(3'-OMe-5')pppA(2'-OMe) are essential to maintain its integrity and performance. The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Notes |
| Long-term Storage | -20°C | Store in a non-frost-free freezer to minimize freeze-thaw cycles. |
| Short-term Storage | 4°C | For immediate use, the solution can be kept at 4°C for a short period. |
| Shipping | Room Temperature or on blue ice | The compound is stable for short periods at ambient temperatures.[3] |
| Formulation | Typically supplied as a 100 mM aqueous solution (sodium or ammonium (B1175870) salt) | The salt form is more stable than the free acid. |
| Solubility | Soluble in water | Can be diluted in nuclease-free water or transcription buffer. |
| Freeze-Thaw Cycles | Minimize | Aliquot the solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
Experimental Protocols
Co-transcriptional Capping of mRNA using M7G(3'-OMe-5')pppA(2'-OMe)
This protocol describes the synthesis of Cap-1 mRNA in a single in vitro transcription (IVT) reaction using T7 RNA Polymerase. A key requirement for efficient incorporation of this trinucleotide cap analog is the presence of an AG initiation sequence immediately downstream of the T7 promoter in the DNA template.[2][4]
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
M7G(3'-OMe-5')pppA(2'-OMe) solution (e.g., 100 mM)
-
NTP solution mix (ATP, CTP, UTP, GTP)
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Thaw Reagents: Thaw all components at room temperature, except for T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.
-
Assemble the IVT Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed. The final reaction volume can be scaled as needed.
| Component | 20 µL Reaction Volume | Final Concentration |
| Nuclease-free Water | X µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 0.5 µL | 2.5 mM |
| M7G(3'-OMe-5')pppA(2'-OMe) (100 mM) | 2 µL | 10 mM |
| Linear DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL | |
| Total Volume | 20 µL |
-
Incubation: Mix the components thoroughly by gentle pipetting. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by gel electrophoresis. The capping efficiency can be analyzed by methods such as LC-MS.
Diagrams
Co-transcriptional Capping Workflow
Caption: Workflow for synthesizing Cap-1 mRNA using co-transcriptional capping.
Cap-Dependent Translation Initiation Pathway
Caption: Role of the Cap-1 structure in eukaryotic translation initiation.
References
High-Yield Synthesis of 5'-Capped mRNA using m7G(3'-OMe-5')pppA(2'-OMe) for Therapeutic Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of mRNA-based therapeutics and vaccines relies on the efficient synthesis of high-quality, capped messenger RNA (mRNA). The 5' cap structure is critical for mRNA stability, translation initiation, and evasion of the innate immune system. A Cap-1 structure, featuring a methyl group on the 2'-hydroxyl of the first nucleotide, is characteristic of endogenous eukaryotic mRNA and is crucial for reducing immunogenicity. Co-transcriptional capping with cap analogs is a streamlined method for producing capped mRNA in a single in vitro transcription (IVT) reaction. This document provides detailed protocols and application notes for the high-yield synthesis of mRNA using the advanced trinucleotide cap analog, m7G(3'-OMe-5')pppA(2'-OMe). This analog is designed to be efficiently incorporated in the correct orientation, leading to a high percentage of functional, Cap-1 structured mRNA.
Principle of Co-transcriptional Capping with m7G(3'-OMe-5')pppA(2'-OMe)
During in vitro transcription, T7 RNA polymerase initiates transcription from a DNA template containing a T7 promoter. For efficient incorporation of the m7G(3'-OMe-5')pppA(2'-OMe) cap analog, the transcription initiation site on the DNA template must begin with an adenosine-guanosine (AG) sequence immediately downstream of the T7 promoter. The T7 RNA polymerase recognizes this specific initiation sequence and preferentially incorporates the trinucleotide cap analog, which serves as a primer for transcription. This "one-pot" reaction simplifies the manufacturing process compared to post-transcriptional enzymatic capping. The 3'-O-methylation on the m7G moiety of the cap analog prevents it from being incorporated in the reverse orientation, ensuring that nearly all capped mRNA molecules are translationally active.
Advantages of m7G(3'-OMe-5')pppA(2'-OMe) Cap Analog
The use of trinucleotide cap analogs like m7G(3'-OMe-5')pppA(2'-OMe) offers significant advantages over traditional dinucleotide cap analogs such as the Anti-Reverse Cap Analog (ARCA).
-
High Capping Efficiency: Trinucleotide cap analogs can achieve capping efficiencies of over 95%, a significant improvement over ARCA which typically yields 70-80% capped material.[1][2]
-
High mRNA Yield: Unlike IVT reactions with ARCA, which require a reduced GTP concentration that lowers the overall mRNA yield, reactions with trinucleotide cap analogs like CleanCap® AG can be performed with optimal GTP concentrations, resulting in significantly higher mRNA yields, often in the range of 4-5 mg/mL.[3][4]
-
Generation of Cap-1 Structure: The m7G(3'-OMe-5')pppA(2'-OMe) analog directly generates a Cap-1 structure, which is crucial for reducing the innate immune response to in vitro transcribed mRNA.[2]
-
Streamlined Workflow: This co-transcriptional capping method simplifies the mRNA production process by eliminating the need for subsequent enzymatic capping and purification steps.[3]
Quantitative Data Comparison of Cap Analogs
The choice of cap analog significantly impacts both the yield and the quality of the synthesized mRNA. The following tables summarize the performance of trinucleotide cap analogs, which are structurally and functionally analogous to m7G(3'-OMe-5')pppA(2'-OMe), in comparison to the traditional ARCA cap analog.
Table 1: Comparison of mRNA Yield with Different Cap Analogs
| Cap Analog Type | Typical mRNA Yield (per 20 µL reaction) | Typical mRNA Yield (mg/mL) | Reference |
| No Cap Analog | ~100 µg | ~5 mg/mL | [1][4] |
| ARCA (Cap-0) | 20-30 µg | 1-1.5 mg/mL | [1][5] |
| Trinucleotide (e.g., CleanCap® AG) | ≥100 µg | >5 mg/mL | [1][4] |
| Trinucleotide (e.g., CleanCap® AG (3' OMe)) | 0.8-1 mg per 100 µL reaction | 8-10 mg/mL | [6][7] |
Table 2: Comparison of Capping Efficiency
| Cap Analog Type | Capping Efficiency | Notes | Reference |
| ARCA (Cap-0) | 70-80% | A significant portion of the mRNA remains uncapped. | [1][8] |
| Trinucleotide (e.g., CleanCap® AG) | >95% | Results in a more homogeneous and functionally active mRNA population. | [1][3][8] |
Experimental Protocols
This section provides a detailed protocol for the high-yield in vitro transcription of mRNA using the m7G(3'-OMe-5')pppA(2'-OMe) cap analog. This protocol is adapted from established protocols for similar trinucleotide cap analogs and is designed to be used with a high-yield T7 RNA polymerase-based transcription kit.[4][9]
DNA Template Preparation
A high-quality, linearized DNA template is essential for successful in vitro transcription.
-
Template Design: The DNA template must contain a T7 promoter sequence (5'-TAATACGACTCACTATA-3') followed immediately by an 'AG' initiation sequence. The use of a standard 'GG' initiation sequence will result in uncapped mRNA with a 5'-triphosphate.[9] The template should also encode the desired mRNA sequence and a poly(A) tail of sufficient length (e.g., 100-120 nucleotides) for stability.
-
Linearization: The plasmid DNA must be completely linearized by a restriction enzyme that cuts at the 3' end of the desired transcript.
-
Purification: The linearized DNA template should be purified to remove the restriction enzyme and any potential inhibitors. A column-based purification kit is recommended. The purity and concentration of the DNA should be verified by spectrophotometry (A260/A280 ratio of ~1.8) and agarose (B213101) gel electrophoresis.
In Vitro Transcription Reaction
It is crucial to maintain an RNase-free environment throughout the procedure. Use nuclease-free tubes, tips, and water.
Reaction Setup (20 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-free Water | to 20 µL | |
| 10X Reaction Buffer | 2 µL | 1X |
| ATP (100 mM) | 1.2 µL | 6 mM |
| GTP (100 mM) | 1 µL | 5 mM |
| CTP (100 mM) | 1 µL | 5 mM |
| UTP (100 mM) | 1 µL | 5 mM |
| m7G(3'-OMe-5')pppA(2'-OMe) (100 mM) | 0.8 µL | 4 mM |
| Linear DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL |
Procedure:
-
Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Gently vortex and centrifuge all components before use.
-
Assemble the reaction at room temperature in the order listed in the table.
-
Mix thoroughly by pipetting up and down, and then centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours. For transcripts longer than 5 kb, the incubation time can be extended to 4 hours.
DNase I Treatment
This step is necessary to remove the DNA template from the reaction mixture.
-
Add 2 µL of DNase I (RNase-free) to the 20 µL IVT reaction.
-
Mix gently and incubate at 37°C for 15 minutes.
mRNA Purification
Purification of the synthesized mRNA is critical to remove unincorporated nucleotides, enzymes, and the digested DNA template. A column-based RNA cleanup kit is recommended for high recovery of pure mRNA.
Example using a spin column (follow the manufacturer's protocol):
-
Add binding buffer and ethanol (B145695) to the reaction mixture.
-
Pass the mixture through the spin column.
-
Wash the column with the provided wash buffers.
-
Elute the purified mRNA in nuclease-free water.
mRNA Quality Control
-
Quantification: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Integrity Analysis: Assess the integrity of the mRNA transcript by denaturing agarose gel electrophoresis or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A single, sharp band at the expected size indicates high-quality, full-length mRNA.
-
Capping Efficiency Analysis: Capping efficiency can be determined by specialized methods such as LC-MS analysis of RNase H digested fragments or by using ribozyme cleavage assays.[10][11]
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Workflow for high-yield mRNA synthesis.
Caption: Co-transcriptional capping mechanism.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low mRNA Yield | Impure or incompletely linearized DNA template. | Ensure high-purity DNA template. Confirm complete linearization by agarose gel electrophoresis. |
| RNase contamination. | Maintain a strict RNase-free environment. Use nuclease-free reagents and consumables. | |
| Incorrect ratio of cap analog to GTP. | Follow the recommended concentrations in the protocol. | |
| Smearing on Gel | RNA degradation. | Handle RNA on ice and use RNase inhibitors. |
| Incomplete DNase treatment. | Ensure DNase I is active and incubation is performed as recommended. | |
| Low Capping Efficiency | Incorrect initiation sequence on DNA template. | The sequence immediately following the T7 promoter must be 'AG'. |
| Suboptimal reaction conditions. | Ensure accurate pipetting of all components, especially the cap analog and NTPs. |
Conclusion
The use of the m7G(3'-OMe-5')pppA(2'-OMe) trinucleotide cap analog provides a robust and efficient method for the synthesis of high-yield, high-purity Cap-1 structured mRNA. This advanced co-transcriptional capping strategy streamlines the manufacturing process and results in a final product with superior biological activity, making it highly suitable for the development of mRNA-based vaccines and therapeutics. By following the detailed protocols and guidelines presented in this document, researchers can consistently produce high-quality capped mRNA for a wide range of applications.
References
- 1. In Vitro Transcription Kits for Synthesizing High Yield mRNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. CleanCap® Reagent AG (3' OMe) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. CleanCap® AG (3′ OMe) CleanScript™ IVT Kit - (K-7413) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 7. abacusdx.com [abacusdx.com]
- 8. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 9. neb.com [neb.com]
- 10. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Capping Efficiency with m7G(3'-OMe-5')pppA(2'-OMe) [ARCA]
For researchers, scientists, and drug development professionals utilizing m7G(3'-OMe-5')pppA(2'-OMe), also known as Anti-Reverse Cap Analog (ARCA), achieving high capping efficiency is crucial for the synthesis of functional mRNA. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during in vitro transcription (IVT) and capping reactions.
Frequently Asked Questions (FAQs)
Q1: What is m7G(3'-OMe-5')pppA(2'-OMe) or ARCA, and how does it work?
A1: ARCA is a modified cap analog used in the co-transcriptional synthesis of 5'-capped mRNA. The key modification is a methoxy (B1213986) group on the 3'-hydroxyl of the 7-methylguanosine (B147621) (m7G). This modification prevents the RNA polymerase from initiating transcription from the m7G nucleotide, thus ensuring that the cap analog is incorporated only in the correct, forward orientation.[1][2][3][4] This leads to a higher proportion of translatable mRNA compared to standard cap analogs which can be incorporated in both forward and reverse orientations.[2][3][5][6]
Q2: What is the expected capping efficiency with ARCA?
A2: The capping efficiency with ARCA typically ranges from 50% to 80%.[] While ARCA ensures correct orientation, it competes with GTP for initiation of transcription, which can limit the overall capping efficiency.[8] Newer technologies like CleanCap® reagents can achieve capping efficiencies of over 95%.[6][]
Q3: How can I measure the capping efficiency of my in vitro transcribed RNA?
A3: Several methods can be used to determine capping efficiency:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered the gold standard for accurate quantification.[9][10] It involves digesting the mRNA and analyzing the resulting fragments to identify and quantify capped and uncapped species.[9][11][12]
-
Enzymatic Methods: Using enzymes that specifically act on capped or uncapped RNA, followed by analysis like gel electrophoresis, can provide an estimate of capping efficiency.[][10]
-
Fluorescent Labeling: Attaching a fluorescent marker to the 5' cap allows for a direct measurement of fluorescence that corresponds to the capping efficiency.[]
Troubleshooting Guide
Low capping efficiency can arise from several factors. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: Lower than Expected Capping Efficiency (<50%)
| Possible Cause | Recommendation | Detailed Explanation |
| Incorrect Cap Analog to GTP Ratio | Optimize the ARCA:GTP ratio. A 4:1 ratio is commonly recommended. | A higher ratio of ARCA to GTP favors the incorporation of the cap analog over GTP at the start of transcription.[6][13][14] However, excessively high ratios can significantly decrease the overall RNA yield.[6][13] |
| Suboptimal Reaction Conditions | - Incubate the reaction at 37°C for 2 hours. - Consider lowering the incubation temperature (e.g., to 16°C or 4°C) for templates with strong secondary structures. | Most standard protocols recommend 37°C for T7 RNA polymerase.[13] However, for problematic templates, a lower temperature can slow down the polymerase, potentially improving its ability to read through difficult regions.[15] |
| Poor Quality DNA Template | - Ensure the DNA template is high purity (A260/A280 ratio of ~1.8 and A260/A230 ratio of 2.0-2.5). - Purify the template to remove contaminants like salts and ethanol.[16] | Contaminants in the DNA preparation can inhibit RNA polymerase, leading to lower transcription and capping efficiency.[16][17] |
| RNase Contamination | - Use nuclease-free water, tubes, and tips. - Wear gloves and work in an RNase-free environment. - Include an RNase inhibitor in the reaction. | RNases are ubiquitous and can degrade the newly synthesized RNA, leading to lower yields and inaccurate capping efficiency measurements.[16][18] |
| RNA Secondary Structure | For templates with known or suspected strong secondary structures near the 5' end, consider optimizing the reaction temperature. | Complex secondary structures at the 5' end of the transcript can hinder the incorporation of the cap analog or the progression of the RNA polymerase.[19][20] Increasing the reaction temperature for enzymes that can tolerate it may help to melt these structures.[21] |
Issue 2: Low Overall RNA Yield
| Possible Cause | Recommendation | Detailed Explanation |
| High ARCA:GTP Ratio | If the primary goal is high yield, consider lowering the ARCA:GTP ratio, though this may reduce capping efficiency. | The concentration of GTP is a limiting factor for RNA synthesis. A high ratio of ARCA to GTP reduces the available GTP, thus lowering the overall RNA yield.[6][14][22] |
| Inhibitors in the Reaction | Add 5mM DTT (final concentration) to the reaction. | The RNA polymerase can be sensitive to oxidation. DTT is a reducing agent that can help maintain the enzyme's activity.[13][17] |
| Incorrect Nucleotide Concentration | Ensure the final concentration of each NTP is sufficient. Low nucleotide concentrations can limit the transcription reaction.[15] | If nucleotide concentrations are too low, transcription may terminate prematurely.[15] |
Data Presentation
Table 1: Comparison of Capping Methods and Expected Efficiencies
| Capping Method | Cap Structure | Typical Capping Efficiency | Key Advantages | Key Disadvantages |
| m7G(3'-OMe-5')pppA(2'-OMe) (ARCA) | Cap 0 | 50% - 80%[] | Ensures correct cap orientation.[1][2][4] | Lower yield than standard IVT; incomplete capping.[6][23] |
| Standard Cap Analog (m7GpppG) | Cap 0 | ~70% (but ~50% in incorrect orientation)[6] | Simple co-transcriptional method. | Can be incorporated in reverse orientation, leading to untranslatable mRNA.[6] |
| CleanCap® Reagent AG | Cap 1 | >95%[6][] | High capping efficiency; generates Cap 1 structure co-transcriptionally; does not significantly reduce yield.[6][24] | Requires a specific initiation sequence (AG).[6] |
| Post-transcriptional Enzymatic Capping | Cap 0 or Cap 1 | ~100%[23] | Can achieve near-complete capping. | Requires additional enzymatic steps and purification.[6] |
Experimental Protocols
Protocol 1: Standard Co-transcriptional Capping with ARCA
This protocol is a general guideline for a 20 µL in vitro transcription reaction.
Materials:
-
Linearized DNA template (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
ARCA solution (e.g., 40 mM)
-
ATP, CTP, UTP solutions (e.g., 10 mM each)
-
GTP solution (e.g., 10 mM)
-
RNase Inhibitor
-
T7 RNA Polymerase
Procedure:
-
Thaw all components on ice. Keep enzymes on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
X µL of ATP, CTP, UTP (to a final concentration of 2 mM each)
-
4 µL of ARCA (40 mM stock, for a final concentration of 8 mM)
-
1 µL of GTP (10 mM stock, for a final concentration of 2 mM) - This creates a 4:1 ARCA:GTP ratio.
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 2 hours.
-
(Optional) Add DNase I to remove the DNA template.
-
Purify the RNA using a suitable column-based kit or other purification method.
-
Quantify the RNA and assess its integrity.
Protocol 2: Conceptual Workflow for Capping Efficiency Analysis by LC-MS
This protocol outlines the general steps involved in preparing a sample for LC-MS analysis to determine capping efficiency.
-
RNA Digestion: The purified mRNA is digested using an enzyme, such as RNase H with a specific probe, to generate a small oligonucleotide fragment from the 5' end.[9][11][12]
-
Fragment Isolation: The 5' fragment is isolated from the digestion mixture. This can be achieved using methods like streptavidin-coated magnetic beads if a biotinylated probe was used.[9][11]
-
LC-MS Analysis: The isolated fragments are analyzed by liquid chromatography-mass spectrometry. The mass spectrometer separates and detects the capped and uncapped fragments based on their mass-to-charge ratio.
-
Data Analysis: The relative abundance of the capped and uncapped species is determined by comparing the peak areas in the mass spectrum, allowing for the calculation of capping efficiency.[12]
Visualizations
Caption: Troubleshooting workflow for low ARCA capping efficiency.
Caption: Standard experimental workflow for co-transcriptional capping with ARCA.
References
- 1. What is ARCA [biosyn.com]
- 2. areterna.com [areterna.com]
- 3. benchchem.com [benchchem.com]
- 4. neb-online.de [neb-online.de]
- 5. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 8. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00023D [pubs.rsc.org]
- 9. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 10. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. neb-online.de [neb-online.de]
- 15. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. neb.com [neb.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. The Effect of RNA Secondary Structure on the Self-Assembly of Viral Capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. neb.com [neb.com]
- 22. neb.com [neb.com]
- 23. Low Resource Integrated Platform for Production and Analysis of Capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Optimizing M7G(3'-OMe-5')pppA(2'-OMe) to GTP Ratio in IVT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the M7G(3'-OMe-5')pppA(2'-OMe) to GTP ratio in in vitro transcription (IVT) reactions for the synthesis of capped mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the function of the M7G(3'-OMe-5')pppA(2'-OMe) cap analog in an IVT reaction?
A1: The M7G(3'-OMe-5')pppA(2'-OMe) is a synthetic cap analog incorporated at the 5' end of messenger RNA (mRNA) during in vitro transcription. This 5' cap is critical for the resulting mRNA's stability, protecting it from degradation by exonucleases. It also plays a crucial role in facilitating efficient translation of the mRNA into protein within eukaryotic cells.[1][2][3] The 3'-O-methyl group on the 7-methylguanosine (B147621) prevents the cap analog from being incorporated in the reverse orientation, ensuring that the synthesized mRNA is functional.[4][5]
Q2: What is a recommended starting ratio of M7G(3'-OMe-5')pppA(2'-OMe) to GTP in an IVT reaction?
A2: A commonly recommended starting point for the ratio of cap analog to GTP is 4:1.[1][4][6] This ratio generally provides a good balance between achieving high capping efficiency and maintaining a reasonable mRNA yield. However, the optimal ratio can be dependent on the specific template and reaction conditions, so empirical optimization is highly recommended.[1]
Q3: Why does increasing the cap analog to GTP ratio often lead to a decrease in the total mRNA yield?
A3: The cap analog competes with GTP for incorporation by the RNA polymerase during the initiation of transcription.[1][7] To favor the incorporation of the cap analog and achieve high capping efficiency, the concentration of GTP is typically reduced. This reduction in a crucial nucleotide triphosphate can significantly lower the overall yield of the transcription reaction.[1][4]
Q4: What is "reverse capping" and does it occur with M7G(3'-OMe-5')pppA(2'-OMe)?
A4: Reverse capping is a phenomenon where a standard m7GpppG cap analog is incorporated in the incorrect orientation (3'-5' linkage) at the 5' end of the mRNA transcript.[1][8] This occurs because the RNA polymerase can initiate transcription from either of the two guanosine (B1672433) residues in the cap analog. Such reverse-capped mRNAs are not translated efficiently. The M7G(3'-OMe-5')pppA(2'-OMe) cap analog is an "anti-reverse" cap analog (ARCA). The methylation at the 3' position of the 7-methylguanosine prevents RNA elongation at this site, thus ensuring it is incorporated only in the correct orientation.[4][5]
Q5: Are there newer cap analogs that can improve both capping efficiency and yield?
A5: Yes, newer technologies like CleanCap® reagents offer a more efficient co-transcriptional capping method.[] These trinucleotide cap analogs do not require a reduction in the GTP concentration, leading to significantly higher mRNA yields while achieving capping efficiencies of over 95%.[5] However, they may require a specific initiation sequence in the DNA template.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low mRNA Yield | High ratio of cap analog to GTP: The reduced GTP concentration is limiting the polymerase activity. | Decrease the cap analog to GTP ratio (e.g., from 4:1 to 3:1 or 2:1) and empirically test the effect on both yield and capping efficiency.[1] Consider using a newer generation cap analog like CleanCap® that does not necessitate a low GTP concentration.[1] Alternatively, consider post-transcriptional enzymatic capping, which allows for high GTP concentrations during IVT.[10] |
| Suboptimal reaction conditions: Incorrect concentrations of other NTPs, magnesium, or polymerase. | Optimize the concentrations of all NTPs and the magnesium to NTP ratio.[11] Ensure the correct amount of T7 RNA polymerase is used. | |
| Low Capping Efficiency | Low ratio of cap analog to GTP: GTP is outcompeting the cap analog for initiation. | Increase the cap analog to GTP ratio (e.g., from 2:1 to 4:1 or higher). Be aware that this may further decrease the overall yield.[10] |
| Impure DNA template: Contaminants in the DNA template can inhibit the capping reaction. | Purify the linearized DNA template using a reliable method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or a high-quality column purification kit. | |
| Heterogeneous RNA Product (multiple bands on a gel) | Aborted transcription products: Short, non-full-length RNA transcripts. | Optimize NTP concentrations and the magnesium to NTP ratio to ensure efficient elongation.[12] |
| DNA template degradation: Nuclease contamination in reaction components. | Use nuclease-free water, reagents, and tips. Include an RNase inhibitor in the reaction. |
Quantitative Data Summary
Table 1: Comparison of Different Capping Strategies
| Capping Method | Typical Cap:GTP Ratio | Typical Capping Efficiency | Relative mRNA Yield | Key Advantages | Key Disadvantages |
| Standard m7GpppG | 4:1 | ~70% | Low | Simple co-transcriptional method. | Reverse capping occurs (~50% incorrect orientation).[6] Low yield due to reduced GTP. |
| ARCA (e.g., M7G(3'-OMe-5')pppA(2'-OMe)) | 4:1 | ~80% | Low to Medium | Prevents reverse capping, leading to more functional mRNA.[4][5] | Reduced mRNA yield compared to standard IVT without cap analog.[4][5] |
| CleanCap® AG | Not Applicable (GTP not reduced) | >95%[4][] | High | High capping efficiency and high mRNA yield. Produces a Cap1 structure. | Requires a specific "AG" initiation sequence in the template. |
| Post-transcriptional Enzymatic Capping | Not Applicable (capping after IVT) | ~100%[4] | High | Allows for high yield IVT with high GTP levels.[10] Precise control over the cap structure. | Requires additional enzymatic steps and purification, which can increase time and potential for sample loss.[][13] |
Experimental Protocols
Protocol 1: Optimizing the M7G(3'-OMe-5')pppA(2'-OMe) to GTP Ratio in a 20 µL IVT Reaction
This protocol provides a framework for optimizing the cap analog to GTP ratio. It is recommended to set up multiple reactions with varying ratios to determine the optimal condition for your specific template.
1. Reaction Setup: Assemble the following components at room temperature in the order listed. Keep enzymes on ice.
| Component | Volume (µL) for 4:1 Ratio | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | |
| 5X Transcription Buffer | 4 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 25 mM GTP | 1 µL | 1.25 mM |
| 50 mM M7G(3'-OMe-5')pppA(2'-OMe) | 2 µL | 5 mM |
| Linearized DNA Template (1 µg) | X µL | 50 µg/mL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL | |
| Total Volume | 20 µL |
To test other ratios, adjust the volumes of GTP and the cap analog accordingly while maintaining the final concentrations of other components. For example:
-
For a 2:1 ratio: Use 2 µL of 25 mM GTP (2.5 mM final) and 2 µL of 50 mM cap analog (5 mM final).
-
For a 1:1 ratio: Use 2 µL of 50 mM GTP (5 mM final) and 2 µL of 50 mM cap analog (5 mM final).
2. Incubation:
-
Mix the components gently by pipetting.
-
Centrifuge the tube briefly to collect the reaction at the bottom.
-
Incubate at 37°C for 2 hours.
3. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
4. Purification:
-
Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit, to remove enzymes, unincorporated nucleotides, and the cap analog.
5. Analysis:
-
Quantify the mRNA yield using a spectrophotometer (e.g., NanoDrop).
-
Assess the capping efficiency using a method like LC-MS or a ribozyme cleavage assay.[14][15]
-
Analyze the integrity of the mRNA on a denaturing agarose (B213101) gel.
Visualizations
Caption: Workflow for co-transcriptional capping using M7G(3'-OMe-5')pppA(2'-OMe).
Caption: Troubleshooting logic for optimizing cap analog to GTP ratio in IVT.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 7. Synthetic mRNA capping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. US20210040526A1 - Methods and means for enhancing rna production - Google Patents [patents.google.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
Technical Support Center: Troubleshooting Failed In Vitro Transcription with Cap Analogs
This guide provides in-depth troubleshooting for common issues encountered during in vitro transcription (IVT) reactions when using cap analogs. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems to ensure the synthesis of high-quality capped mRNA.
Frequently Asked Questions (FAQs)
Q1: Why is my mRNA yield significantly lower when I include a cap analog in my IVT reaction?
A1: The reduction in mRNA yield is a common observation when using co-transcriptional capping methods with cap analogs like m7GpppG or ARCA (Anti-Reverse Cap Analog).[1][2] This decrease is primarily due to the competition between the cap analog and GTP for incorporation by the RNA polymerase at the 5' end of the transcript.[3] To favor the incorporation of the cap analog, the concentration of GTP is intentionally lowered, often at a recommended starting ratio of 4:1 (cap analog to GTP).[1][3] This reduced GTP concentration becomes a limiting factor for the overall transcription reaction, which can lower the total RNA yield to 20% or less compared to a standard IVT reaction without a cap analog.[3]
Newer generation cap analogs, such as trinucleotide cap analogs like CleanCap® Reagent AG, can mitigate this issue as they do not require a reduction in the GTP concentration, leading to higher yields and capping efficiencies greater than 95%.[1][2][]
Q2: I'm observing a low capping efficiency in my final mRNA product. What are the potential causes and solutions?
A2: Low capping efficiency can stem from several factors. A primary cause is an suboptimal ratio of cap analog to GTP.[5] If the GTP concentration is too high, it will outcompete the cap analog for initiation of transcription, resulting in a higher proportion of uncapped transcripts with a 5'-triphosphate end.[1] Conversely, while a very high cap analog to GTP ratio favors capping, it can severely inhibit the overall yield.[5]
Another factor can be the type of cap analog used. Standard m7GpppG cap analogs can be incorporated in both the correct and incorrect (reverse) orientation, with roughly half of the capped mRNAs being non-translatable.[2] Using an Anti-Reverse Cap Analog (ARCA) ensures incorporation in the correct orientation, leading to a more homogeneous and functional mRNA product.[1][3] For the highest efficiency, consider using trinucleotide cap analogs like CleanCap®, which can achieve over 95% capping efficiency.[3][]
Finally, the quality of the cap analog itself can impact efficiency. Ensure that the cap analog has not been degraded due to improper storage or handling.
Q3: My RNA gel shows a smear or multiple smaller bands instead of a single, sharp band of the correct size. What could be the problem?
A3: A smear or the presence of smaller, discrete bands suggests the presence of incomplete or truncated transcripts, or RNA degradation.[6] Several factors can contribute to this:
-
RNase Contamination: RNases are ubiquitous and can degrade your RNA product.[][8][9] It is crucial to maintain a strict RNase-free environment, including using certified RNase-free reagents, tips, and tubes, and wearing gloves.[][8] The use of an RNase inhibitor in the IVT reaction is also highly recommended.[9][10]
-
Poor DNA Template Quality: A degraded or impure DNA template can lead to premature termination of transcription.[][9][] Ensure your linearized DNA template is intact and free of contaminants like ethanol (B145695) or salts, which can inhibit RNA polymerase.[9]
-
Suboptimal Reaction Conditions: Incorrect concentrations of nucleotides or magnesium can lead to aborted transcription products.[3][] The ratio of magnesium to NTPs is particularly important for efficient elongation. Additionally, for GC-rich templates, decreasing the reaction temperature may help to prevent premature termination.[9]
-
High Spermidine (B129725) Concentration: While spermidine can enhance yield, high concentrations can sometimes lead to the precipitation of the DNA template or RNA product, resulting in incomplete transcripts.
Q4: What is "reverse capping" and how can I avoid it?
A4: Reverse capping is a phenomenon that occurs with standard m7GpppG cap analogs where the cap structure is incorporated in the incorrect 3'-5' orientation at the 5' end of the mRNA transcript.[3] This happens because the RNA polymerase can initiate transcription from either of the two guanosine (B1672433) residues in the cap analog.[3] These reverse-capped mRNAs are not efficiently translated.[3]
To prevent reverse capping, it is recommended to use an Anti-Reverse Cap Analog (ARCA).[3] ARCA has a methyl group on the 3' position of the 7-methylguanosine, which prevents RNA elongation from this position, ensuring that the cap is incorporated only in the correct orientation.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for troubleshooting and optimizing your in vitro transcription reactions with cap analogs.
Table 1: Comparison of Common Co-Transcriptional Capping Methods
| Feature | m7GpppG (Standard Cap) | ARCA (Anti-Reverse Cap Analog) | CleanCap® Reagent AG (Trinucleotide) |
| Typical Capping Efficiency | ~70-80%[1][2] | ~50-80%[] | >95%[1][2][] |
| Orientation of Incorporation | Correct and Reverse (~50% reverse)[2] | Correct Only[1] | Correct Only |
| Recommended Cap:GTP Ratio | 4:1[1][3] | 4:1[1] | Not Applicable (no GTP reduction needed)[1] |
| Impact on RNA Yield | Significantly Reduced[1][2] | Significantly Reduced[1][2] | High Yield (comparable to uncapped reaction)[1] |
| Resulting Cap Structure | Cap-0 | Cap-0 | Cap-1[12] |
Table 2: Troubleshooting Guide for Low mRNA Yield
| Potential Cause | Recommended Solution |
| High Cap Analog to GTP Ratio | Empirically test lower ratios (e.g., 2:1 or 1:1) and assess the impact on both yield and capping efficiency.[3] |
| Low GTP Concentration | If using m7GpppG or ARCA, this is expected. For higher yields, consider post-transcriptional enzymatic capping[5] or using a cap analog like CleanCap® that doesn't require GTP reduction.[3] |
| Poor DNA Template Quality | Purify the linearized DNA template using a reliable method to remove inhibitors.[9][] Verify template integrity on an agarose (B213101) gel. |
| Degraded RNA Polymerase or Reagents | Use fresh or properly stored enzymes and nucleotides. Avoid repeated freeze-thaw cycles. |
| RNase Contamination | Maintain a strict RNase-free workflow.[][8] Include an RNase inhibitor in the reaction.[9][10] |
Experimental Protocols
Protocol 1: Optimizing the Cap Analog to GTP Ratio
This protocol provides a framework for empirically determining the optimal ratio of cap analog (e.g., ARCA) to GTP for your specific template and target application.
1. Reaction Setup:
-
Prepare a series of 20 µL IVT reactions.
-
Keep the concentration of all components constant except for the cap analog and GTP.
-
Set up reactions with varying Cap:GTP ratios, for example: 1:1, 2:1, 4:1, and 6:1.
-
Maintain a constant total concentration of cap analog plus GTP if possible.
-
Include a positive control reaction without any cap analog (with a standard, higher GTP concentration) and a negative control with no enzyme.
2. Incubation:
-
Incubate the reactions at 37°C for 2 hours.[3]
3. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes to digest the DNA template.[3]
4. Purification:
-
Purify the synthesized mRNA using a column-based purification kit or lithium chloride precipitation to remove enzymes, unincorporated nucleotides, and the cap analog.[3]
5. Analysis:
-
Yield Quantification: Measure the RNA concentration using a NanoDrop or Qubit fluorometer.
-
Integrity Check: Run an aliquot of the purified RNA on a denaturing agarose gel to assess the size and integrity of the transcript.
-
Capping Efficiency Analysis: If available, use a method like LC-MS or a ribozyme cleavage assay to determine the percentage of capped mRNA in each sample.[13]
6. Evaluation:
-
Compare the yield and capping efficiency for each ratio to determine the optimal balance for your needs.
Protocol 2: Analysis of RNA Product Integrity by Denaturing Agarose Gel Electrophoresis
This protocol is essential for visualizing the quality and size of your in vitro transcribed RNA.
1. Gel Preparation:
-
Prepare a 1-1.5% agarose gel with a suitable denaturing agent (e.g., formaldehyde (B43269) or glyoxal) in an RNase-free buffer (e.g., MOPS).
2. Sample Preparation:
-
In an RNase-free tube, mix 1-2 µg of your purified RNA with an equal volume of a denaturing loading buffer (containing formamide, formaldehyde, and a tracking dye).
-
Heat the samples at 65-70°C for 5-10 minutes to denature the RNA, then immediately place on ice to prevent renaturation.[14]
3. Electrophoresis:
-
Load the denatured RNA samples and an appropriate RNA ladder onto the gel.
-
Run the gel in RNase-free running buffer until the dye front has migrated an adequate distance.
4. Visualization:
-
Stain the gel with an RNA-specific fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the RNA bands under UV light.
5. Interpretation:
-
A successful IVT reaction should yield a single, sharp band at the expected molecular weight.
-
A smear below the main band indicates RNA degradation.
-
Multiple distinct bands may indicate premature termination of transcription or the presence of secondary structures.
Visualizations
Caption: Troubleshooting workflow for failed in vitro transcription.
Caption: Comparison of mRNA capping strategies.
References
- 1. neb.com [neb.com]
- 2. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 12. neb.com [neb.com]
- 13. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Enhancing mRNA Translation with M7G(3'-OMe-5')pppA(2'-OMe)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the M7G(3'-OMe-5')pppA(2'-OMe) cap analog to improve mRNA translation efficiency. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is M7G(3'-OMe-5')pppA(2'-OMe) and how does it improve mRNA translation?
M7G(3'-OMe-5')pppA(2'-OMe) is a chemically modified mRNA cap analog. The 5' cap is a critical structure for eukaryotic mRNA, essential for its stability, nuclear export, and, most importantly, for the initiation of translation. This specific analog incorporates two key modifications: a 3'-O-methylation on the 7-methylguanosine (B147621) (M7G) and a 2'-O-methylation on the adjacent adenosine. The 3'-O-methylation prevents the cap from being incorporated in the incorrect orientation during in vitro transcription, ensuring that nearly all transcribed mRNA molecules are translationally active. This type of cap analog is known as an Anti-Reverse Cap Analog (ARCA). The 2'-O-methylation of the first transcribed nucleotide (to form a Cap1 structure) has been shown to enhance translation efficiency and help the mRNA evade the innate immune response in vivo by mimicking the cap structure of endogenous host mRNA.
Q2: What is the primary advantage of using an ARCA like M7G(3'-OMe-5')pppA(2'-OMe) over a standard m7GpppG cap analog?
During in vitro transcription, standard cap analogs can be incorporated in either the correct (m7GpppN...) or reverse orientation (GpppNm7...). The reverse orientation is not recognized by the translation machinery, leading to a significant fraction of non-functional mRNA. ARCA analogs, due to the 3'-O-methylation, can only be incorporated in the correct orientation. This results in a higher proportion of translationally competent mRNA transcripts, leading to increased protein yield.
Q3: How does the 2'-O-methylation in M7G(3'-OMe-5')pppA(2'-OMe) contribute to improved translation efficiency?
The 2'-O-methylation of the first nucleotide following the cap (creating a "Cap1" structure) is a common modification in higher eukaryotes. This modification can enhance translation efficiency by increasing the affinity of the mRNA for the translation initiation complex. Furthermore, it plays a crucial role in helping the cell distinguish "self" mRNA from foreign RNA, such as viral transcripts. This can reduce the activation of innate immune responses that might otherwise lead to the degradation of the mRNA and a shutdown of translation.
Q4: Can I use M7G(3'-OMe-5')pppA(2'-OMe) for in vivo applications?
Yes, this cap analog is well-suited for in vivo applications, including mRNA-based therapeutics and vaccines. The presence of the Cap1 structure helps to reduce the immunogenicity of the in vitro transcribed mRNA, leading to a longer half-life and sustained protein expression in vivo.
Troubleshooting Guides
Problem 1: Low or no protein yield after in vitro translation of mRNA capped with M7G(3'-OMe-5')pppA(2'-OMe).
| Possible Cause | Recommended Solution |
| Suboptimal Capping Efficiency | - Ensure the correct ratio of cap analog to GTP in your in vitro transcription reaction. A common starting point is a 4:1 ratio of cap analog to GTP. - Optimize the reaction temperature and time for your specific RNA polymerase and template. - Purify the transcribed mRNA to remove unincorporated nucleotides and cap analog, which can inhibit translation. |
| mRNA Degradation | - Work in an RNase-free environment. Use RNase-free reagents, tips, and tubes. - Include an RNase inhibitor in your in vitro transcription and translation reactions. - Analyze the integrity of your mRNA on a denaturing agarose (B213101) or polyacrylamide gel before proceeding to translation. |
| Issues with the In Vitro Translation System | - Use a fresh aliquot of your cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract). - Ensure all components of the translation mix (amino acids, energy source) are not expired and have been stored correctly. - Run a positive control mRNA (e.g., a commercially available capped and polyadenylated luciferase mRNA) to verify the activity of your translation system. |
| Incorrect mRNA Sequence or Structure | - Verify the sequence of your DNA template to ensure the open reading frame is intact and the start codon is in a favorable context (e.g., Kozak sequence). - Secondary structures in the 5' UTR of your mRNA can inhibit translation initiation. Consider redesigning the 5' UTR to minimize stable hairpins. |
Problem 2: High immunogenicity or instability of the mRNA in vivo.
| Possible Cause | Recommended Solution |
| Incomplete Capping or Presence of Uncapped RNA | - Optimize the capping reaction as described above to ensure a high percentage of capped mRNA. - Purify the mRNA using methods that remove uncapped transcripts, such as affinity chromatography with a cap-binding protein. |
| Presence of Double-Stranded RNA (dsRNA) Contaminants | - dsRNA is a potent inducer of the innate immune response. Treat your in vitro transcribed mRNA with a dsRNA-specific nuclease or purify it using chromatography methods that remove dsRNA. - Optimize the in vitro transcription reaction to minimize the production of dsRNA byproducts. |
| Lack of other stabilizing elements | - Ensure your mRNA construct includes a poly(A) tail of optimal length (typically 100-150 nucleotides) to enhance stability and translation. - Consider incorporating modified nucleotides (e.g., pseudouridine, N1-methylpseudouridine) into your mRNA sequence to further reduce immunogenicity and improve stability. |
Quantitative Data
The following table summarizes the relative translation efficiency of various cap analogs from published studies. While direct comparative data for M7G(3'-OMe-5')pppA(2'-OMe) is limited in the literature, the performance of similar ARCA and Cap1 analogs provides a strong indication of its expected high efficiency.
| Cap Analog | Modification(s) | Relative Translation Efficiency (compared to m7GpppG) | Reference |
| m7GpppG | Standard Cap | 1.0 (baseline) | [1] |
| m2(7,3'-O)GpppG | ARCA (3'-O-Me) | ~1.5 - 2.0 | [1] |
| m7GpppAm | Cap1 | Higher than Cap0 | [2] |
| m2(7,3'-O)GpppG + Cap1 | ARCA + Cap1 | Expected to be significantly higher than m7GpppG and standard ARCA | Inferred from multiple studies |
Note: The exact translation efficiency can vary depending on the specific mRNA sequence, the in vitro translation system used, and the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Transcription with Co-transcriptional Capping using M7G(3'-OMe-5')pppA(2'-OMe)
This protocol is a general guideline and may require optimization for your specific template and polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor (e.g., 40 U/µL)
-
100 mM ATP
-
100 mM CTP
-
100 mM UTP
-
10 mM GTP
-
20 mM M7G(3'-OMe-5')pppA(2'-OMe)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Set up the following reaction in a nuclease-free microcentrifuge tube at room temperature:
-
Linearized DNA template: 1 µg
-
10x Transcription Buffer: 2 µL
-
100 mM DTT: 1 µL
-
RNase Inhibitor: 1 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM UTP: 2 µL
-
10 mM GTP: 1.5 µL
-
20 mM M7G(3'-OMe-5')pppA(2'-OMe): 6 µL
-
Nuclease-free water: to a final volume of 19 µL
-
-
Mix the components gently by flicking the tube and then centrifuge briefly.
-
Add 1 µL of T7 RNA Polymerase to the reaction mixture.
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method (e.g., lithium chloride precipitation, spin column purification, or HPLC).
-
Quantify the mRNA concentration and assess its integrity by gel electrophoresis.
Protocol 2: In Vitro Translation using Rabbit Reticulocyte Lysate
Materials:
-
Capped and purified mRNA from Protocol 1
-
Rabbit Reticulocyte Lysate (RRL) system (commercially available kit)
-
Nuclease-free water
-
Amino acid mixture (minus leucine (B10760876) or methionine if radiolabeling)
-
(Optional) Radiolabeled amino acid (e.g., 35S-methionine)
Procedure:
-
Thaw the RRL and other kit components on ice.
-
In a nuclease-free microcentrifuge tube, set up the translation reaction according to the manufacturer's instructions. A typical reaction might include:
-
RRL: 12.5 µL
-
Amino Acid Mixture: 0.5 µL
-
(Optional) Radiolabeled amino acid: 1 µL
-
mRNA: 1 µg (in a volume of 1-2 µL)
-
Nuclease-free water: to a final volume of 25 µL
-
-
Mix the components gently by flicking the tube and centrifuge briefly.
-
Incubate the reaction at 30°C for 90 minutes.
-
Analyze the translation products by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or by a functional assay for the expressed protein (e.g., luciferase assay).
Visualizations
Caption: Experimental workflow for mRNA synthesis and translation.
Caption: Cap-dependent translation initiation pathway.
References
- 1. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing M7G(3'-OMe-5')pppA(2'-OMe) Capping Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to reduce impurities in M7G(3'-OMe-5')pppA(2'-OMe) capping reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during co-transcriptional capping reactions using the M7G(3'-OMe-5')pppA(2'-OMe) cap analog.
Issue 1: Low Capping Efficiency (<90%)
Question: My LC-MS analysis indicates a low capping efficiency, with a significant peak corresponding to uncapped mRNA (5'-triphosphate). What are the potential causes and how can I improve the efficiency?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Cap Analog to GTP Ratio | The cap analog competes with GTP for initiation of transcription. A low ratio of cap analog to GTP can lead to a higher proportion of uncapped transcripts. Increase the molar ratio of M7G(3'-OMe-5')pppA(2'-OMe) to GTP. A common starting point is a 4:1 ratio, but this can be optimized further (e.g., up to 10:1).[1] Note that excessively high ratios may decrease the overall mRNA yield. |
| Incorrect Promoter Sequence | Trinucleotide cap analogs like M7G(3'-OMe-5')pppA(2'-OMe) require a specific initiation sequence downstream of the T7 promoter for efficient incorporation. Ensure your DNA template contains an "AG" sequence at the +1 and +2 positions immediately following the T7 promoter.[1][2] |
| Low IVT Reaction Yield | Overall low transcription yield will result in a low yield of capped mRNA. Optimize the in vitro transcription (IVT) reaction conditions, including template quality, T7 RNA polymerase activity, and reaction time. |
| Degraded Cap Analog | The cap analog may be sensitive to degradation from multiple freeze-thaw cycles or improper storage. Aliquot the cap analog upon receipt and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Suboptimal Reaction Conditions | The pH and magnesium ion concentration of the IVT reaction can influence capping efficiency. Optimize the reaction buffer, ensuring the pH is around 6.5 and the MgCl₂ concentration is between 25 mM and 30mM for efficient capping with trinucleotide analogs.[3] |
Issue 2: Presence of Cap 0 Impurity
Question: I am detecting a significant amount of Cap 0 (m7GpppA) structure instead of the desired Cap 1 (m7GpppA(2'-OMe)) structure. Why is this happening?
Possible Causes and Solutions:
The M7G(3'-OMe-5')pppA(2'-OMe) cap analog is designed to produce a Cap 1 structure directly during transcription. The presence of a Cap 0 impurity when using this analog is highly unlikely. If you are using an enzymatic post-transcriptional capping method, the absence or inefficiency of the 2'-O-methyltransferase would result in Cap 0 formation. However, for co-transcriptional capping with this specific analog, the 2'-O-methylation is already part of the molecule. It is crucial to confirm the identity of your cap analog and the detected impurity by high-resolution mass spectrometry.
Issue 3: High Levels of Double-Stranded RNA (dsRNA) Impurities
Question: My mRNA preparation shows high levels of dsRNA, which can induce an immunogenic response. How can I minimize dsRNA formation during the capping reaction?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal IVT Conditions | High concentrations of NTPs and Mg²⁺, prolonged reaction times, and suboptimal temperatures can promote the formation of dsRNA.[4] |
| - Optimize Reaction Conditions: Try lowering NTP and Mg²⁺ concentrations. Keep the reaction temperature at 37°C and limit the reaction time to 2-4 hours.[4][5] | |
| Template-Related Issues | Imperfections in the DNA template, such as being non-linearized or containing homopolymeric regions, can lead to dsRNA formation.[4] |
| - Ensure Complete Linearization: Verify that your plasmid DNA is fully linearized by running an aliquot on an agarose (B213101) gel. | |
| - Template Design: If possible, optimize the template sequence to remove any regions prone to forming secondary structures.[4] | |
| T7 RNA Polymerase Activity | The T7 RNA polymerase itself can contribute to the formation of dsRNA through mechanisms like 3' loop-back extension. |
| - Use Engineered Polymerase: Consider using an engineered T7 RNA polymerase variant with reduced dsRNA byproduct formation.[4] | |
| Post-Transcriptional Impurity | dsRNA is a common byproduct of IVT reactions. |
| - Purification: Implement a post-IVT purification step to remove dsRNA. This can be achieved through methods like HPLC or affinity chromatography.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected capping efficiency with M7G(3'-OMe-5')pppA(2'-OMe)?
With optimized reaction conditions, co-transcriptional capping with trinucleotide cap analogs like M7G(3'-OMe-5')pppA(2'-OMe) can achieve capping efficiencies of over 95%.[7][8]
Q2: How can I accurately quantify the capping efficiency and impurities?
Liquid chromatography-mass spectrometry (LC-MS) is a robust method for both identifying and quantifying different cap structures and uncapped species.[3][9][10] This technique can differentiate between Cap 1, Cap 0, and uncapped mRNA based on their distinct mass-to-charge ratios. Ribozyme cleavage assays followed by denaturing PAGE or LC-MS can also be used to quantify capping efficiency.[11][12][13]
Q3: Is it necessary to purify the mRNA after the co-transcriptional capping reaction?
Yes, purification is crucial to remove reaction byproducts and impurities such as residual NTPs, cap analog, enzymes, DNA template, and dsRNA.[14] Methods like silica (B1680970) column purification, magnetic bead purification, or chromatography (HPLC, FPLC) are commonly used.[5]
Q4: Can I use M7G(3'-OMe-5')pppA(2'-OMe) with any T7 promoter sequence?
No, for optimal performance, trinucleotide cap analogs that start with an AG sequence, such as M7G(3'-OMe-5')pppA(2'-OMe)pG, require a corresponding AG at the +1 and +2 positions of the transcription start site.[1][2]
Q5: What are the key differences between co-transcriptional capping with M7G(3'-OMe-5')pppA(2'-OMe) and post-transcriptional enzymatic capping?
Co-transcriptional capping is a simpler, one-step process where capping occurs simultaneously with transcription.[15] Post-transcriptional capping involves a separate enzymatic reaction after transcription, which can be more complex but may offer more control over the final cap structure.[15][16]
Experimental Protocols
Protocol 1: Analysis of Capping Efficiency by LC-MS
This protocol provides a general workflow for the analysis of capping efficiency using RNase H digestion followed by LC-MS.
1. RNase H-Mediated Cleavage:
-
Reaction Setup: In an RNase-free tube, combine the following:
-
mRNA sample (e.g., 5 pmol)
-
Targeting DNA-RNA chimeric oligonucleotide probe (complementary to the 5' end of the mRNA)
-
RNase H reaction buffer
-
Thermostable RNase H enzyme
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.[14] This will cleave the mRNA at a specific site near the 5' end, releasing a short oligonucleotide containing the cap structure.
2. Sample Cleanup (Optional but Recommended):
-
Purify the cleaved 5' fragments using a suitable RNA cleanup kit or streptavidin magnetic beads if a biotinylated probe was used.[14][17] This step helps to remove larger RNA fragments and other reaction components that could interfere with the LC-MS analysis.
3. LC-MS Analysis:
-
Liquid Chromatography: Separate the cleaved fragments using an ion-pair reversed-phase HPLC (IP-RP-HPLC) column.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).
-
Mobile Phase B: Acetonitrile with TEAA.
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B.
-
-
Mass Spectrometry: Analyze the eluted fragments using a high-resolution mass spectrometer.
-
Data Analysis: Identify the peaks corresponding to the capped (Cap 1) and uncapped (5'-triphosphate) fragments based on their expected mass-to-charge ratios. Calculate the capping efficiency by comparing the peak areas of the capped species to the total peak area of all 5' end species.
Protocol 2: Detection of dsRNA Impurities by Dot Blot
This protocol outlines a method for the semi-quantitative detection of dsRNA impurities.
1. Sample Preparation:
-
Prepare a dilution series of your mRNA sample and a dsRNA standard (e.g., poly(I:C)) in RNase-free water or PBS.[4]
2. Membrane Preparation:
-
On a nitrocellulose or positively charged nylon membrane, lightly draw a grid with a pencil to mark the spots for each sample.[4][18]
3. Spotting:
-
Carefully spot 1-2 µL of each dilution of your mRNA sample and the dsRNA standard onto the membrane.[4] Allow the spots to dry completely.
4. Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
5. Primary Antibody Incubation:
-
Incubate the membrane with a dsRNA-specific primary antibody (e.g., J2 antibody) diluted in blocking buffer for 1 hour at room temperature.
6. Washing:
-
Wash the membrane three times with TBS-T for 5 minutes each to remove unbound primary antibody.
7. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
8. Washing:
-
Repeat the washing step as in step 6.
9. Detection:
-
Apply an HRP substrate (chemiluminescent reagent) to the membrane and visualize the signal using a chemiluminescence imager.
10. Analysis:
- Compare the signal intensity of your mRNA samples to the dsRNA standard curve to estimate the amount of dsRNA impurity.
Visualizations
Logical Workflow for Troubleshooting Low Capping Efficiency
Caption: Troubleshooting workflow for low capping efficiency.
Experimental Workflow for Capping Efficiency Analysis
Caption: Workflow for mRNA capping efficiency analysis.
References
- 1. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00023D [pubs.rsc.org]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. static.kactusbio.com [static.kactusbio.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Trinucleotide mRNA Capping Reagents: Improved Synthetic Route and Efficient Co-transcriptional Incorporation in mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. graphviz.org [graphviz.org]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. agilent.com [agilent.com]
- 14. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for the analysis of double-stranded RNAs in virus-infected insect cells using anti-dsRNA antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog
Welcome to the technical support center for the M7G(3'-OMe-5')pppA(2'-OMe) cap analog. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this advanced mRNA cap analog.
Frequently Asked Questions (FAQs)
Q1: What is M7G(3'-OMe-5')pppA(2'-OMe) and what is its primary function?
M7G(3'-OMe-5')pppA(2'-OMe) is a synthetic cap analog used for the in vitro transcription of mRNA.[1][] Its primary function is to be incorporated at the 5' end of an mRNA molecule, forming a "Cap 1" structure. This cap structure is crucial for enhancing mRNA stability, increasing translation efficiency, and reducing the innate immune response to the synthetic mRNA.[3][]
Q2: What is the difference between a Cap 0 and a Cap 1 structure, and why is Cap 1 important?
A Cap 0 structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA. A Cap 1 structure has an additional modification: a methylation at the 2'-O position of the first nucleotide.[] This 2'-O-methylation is critical for several reasons:
-
Immune Evasion: The Cap 1 structure helps the mRNA mimic naturally occurring mammalian mRNA, thus avoiding recognition by the innate immune system. This reduces the risk of unwanted inflammatory responses.[3][]
-
Increased Stability: The 2'-O-methylation protects the mRNA from degradation by certain decapping enzymes, such as DXO, thereby increasing its half-life.[5][6]
-
Enhanced Translation: By improving stability and interaction with the translation machinery, the Cap 1 structure leads to higher protein expression levels compared to Cap 0.[][7]
Q3: How does M7G(3'-OMe-5')pppA(2'-OMe) compare to other capping methods like ARCA?
M7G(3'-OMe-5')pppA(2'-OMe) is a trinucleotide cap analog that allows for the co-transcriptional synthesis of Cap 1 mRNA with high efficiency (often >95%).[8][9] In contrast, Anti-Reverse Cap Analog (ARCA) is a dinucleotide that generates a Cap 0 structure and typically has a lower capping efficiency (50-80%).[][8] To obtain a Cap 1 structure using ARCA, an additional enzymatic step is required after transcription. Studies have shown that mRNAs capped with trinucleotide Cap 1 analogs like CleanCap (which is functionally similar to M7G(3'-OMe-5')pppA(2'-OMe)) result in significantly higher and more sustained protein expression in vivo compared to ARCA-capped mRNAs.[7][10]
Q4: What is the significance of the 3'-O-methylation on the m7G of this cap analog?
The 3'-O-methylation on the 7-methylguanosine (m7G) prevents the cap analog from being incorporated in the reverse orientation during in vitro transcription. This ensures that the vast majority of the synthesized mRNA molecules have a functional cap at their 5' end, leading to a more homogenous product and higher translational activity.
Troubleshooting Guides
Issue 1: Low Capping Efficiency
| Potential Cause | Recommendation |
| Suboptimal ratio of cap analog to GTP | While traditional co-transcriptional capping with dinucleotide analogs often requires a high cap:GTP ratio, which can lower overall mRNA yield, trinucleotide analogs like M7G(3'-OMe-5')pppA(2'-OMe) are designed to be used at a more balanced ratio.[9][11] Refer to the manufacturer's protocol for the recommended ratio. Optimizing this ratio in a small-scale pilot experiment may be beneficial. |
| Incorrect transcription initiation sequence | Trinucleotide cap analogs require a specific initiation sequence in the DNA template. For M7G(3'-OMe-5')pppA(2'-OMe), the promoter sequence should be followed by "AG". The T7 RNA polymerase will then initiate transcription with the cap analog.[8] Ensure your DNA template has the correct initiation sequence. |
| Degraded cap analog | Cap analogs can be sensitive to degradation. Store the M7G(3'-OMe-5')pppA(2'-OMe) solution at the recommended temperature (typically -20°C or lower) and avoid multiple freeze-thaw cycles. |
| Problems with the in vitro transcription reaction | Ensure all other components of your IVT reaction (T7 RNA polymerase, NTPs, DNA template, buffer) are of high quality and at the correct concentrations. Contamination with RNases can also lead to lower yields of capped mRNA. |
Issue 2: Low mRNA Yield
| Potential Cause | Recommendation |
| High cap analog to GTP ratio | As mentioned above, an excessively high ratio of cap analog to GTP can reduce the overall yield of the transcription reaction.[11] |
| Suboptimal IVT reaction conditions | Optimize the concentration of magnesium, as it is a critical cofactor for T7 RNA polymerase.[12] Also, ensure the reaction is incubated at the optimal temperature (typically 37°C) for a sufficient duration.[13] |
| Poor quality of DNA template | The purity and integrity of your linearized DNA template are crucial for efficient transcription. Ensure the template is free of contaminants and has been completely linearized. |
| Presence of transcription inhibitors | Ensure all reagents are free from inhibitors of T7 RNA polymerase. |
Issue 3: Lower than Expected Protein Expression
| Potential Cause | Recommendation |
| Poor mRNA quality | Analyze the integrity of your purified mRNA on a denaturing agarose (B213101) gel. The presence of smears or multiple bands may indicate degradation or incomplete transcripts. Ensure your purification method effectively removes dsRNA byproducts, which can trigger an immune response and inhibit translation.[14] |
| Suboptimal mRNA delivery | The method of delivering the mRNA into cells (e.g., transfection, electroporation) is critical. Optimize the delivery protocol for your specific cell type. |
| Cellular stress or immune response | Even with a Cap 1 structure, high concentrations of exogenous mRNA can induce a cellular stress response. Titrate the amount of mRNA used for delivery to find the optimal concentration that maximizes protein expression without causing significant cytotoxicity. |
| Incorrect 5' or 3' UTRs | The untranslated regions (UTRs) flanking the coding sequence play a significant role in mRNA stability and translation efficiency. Ensure you are using UTRs that are known to promote high levels of protein expression. |
Data Presentation
Table 1: Comparison of Co-transcriptional Capping Methods
| Feature | M7G(3'-OMe-5')pppA(2'-OMe) (Cap 1) | ARCA (Cap 0) |
| Resulting Cap Structure | Cap 1 | Cap 0 |
| Capping Efficiency | >95%[8][9] | 50-80%[][8] |
| Protein Expression in vivo | High and sustained[7] | Lower and less sustained[7] |
| Immune Response | Reduced | Can be immunogenic[] |
| Additional Enzymatic Steps | None | Required for Cap 1 conversion |
Table 2: In Vivo Luciferase Expression Comparison (Conceptual Data based on CleanCap vs. ARCA)
| Time Post-Injection | Relative Luciferase Expression (Cap 1 Analog) | Relative Luciferase Expression (ARCA - Cap 0) |
| 3 hours | +++ | ++ |
| 6 hours | +++++ | +++ |
| 12 hours | ++++ | + |
| 24 hours | ++ | +/- |
This table is a qualitative representation based on findings from studies comparing Cap 1 analogs (like CleanCap) to ARCA.[7]
Experimental Protocols
Protocol 1: In Vitro Transcription with M7G(3'-OMe-5')pppA(2'-OMe)
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific reagents.
-
Template Preparation:
-
Linearize a plasmid DNA template containing a T7 promoter followed by the initiation sequence "AG..." and the gene of interest.
-
Purify the linearized DNA template and verify its integrity and concentration.
-
-
Transcription Reaction Setup (20 µL reaction):
-
To an RNase-free microfuge tube, add the following at room temperature:
-
Nuclease-free water: to 20 µL
-
10X Transcription Buffer: 2 µL
-
5 mM ATP: 1.5 µL
-
5 mM CTP: 1.5 µL
-
5 mM UTP: 1.5 µL
-
5 mM GTP: 0.75 µL
-
20 mM M7G(3'-OMe-5')pppA(2'-OMe): 3 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Gently mix by pipetting and centrifuge briefly.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
Purification:
-
Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
-
Quality Control:
-
Assess the mRNA integrity and concentration using a denaturing agarose gel and a spectrophotometer or fluorometer.
-
Protocol 2: Measurement of mRNA Half-Life in Cultured Cells
This protocol uses a transcriptional inhibitor to measure mRNA decay.
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density and transfect with the in vitro transcribed mRNA of interest.
-
Allow cells to express the mRNA for a defined period (e.g., 24 hours).
-
-
Transcription Inhibition:
-
Add a transcriptional inhibitor, such as Actinomycin D (5 µg/mL), to the cell culture medium to block new transcription. This is your time zero (t=0).
-
-
Time Course Collection:
-
Harvest cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
RNA Extraction and Quantification:
-
Extract total RNA from the harvested cells at each time point.
-
Quantify the amount of the specific mRNA of interest at each time point using quantitative reverse transcription PCR (qRT-PCR). Use a stable housekeeping gene for normalization.
-
-
Data Analysis:
-
Plot the relative mRNA abundance against time.
-
Calculate the mRNA half-life by fitting the data to a one-phase decay exponential curve.
-
Visualizations
Caption: Workflow of mRNA synthesis, translation, and degradation.
Caption: Protection of mRNA by different cap structures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. yeasenbio.com [yeasenbio.com]
- 5. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. takarabio.com [takarabio.com]
- 9. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. AU2019355177A1 - Methods and compositions for increasing capping efficiency of transcribed RNA - Google Patents [patents.google.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. landmarkbio.com [landmarkbio.com]
- 14. Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trinucleotide Cap Analog Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for trinucleotide cap analogs in mRNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are trinucleotide cap analogs and why are they used?
A1: Trinucleotide cap analogs are synthetic molecules that mimic the 5' cap structure (Cap-1) of eukaryotic mRNA.[1][2][3] They are used during in vitro transcription (IVT) to co-transcriptionally add the cap structure to the beginning of the mRNA transcript.[3][4] This capping process is crucial for mRNA stability, efficient translation into protein, and avoiding innate immune responses.[3][][6] Trinucleotide analogs are generally more efficient than traditional dinucleotide cap analogs, leading to a higher percentage of correctly capped mRNA.[7][8][9]
Q2: What is the primary advantage of using trinucleotide cap analogs over dinucleotide analogs like ARCA?
A2: The main advantage is higher capping efficiency.[7][8] Trinucleotide analogs, such as CleanCap® Reagent AG, can achieve capping efficiencies greater than 95%.[2][4] This is because they are designed to be selectively incorporated by RNA polymerases in the correct orientation, reducing the formation of uncapped or improperly capped transcripts.[4][7] This streamlined process also eliminates the need for subsequent enzymatic steps to create a Cap-1 structure.[2][]
Q3: What are the critical parameters to optimize for a successful co-transcriptional capping reaction with trinucleotide analogs?
A3: Extensive optimization has shown that the most crucial factors affecting both capping efficiency and overall IVT yield are the concentration of the cap analog, the pH of the reaction buffer, and the concentration of magnesium ions (MgCl₂).[10][11]
Q4: How can I purify my trinucleotide cap analog or the final capped mRNA?
A4: Purification is most commonly achieved using High-Performance Liquid Chromatography (HPLC).[1][12] Specifically, Reversed-Phase HPLC (RP-HPLC) or Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) are effective methods for separating capped mRNA from uncapped species and other reaction components.[10][13] For the cap analogs themselves, ion-exchange chromatography followed by RP-HPLC is a common purification strategy.[1][10]
Q5: What is the difference between co-transcriptional and post-transcriptional capping?
A5: Co-transcriptional capping involves adding the cap analog directly to the in vitro transcription reaction, where it is incorporated as the first part of the nascent RNA transcript.[4][] Post-transcriptional capping is an enzymatic process performed after transcription is complete, using enzymes like Vaccinia Capping Enzyme to add the cap structure.[2][] While both methods are effective, co-transcriptional capping with trinucleotide analogs is often simpler and more efficient for achieving a high percentage of Cap-1 structures.[2][]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Capping Efficiency (<80%) | Suboptimal concentration of the trinucleotide cap analog. | Increase the cap analog concentration. Optimal concentrations are often in the range of 8–10 mM.[9][10][11] |
| Incorrect pH of the transcription buffer. | Optimize the pH of the reaction buffer. A slightly acidic pH of around 6.5 has been shown to improve capping efficiency.[10][11] | |
| Suboptimal magnesium chloride (MgCl₂) concentration. | Titrate the MgCl₂ concentration. An optimal concentration is often around 25 mM.[10][11] | |
| Competition with GTP. | While less of an issue with trinucleotide analogs than dinucleotides, ensure your template DNA has the correct initiation sequence (e.g., AG for CleanCap AG) to favor cap incorporation over GTP.[4][7] | |
| Low mRNA Yield | High concentration of cap analog may slightly reduce overall yield. | While optimizing for capping efficiency, monitor the total mRNA yield. If the yield is too low, a slight reduction in cap concentration might be necessary to find the right balance. |
| Non-optimal IVT reaction conditions. | Refer to the manufacturer's protocol for your RNA polymerase and nucleotide triphosphates to ensure all other reaction components are at their optimal concentrations. | |
| Presence of Double-Stranded RNA (dsRNA) Byproducts | Wild-type T7 RNA polymerase activity. | Consider using an engineered T7 RNA polymerase designed to reduce the formation of dsRNA byproducts.[7] |
| Difficulty Purifying Capped mRNA | Capped and uncapped mRNA have very similar physicochemical properties. | Utilize advanced purification techniques like Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), which can effectively separate these species.[10][13] Some novel cap analogs are designed with purification handles (e.g., a benzyl (B1604629) group) to facilitate RP-HPLC separation.[10] |
Experimental Protocols
Protocol 1: Optimization of Co-transcriptional Capping with a Trinucleotide Analog
This protocol outlines a method for optimizing the concentration of a trinucleotide cap analog, pH, and MgCl₂ concentration.
1. Experimental Setup:
-
Prepare a series of 20 µL in vitro transcription (IVT) reactions.
-
Use a linearized DNA template with the appropriate promoter and initiation sequence for your chosen trinucleotide cap analog (e.g., an AGG initiator sequence for CleanCap AG).[7]
-
Keep the concentrations of NTPs (ATP, CTP, UTP, GTP), T7 RNA polymerase, and DNA template constant across all reactions.
2. Parameter Optimization Matrix:
| Reaction | Cap Analog (mM) | MgCl₂ (mM) | pH |
| 1 | 6 | 20 | 7.9 |
| 2 | 8 | 20 | 7.9 |
| 3 | 10 | 20 | 7.9 |
| 4 | 8 | 25 | 7.9 |
| 5 | 8 | 30 | 7.9 |
| 6 | 8 | 25 | 6.5 |
| 7 | 8 | 25 | 7.0 |
| 8 | 8 | 25 | 7.5 |
| 9 (Control) | 0 (No Cap) | 25 | 7.9 |
3. Reaction Incubation:
-
Incubate the reactions at 37°C for 2 hours.
4. Analysis of Capping Efficiency and Yield:
-
Yield: Quantify the total RNA yield using a spectrophotometer (e.g., NanoDrop) after initial purification to remove unincorporated nucleotides.
-
Capping Efficiency: Analyze the capping efficiency using one of the following methods:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Capped mRNA will migrate differently than uncapped (5'-triphosphate) mRNA. Capping efficiency can be estimated by densitometry.
-
RP-HPLC or IP-RP-HPLC: This method provides a more precise quantification of capped versus uncapped species.
-
5. Data Interpretation:
-
Compare the capping efficiencies and yields across the different conditions to determine the optimal parameters for your specific system. High capping efficiencies (80-90% or more) have been achieved with conditions around 8-10 mM cap analog, 25 mM MgCl₂, and a pH of 6.5.[10][11]
Protocol 2: Purification of Capped mRNA using IP-RP-HPLC
1. Sample Preparation:
-
Following the IVT reaction, treat the sample with DNase to remove the DNA template.
-
Perform an initial clean-up of the mRNA using a suitable method (e.g., LiCl precipitation) to remove proteins and excess nucleotides.
-
Resuspend the purified mRNA in an appropriate buffer (e.g., 1 mM EDTA).[13]
2. HPLC System and Column:
-
Use an HPLC system equipped with a UV detector.
-
Employ a column suitable for RNA separation, such as a COSMOSIL RNA-RP1 column.[13]
3. Mobile Phases:
-
Buffer A: 100 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
4. HPLC Gradient:
-
Equilibrate the column with Buffer A.
-
Elute the mRNA using a linear gradient of Buffer B (e.g., 2.5% to 14% Buffer B over 25 minutes).[13]
-
The more hydrophobic capped mRNA will typically elute later than the uncapped species.
5. Fraction Collection and Processing:
-
Collect the fractions corresponding to the capped mRNA peak.
-
Desalt and concentrate the collected fractions using a method like ethanol (B145695) precipitation or spin column chromatography.
-
Resuspend the final purified capped mRNA in nuclease-free water or a suitable storage buffer.
Visualizations
Caption: Workflow for co-transcriptional capping and purification.
Caption: Troubleshooting logic for low capping efficiency.
References
- 1. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. academic.oup.com [academic.oup.com]
- 4. neb-online.de [neb-online.de]
- 6. Synthetic mRNA capping [beilstein-journals.org]
- 7. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00023D [pubs.rsc.org]
- 8. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Synthesis, Incorporation, and Translation Properties of Threose Nucleic Acid Modified Trinucleotide Cap Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of M7G(3'-OMe-5')pppA(2'-OMe) Capped mRNA
Welcome to the technical support center for the purification of M7G(3'-OMe-5')pppA(2'-OMe) capped mRNA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity mRNA for their downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the purification of M7G(3'-OMe-5')pppA(2'-OMe) capped mRNA.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PUR-001 | Low yield of purified mRNA | - Incomplete precipitation (LiCl or ethanol).- Suboptimal binding to affinity columns (e.g., oligo(dT)).- Loss during wash steps.- Inefficient elution. | - Optimize precipitation conditions (e.g., temperature, duration).[1]- Ensure appropriate salt concentrations for affinity binding.[2][3]- Use lower salt concentrations or less stringent wash buffers.- Increase elution buffer volume or incubation time. |
| PUR-002 | Presence of dsRNA contaminants | - Formation of dsRNA during in vitro transcription (IVT).- Ineffective removal by standard purification methods. | - Implement an HPLC purification step, which is effective at separating dsRNA from single-stranded mRNA.[4][5]- Use specific enzymes like RNase III to digest dsRNA, followed by purification.[6]- Optimize IVT conditions to minimize dsRNA formation. |
| PUR-003 | Contamination with truncated mRNA species | - Premature termination of transcription.- Degradation of mRNA during handling. | - Utilize oligo(dT) affinity chromatography to specifically capture full-length, polyadenylated mRNA.[2]- Optimize the oligo(dT) wash steps by gradually decreasing the salt concentration to remove weakly bound, truncated fragments.[2]- Ensure an RNase-free environment throughout the process. |
| PUR-004 | Residual protein or DNA template contamination | - Inefficient DNase treatment after IVT.- Carryover of proteins (e.g., RNA polymerase) from the IVT reaction. | - Perform a robust DNase treatment followed by a purification method like LiCl precipitation, which does not efficiently precipitate DNA or proteins.[1][7]- Introduce a phenol-chloroform extraction step, though this method may risk damaging the mRNA structure.[6] |
| PUR-005 | Low capping efficiency determined post-purification | - Suboptimal capping reaction conditions.- Degradation of the cap structure during purification.- Inaccurate quantification method. | - Optimize the co-transcriptional capping reaction with the M7G(3'-OMe-5')pppA(2'-OMe) analog.- Avoid harsh chemical treatments or high temperatures during purification.- Use a reliable method for capping efficiency analysis, such as LC-MS.[8][9][10] |
| PUR-006 | Poor performance in downstream applications (e.g., low translation efficiency) | - Presence of impurities (dsRNA, uncapped RNA).- Degradation of the mRNA. | - HPLC purification is highly recommended to remove contaminants that can trigger an immune response and inhibit translation.[4]- Verify mRNA integrity using denaturing agarose (B213101) gel electrophoresis. |
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for removing dsRNA contaminants from my M7G(3'-OMe-5')pppA(2'-OMe) capped mRNA?
A1: High-Performance Liquid Chromatography (HPLC) is one of the most effective methods for removing double-stranded RNA (dsRNA) contaminants.[4][5] Ion-pair reversed-phase HPLC, in particular, can separate full-length, single-stranded mRNA from dsRNA and other impurities.
Q2: How can I improve the removal of short, truncated mRNA fragments?
A2: Oligo(dT)-based affinity chromatography is the recommended method for selectively purifying full-length, polyadenylated mRNA, thereby removing truncated fragments that lack a poly(A) tail.[2] Optimizing the wash steps with a stepwise reduction in salt concentration can enhance the removal of non-specifically bound or weakly hybridized truncated species.[2]
Q3: Is Lithium Chloride (LiCl) precipitation a suitable primary purification step?
A3: Yes, LiCl precipitation is a simple and cost-effective initial purification step.[7] It is advantageous for removing unincorporated NTPs, proteins, and DNA from the in vitro transcription (IVT) reaction.[1][11] However, it is less effective at removing other RNA species like dsRNA and may not be suitable as a standalone method for achieving high purity for therapeutic applications.[7]
Q4: What are the key parameters to consider for oligo(dT) affinity purification?
A4: The key parameters include the salt concentration of the binding and wash buffers, temperature, and the length of the oligo(dT) ligand. A moderate salt concentration is necessary to reduce electrostatic repulsion and allow for hybridization between the poly(A) tail of the mRNA and the oligo(dT) ligand.[2][3]
Q5: How can I assess the purity and capping efficiency of my final mRNA product?
A5: A combination of analytical techniques is recommended. Denaturing agarose gel electrophoresis can be used to assess mRNA integrity. For purity and the removal of specific contaminants like dsRNA, HPLC is a powerful tool.[4] To determine capping efficiency with high accuracy, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[8][9][10]
Experimental Protocols
Protocol 1: Lithium Chloride (LiCl) Precipitation of mRNA
This protocol describes the purification of mRNA from an in vitro transcription (IVT) reaction using LiCl precipitation.
Materials:
-
IVT reaction mixture
-
7.5 M LiCl solution
-
Nuclease-free water
-
70% ethanol (B145695) (prepared with nuclease-free water)
-
Microcentrifuge
-
Nuclease-free microcentrifuge tubes
Procedure:
-
To your IVT reaction mixture, add an equal volume of 7.5 M LiCl solution.
-
Mix thoroughly by gentle vortexing.
-
Incubate the mixture at -20°C for at least 30 minutes.[12]
-
Centrifuge at maximum speed in a microcentrifuge for 10-15 minutes at 4°C to pellet the RNA.[11][12]
-
Carefully decant the supernatant.
-
Wash the RNA pellet by adding 1 mL of cold 70% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully remove the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified mRNA in a suitable volume of nuclease-free water or buffer.
Protocol 2: Oligo(dT) Affinity Purification of Polyadenylated mRNA
This protocol details the purification of polyadenylated mRNA using oligo(dT) magnetic beads.
Materials:
-
LiCl-purified or crude IVT mRNA
-
Oligo(dT) magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.5 M NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Magnetic stand
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Prepare the oligo(dT) magnetic beads according to the manufacturer's instructions (typically involves washing and resuspending in binding buffer).
-
Add the prepared mRNA sample to the oligo(dT) beads.
-
Incubate at room temperature for 5-10 minutes with gentle mixing to allow the poly(A) tails of the mRNA to anneal to the oligo(dT) beads.
-
Place the tube on a magnetic stand to capture the beads.
-
Carefully remove and discard the supernatant which contains unbound molecules.
-
Wash the beads twice with the Binding/Wash Buffer, capturing the beads with the magnetic stand between each wash.
-
After the final wash, remove all residual buffer.
-
Add Elution Buffer to the beads and incubate at a temperature recommended by the bead manufacturer (often elevated, e.g., 50-70°C) for 2 minutes to release the mRNA.
-
Place the tube back on the magnetic stand and carefully transfer the supernatant containing the purified mRNA to a new nuclease-free tube.
Protocol 3: HPLC Purification of mRNA
This protocol provides a general framework for purifying mRNA using ion-pair reversed-phase HPLC. Specific parameters will need to be optimized for your system.
Materials:
-
Oligo(dT) purified mRNA
-
HPLC system with a suitable column (e.g., a DNA/RNA column)
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0[4]
-
Buffer B: 0.1 M TEAA, pH 7.0, 25% Acetonitrile[4]
-
Nuclease-free collection tubes
Procedure:
-
Equilibrate the HPLC column with an appropriate mixture of Buffer A and Buffer B (e.g., 38% Buffer B).[4]
-
Inject the mRNA sample onto the column.
-
Elute the mRNA using a linear gradient of Buffer B. A common gradient is from 38% to 55% Buffer B over 20-30 minutes.[4]
-
Monitor the elution profile at 260 nm. The main peak corresponds to the full-length mRNA. Earlier eluting peaks may represent shorter fragments, while later eluting peaks can be dsRNA.[4]
-
Collect the fractions corresponding to the main mRNA peak.
-
Desalt the collected fractions (e.g., via ethanol precipitation) to remove the TEAA and acetonitrile.
-
Resuspend the final purified mRNA in nuclease-free water or a suitable buffer.
Visualizations
Caption: Overall workflow for the purification and quality control of capped mRNA.
Caption: Troubleshooting logic for addressing low mRNA yield.
Caption: Methods for the removal of dsRNA contaminants.
References
- 1. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. etherna.be [etherna.be]
- 3. dcvmn.org [dcvmn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. scllifesciences.com [scllifesciences.com]
- 8. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
Validation & Comparative
A Head-to-Head Comparison of M7G(3'-OMe-5')pppA(2'-OMe) and ARCA for mRNA Capping
For researchers, scientists, and drug development professionals navigating the critical step of in vitro mRNA synthesis, the choice of a 5' cap analog is paramount to ensuring high translation efficiency and minimizing immunogenicity. This guide provides an objective comparison of two widely used co-transcriptual capping analogs: M7G(3'-OMe-5')pppA(2'-OMe), a member of the CleanCap® family of reagents, and the traditional Anti-Reverse Cap Analog (ARCA).
The 5' cap is a crucial modification for eukaryotic mRNA, essential for protecting the transcript from exonuclease degradation, facilitating nuclear export, and recruiting the ribosomal machinery for protein synthesis.[1][2] In the context of synthetic mRNA for therapeutic or research applications, the efficiency of this capping reaction and the nature of the resulting cap structure directly impact the potency and safety of the final product.
Executive Summary
M7G(3'-OMe-5')pppA(2'-OMe) consistently demonstrates superior performance over ARCA in key metrics. It achieves a significantly higher capping efficiency, leading to a more homogeneous population of functional mRNA molecules. This translates to substantially higher protein expression both in vitro and in vivo. Furthermore, M7G(3'-OMe-5')pppA(2'-OMe) generates a natural Cap 1 structure, which is associated with reduced activation of the innate immune system compared to the Cap 0 structure produced by ARCA.
Quantitative Performance Data
The following tables summarize the key performance differences between M7G(3'-OMe-5')pppA(2'-OMe) and ARCA based on available experimental data.
| Parameter | M7G(3'-OMe-5')pppA(2'-OMe) (CleanCap® AG (3' OMe)) | ARCA (Anti-Reverse Cap Analog) | Reference(s) |
| Capping Efficiency | >95% | 50-80% | [3][4] |
| Resulting Cap Structure | Cap 1 | Cap 0 | [3][4] |
| In Vitro mRNA Yield | High (e.g., ~4 mg/mL) | Lower (e.g., ~1.5 mg/mL) | [4] |
| In Vivo Protein Expression | Significantly Higher | Lower | [4] |
Table 1: Comparison of Capping Efficiency and mRNA Yield.
| Parameter | M7G(3'-OMe-5')pppA(2'-OMe) (CleanCap® AG (3' OMe)) | ARCA (Anti-Reverse Cap Analog) | Reference(s) |
| Translation Efficiency | Superior | Lower | [4] |
| Immune Response | Reduced (due to Cap 1 structure) | Potential for higher immunogenicity (due to Cap 0 structure) | [1] |
Table 2: Comparison of Translational Efficiency and Immunogenicity.
Mechanism of Action and Structural Differences
The key distinction between these two cap analogs lies in their chemical structure and how they are incorporated during in vitro transcription (IVT).
ARCA is a dinucleotide analog of the 7-methylguanosine (B147621) cap. A methyl group at the 3' position of the 7-methylguanosine prevents its incorporation in the incorrect, reverse orientation by T7 RNA polymerase.[2] However, ARCA still competes with GTP for initiation of transcription, which can lead to a significant fraction of uncapped transcripts. Furthermore, ARCA produces a "Cap 0" structure, which lacks the 2'-O-methylation on the first transcribed nucleotide that is characteristic of mature mRNA in higher eukaryotes.[3]
M7G(3'-OMe-5')pppA(2'-OMe) , a trinucleotide cap analog, is designed to overcome these limitations. It contains the first two transcribed nucleotides (adenosine and guanosine), with the adenosine (B11128) already possessing the 2'-O-methyl modification. This design allows for more efficient initiation by T7 RNA polymerase and directly yields a "Cap 1" structure. The 3'-O-methyl group on the m7G moiety, similar to ARCA, ensures correct orientation.
Experimental Data and Methodologies
In Vivo Protein Expression Comparison
A study directly comparing Firefly luciferase (FLuc) mRNA capped with either ARCA, CleanCap® Reagent AG, or CleanCap® Reagent AG (3' OMe) demonstrated the superior performance of the trinucleotide caps. Mice were administered lipid nanoparticle-encapsulated mRNA, and luciferase expression was monitored over time. The results showed that both CleanCap® analogs led to significantly higher and more sustained protein expression compared to ARCA-capped mRNA.[4] Notably, the M7G(3'-OMe-5')pppA(2'-OMe) (CleanCap® Reagent AG (3' OMe)) exhibited the highest and most prolonged expression.[4]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for mRNA synthesis and analysis.
Caption: General workflow for in vitro synthesis and analysis of capped mRNA.
Signaling Pathway
The 5' cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a critical step in initiating cap-dependent translation.
Caption: Simplified pathway of cap-dependent translation initiation.
Detailed Experimental Protocols
In Vitro Transcription with M7G(3'-OMe-5')pppA(2'-OMe) (CleanCap® AG (3' OMe))
This protocol is adapted from manufacturer's guidelines for the HiScribe™ T7 High Yield RNA Synthesis Kit (NEB #E2040) with CleanCap® Reagent AG (3' OMe).[5][6]
Important Note: The DNA template must contain a T7 promoter sequence followed by an "AG" initiation sequence. Using a standard "GG" initiation sequence will result in uncapped transcripts.[5][6]
Reaction Setup (40 µL reaction):
-
Thaw all necessary components at room temperature. Keep the T7 RNA Polymerase Mix on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free Water: to 40 µL
-
10X Reaction Buffer: 4 µL
-
ATP (100 mM): 2 µL (Final concentration: 5 mM)
-
GTP (100 mM): 2 µL (Final concentration: 5 mM)
-
CTP (100 mM): 2 µL (Final concentration: 5 mM)
-
UTP (100 mM): 2 µL (Final concentration: 5 mM)
-
CleanCap® Reagent AG (3' OMe) (100 mM): 1.6 µL (Final concentration: 4 mM)
-
Linearized DNA Template (1 µg): X µL
-
T7 RNA Polymerase Mix: 4 µL
-
-
Mix thoroughly by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
Optional: To remove the DNA template, add 50 µL of nuclease-free water, 10 µL of 10X DNase I Buffer, and 2 µL of RNase-free DNase I. Incubate for 15 minutes at 37°C.[5][6]
-
Purify the RNA using a suitable column-based kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
In Vitro Transcription with ARCA
This protocol is a general guideline adapted from various sources.[7]
Reaction Setup (20 µL reaction):
-
Thaw all necessary components at room temperature. Keep the T7 RNA Polymerase Mix on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free Water: to 20 µL
-
10X Reaction Buffer: 2 µL
-
DTT (100 mM): 2 µL
-
ATP (100 mM): 1.5 µL (Final concentration: 7.5 mM)
-
CTP (100 mM): 1.5 µL (Final concentration: 7.5 mM)
-
UTP (100 mM): 1.5 µL (Final concentration: 7.5 mM)
-
GTP (100 mM): 0.3 µL (Final concentration: 1.5 mM)
-
ARCA (100 mM): 1.2 µL (Final concentration: 6 mM)
-
Linearized DNA Template (1 µg): X µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix thoroughly and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
Proceed with DNase I treatment and RNA purification as described above.
Capping Efficiency Assay using RNase H
This method allows for the quantification of capped versus uncapped mRNA.[8][9]
-
Annealing: Anneal a 5-fold molar excess of a biotinylated DNA-RNA chimeric probe, complementary to the 5' end of the mRNA, by incubating at 92°C for 2 minutes, followed by gradual cooling.
-
RNase H Cleavage: Add RNase H and MgCl₂ to the annealed mixture and incubate at 37°C for 1 hour. This will cleave the mRNA at the site of the RNA-DNA duplex.
-
Fragment Isolation: Isolate the 5' cleaved fragments using streptavidin-coated magnetic beads.
-
Analysis: Analyze the captured fragments by LC-MS or denaturing polyacrylamide gel electrophoresis (PAGE). The capped and uncapped fragments will have different molecular weights/mobilities, allowing for their relative quantification.
Luciferase Reporter Assay for Translation Efficiency
This assay measures the amount of functional protein produced from the synthesized mRNA.[10]
-
Transfection: Transfect mammalian cells with equimolar amounts of the in vitro-transcribed luciferase mRNA capped with either M7G(3'-OMe-5')pppA(2'-OMe) or ARCA. A co-transfection with a control reporter (e.g., Renilla luciferase) can be used to normalize for transfection efficiency.
-
Incubation: Incubate the cells for a desired period (e.g., 6, 12, 24 hours) to allow for mRNA translation.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of active luciferase protein.
Conclusion
For applications requiring high levels of protein expression and minimal immune stimulation, M7G(3'-OMe-5')pppA(2'-OMe) presents a clear advantage over ARCA. Its ability to co-transcriptionally generate a natural Cap 1 structure with high efficiency leads to a more potent and potentially safer mRNA product. While ARCA remains a viable option, particularly for applications where cost is a primary concern and maximal protein expression is not essential, the superior performance of trinucleotide cap analogs like M7G(3'-OMe-5')pppA(2'-OMe) makes them the preferred choice for the development of mRNA-based therapeutics and vaccines.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. areterna.com [areterna.com]
- 3. Our site is not available in your region [takarabio.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS | Semantic Scholar [semanticscholar.org]
- 10. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of mRNA Capping Technologies: M7G(3'-OMe-5')pppA(2'-OMe) vs. CleanCap® AG
For researchers, scientists, and drug development professionals, the choice of an mRNA capping method is a critical determinant of in vitro transcription efficiency and in vivo performance. This guide provides an objective comparison of two co-transcriptional capping reagents: M7G(3'-OMe-5')pppA(2'-OMe), a dinucleotide Cap-1 analog, and CleanCap® AG, a trinucleotide Cap-1 analog.
The 5' cap structure is essential for the stability, translation, and immunogenicity of messenger RNA (mRNA). In recent years, co-transcriptional capping methods, where a cap analog is incorporated during in vitro transcription (IVT), have become favored for their streamlined workflow. This comparison focuses on two such analogs, highlighting their structural differences, performance metrics, and procedural nuances to inform the selection of the optimal capping strategy for therapeutic and research applications.
Executive Summary
CleanCap® AG, a trinucleotide cap analog, demonstrates superior performance in terms of capping efficiency, mRNA yield, and in vivo protein expression when compared to dinucleotide cap analogs like M7G(3'-OMe-5')pppA(2'-OMe). While both methods produce a desirable Cap-1 structure, the fundamental difference in their mechanism of initiation during in vitro transcription leads to these performance disparities. M7G(3'-OMe-5')pppA(2'-OMe) represents a class of anti-reverse cap analogs (ARCAs) with a 2'-O-methylation for Cap-1 formation, offering an improvement over older Cap-0 analogs. However, CleanCap® AG's trinucleotide structure that directly initiates transcription from an "AG" sequence largely overcomes the limitations of dinucleotide analogs.
Performance Data at a Glance
The following tables summarize the key performance indicators for M7G(3'-OMe-5')pppA(2'-OMe) as a representative dinucleotide Cap-1 analog and CleanCap® AG.
| Feature | M7G(3'-OMe-5')pppA(2'-OMe) (Dinucleotide Cap-1 Analog) | CleanCap® AG (Trinucleotide Cap-1 Analog) |
| Structure | Dinucleotide: m7G(3'-OMe)pppA(2'-OMe) | Trinucleotide: m7GpppAmG |
| Cap Structure | Cap-1 | Cap-1[1][2] |
| Initiation Site | G | AG[1] |
| GTP Competition | Yes | No[3] |
| Capping Efficiency | ~50-80%[4] | >95%[2][5][6][7] |
| mRNA Yield | Lower (~1.5 mg/mL with ARCA)[6] | Higher (~4-5 mg/mL)[8][9] |
| In Vivo Protein Expression | Moderate | High[1] |
| Workflow | Single-step co-transcriptional | Single-step co-transcriptional[5] |
Delving into the Mechanisms: A Structural and Functional Overview
The performance differences between these two cap analogs stem from their distinct chemical structures and how they interact with T7 RNA polymerase during in vitro transcription.
M7G(3'-OMe-5')pppA(2'-OMe): A Dinucleotide Cap-1 Analog
M7G(3'-OMe-5')pppA(2'-OMe) is a dinucleotide cap analog designed to be incorporated at the 5' end of the mRNA transcript. The key features of its structure are:
-
m7G (7-methylguanosine): Essential for recognition by the cap-binding protein eIF4E, initiating translation.
-
3'-OMe (3'-O-methylation on the m7G): This modification prevents the cap from being incorporated in the reverse orientation, a common issue with first-generation cap analogs. This is the "anti-reverse" feature.
-
ppp (triphosphate bridge): Connects the m7G to the first transcribed nucleotide.
-
A(2'-OMe) (2'-O-methylated adenosine): This methylation on the first nucleotide of the transcript creates the Cap-1 structure, which is crucial for avoiding innate immune recognition in vivo.
During transcription, dinucleotide cap analogs like this one compete with GTP for initiation at the +1 position of the DNA template, which is typically a guanosine. This competition leads to a significant portion of the synthesized mRNA being uncapped, thus lowering the overall capping efficiency and the yield of functional mRNA.[3]
CleanCap® AG: A Trinucleotide Innovation
CleanCap® AG is a trinucleotide cap analog that functions as a transcription initiator. Its structure and mechanism offer several advantages:
-
Trinucleotide Structure (m7GpppAmG): CleanCap® AG is comprised of the m7G cap and the first two nucleotides of the transcript (Adenosine and Guanosine). The adenosine (B11128) is 2'-O-methylated to form a Cap-1 structure.
-
"AG" Initiation: This trinucleotide is designed to initiate transcription from a specific "AG" sequence at the start of the DNA template, downstream of the T7 promoter. This bypasses the need for a GTP start and eliminates competition with free GTP in the reaction.[3]
This direct initiation from an "AG" sequence is the primary reason for the significantly higher capping efficiency and mRNA yields observed with CleanCap® AG.[3][6]
Visualizing the Process: Experimental Workflow and Signaling Pathway
Experimental Protocols
Below are representative protocols for performing in vitro transcription with a dinucleotide cap analog and CleanCap® AG.
Protocol 1: Co-transcriptional Capping with M7G(3'-OMe-5')pppA(2'-OMe) (Dinucleotide Analog)
This protocol is adapted for a standard 20 µL reaction and assumes the use of a DNA template with a T7 promoter followed by a 'G'. The ratio of cap analog to GTP is critical and often needs optimization.[10]
Materials:
-
Linearized DNA template (0.5-1.0 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
100 mM ATP
-
100 mM CTP
-
100 mM UTP
-
20 mM GTP
-
40 mM M7G(3'-OMe-5')pppA(2'-OMe) solution
-
RNase Inhibitor
-
T7 RNA Polymerase
Procedure:
-
Thaw all reagents at room temperature, except for T7 RNA Polymerase, which should be kept on ice.
-
Assemble the reaction at room temperature in the following order:
Component Volume Final Concentration Nuclease-free water to 20 µL 10X Transcription Buffer 2 µL 1X 100 mM ATP 2 µL 10 mM 100 mM CTP 2 µL 10 mM 100 mM UTP 2 µL 10 mM 20 mM GTP 1 µL 1 mM 40 mM M7G(3'-OMe-5')pppA(2'-OMe) 4 µL 8 mM Linearized DNA Template X µL 0.5-1.0 µg RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.
-
Purify the mRNA using a suitable method (e.g., lithium chloride precipitation or a column-based kit).
Protocol 2: Co-transcriptional Capping with CleanCap® AG
This protocol is for a standard 20 µL reaction and requires a DNA template with a T7 promoter followed by an 'AG' initiation sequence.[8][11][12]
Materials:
-
Linearized DNA template with AG initiation sequence (0.5-1.0 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
100 mM ATP
-
100 mM CTP
-
100 mM GTP
-
100 mM UTP
-
100 mM CleanCap® AG
-
RNase Inhibitor
-
T7 RNA Polymerase
Procedure:
-
Thaw all reagents at room temperature, keeping the T7 RNA Polymerase on ice.
-
Assemble the reaction at room temperature in the following order:
Component Volume Final Concentration Nuclease-free water to 20 µL 10X Transcription Buffer 2 µL 1X 100 mM ATP 2 µL 10 mM 100 mM CTP 2 µL 10 mM 100 mM GTP 2 µL 10 mM 100 mM UTP 2 µL 10 mM 100 mM CleanCap® AG 0.8 µL 4 mM Linearized DNA Template X µL 0.5-1.0 µg RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |
-
Mix thoroughly by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
(Optional) Add DNase I to remove the DNA template and incubate for 15 minutes at 37°C.
-
Purify the resulting mRNA.
Concluding Remarks
The selection of an mRNA capping strategy has profound implications for research and therapeutic development. While dinucleotide Cap-1 analogs like M7G(3'-OMe-5')pppA(2'-OMe) offer a viable method for producing capped mRNA, the evidence strongly supports the superiority of trinucleotide analogs like CleanCap® AG in achieving higher capping efficiency, greater mRNA yields, and enhanced in vivo protein expression. The streamlined "one-pot" reaction and the generation of a natural Cap-1 structure make CleanCap® AG a robust and efficient choice for the production of high-quality mRNA for a wide range of applications. For projects where maximizing the yield of functional, translationally competent mRNA is paramount, CleanCap® AG presents a clear advantage.
References
- 1. tebubio.com [tebubio.com]
- 2. abacusdx.com [abacusdx.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Co-transcriptional capping [takarabio.com]
- 5. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. CleanCap [baseclick.eu]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. mRNA Synthesis Protocol using the HiScribe T7 mRNA Kit with CleanCap Reagent AG [protocols.io]
- 12. neb.com [neb.com]
A Head-to-Head Battle of mRNA Caps: A Comparative Guide to Performance
For researchers, scientists, and drug development professionals navigating the critical choice of mRNA cap analogs, this guide provides a comprehensive performance comparison of leading alternatives. We delve into key metrics, present supporting experimental data, and offer detailed protocols to inform your selection process for optimal mRNA stability, translation efficiency, and immunogenicity.
The 5' cap structure is a critical quality attribute of messenger RNA (mRNA), profoundly influencing its translation initiation, stability, and interaction with the innate immune system. The choice of cap analog during in vitro transcription (IVT) is a pivotal decision in the development of mRNA-based therapeutics and vaccines. This guide offers an objective comparison of the performance of different mRNA cap analogs, supported by experimental data, to aid in the selection of the most suitable capping strategy for your research and development needs.
Performance Comparison of mRNA Cap Analogs
The performance of mRNA cap analogs is primarily evaluated based on three key parameters: capping efficiency, translation efficiency, and immunogenicity. Here, we compare the performance of standard Anti-Reverse Cap Analog (ARCA) and the more recent CleanCap® AG analog.
| Parameter | ARCA (Cap 0) | CleanCap® AG (Cap 1) | Enzymatic Capping (Cap 0/1) | References |
| Capping Efficiency | 50-80% | >95% | ~100% | [1][2][3] |
| In Vitro Translation Efficiency | Lower | Higher | High | [4][5] |
| In Vivo Protein Expression (Mouse Model) | Lower | Significantly Higher | High | [6] |
| Resulting Cap Structure | Cap 0 | Cap 1 | Cap 0 or Cap 1 | [1][3] |
| Immunogenicity | Higher (recognized as non-self) | Lower (mimics endogenous mRNA) | Dependent on final cap structure | [2] |
| Process Complexity | One-step co-transcriptional | One-step co-transcriptional | Multi-step post-transcriptional | [3] |
Key Experimental Data
In Vivo Protein Expression: Luciferase Reporter Assay in Mice
A study comparing the in vivo expression of firefly luciferase (FLuc) mRNA capped with ARCA, CleanCap® AG, and CleanCap® AG (3' OMe) in mice demonstrated the superior performance of the CleanCap® analogs.[6] Lipid nanoparticle (LNP) encapsulated mRNAs were delivered to mice via tail-vein injection, and luciferase expression was monitored over time.
The results showed that both CleanCap® analogs led to significantly higher and more sustained luciferase expression compared to the ARCA-capped mRNA.[6] Expression from CleanCap® capped mRNAs peaked at 6 hours post-injection, while ARCA-capped mRNA expression was highest (at a much lower level) between 3-6 hours.[6]
Experimental Protocols
In Vitro Transcription and Co-transcriptional Capping
This protocol describes the synthesis of capped mRNA using either ARCA or CleanCap® AG during in vitro transcription.
a) Co-transcriptional Capping with ARCA
This method synthesizes Cap-0 RNA from a DNA template containing a T7 RNA Polymerase promoter followed by a guanosine.
Reaction Setup (20 µL):
| Reagent | Volume | Final Concentration |
| Nuclease-free Water | X µL | - |
| 10X Reaction Buffer | 2 µL | 1X |
| ATP, CTP, UTP (100 mM each) | 2 µL each | 10 mM each |
| GTP (20 mM) | 2 µL | 2 mM |
| ARCA (40 mM) | 4 µL | 8 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
Procedure:
-
Thaw all components at room temperature, keeping the T7 RNA Polymerase Mix on ice.
-
Assemble the reaction at room temperature in the order listed in the table.
-
Mix thoroughly by pipetting and briefly centrifuge to collect the contents.
-
Incubate at 37°C for 2 hours.[7]
-
Optional: To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.[7]
-
Purify the synthesized RNA using a suitable RNA purification kit.
b) Co-transcriptional Capping with CleanCap® AG
This method produces a Cap-1 structure and requires a DNA template with a T7 promoter followed by an AG initiation sequence.[8][9]
Reaction Setup (20 µL):
| Reagent | Volume | Final Concentration |
| Nuclease-free Water | X µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP, CTP, UTP, GTP (100 mM each) | 1 µL each | 5 mM each |
| CleanCap® AG (100 mM) | 0.8 µL | 4 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
Procedure:
-
Thaw all components at room temperature, keeping the T7 RNA Polymerase Mix on ice.
-
Assemble the reaction at room temperature in the order listed.
-
Add CleanCap® AG to the reaction mixture, vortex briefly, and spin down.[8]
-
Add the remaining components, mix well by flicking the tube, and centrifuge briefly.[8]
-
Incubate at 37°C for 2-3 hours.[8]
-
Optional: Add DNase I to remove the DNA template and incubate for 15 minutes at 37°C.[9]
-
Purify the synthesized RNA.
In Vitro Translation Efficiency Assessment: Luciferase Reporter Assay
This protocol outlines the steps to assess the translation efficiency of capped mRNA in a cell-based luciferase reporter assay.[10][11][12]
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T or HeLa) in a 24-well plate to achieve 80-90% confluency on the day of transfection.[12]
-
mRNA Transfection:
-
For each well, prepare a mixture of the capped firefly luciferase mRNA (e.g., 480 ng) and a control Renilla luciferase mRNA (e.g., 20 ng) in a serum-free medium.[10][12]
-
In a separate tube, dilute a suitable transfection reagent in the same medium.
-
Combine the mRNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15 minutes to allow complex formation.[10][12]
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a defined period (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Luciferase Activity Measurement:
-
Transfer the supernatant to a white-walled 96-well plate.
-
Use a dual-luciferase reporter assay system to measure the luminescence of both firefly and Renilla luciferases according to the manufacturer's instructions.[10]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity between different cap analogs to determine their relative translation efficiency.[10]
In Vitro Immunogenicity Assessment
This protocol describes a method to assess the immunogenicity of mRNA with different cap analogs by measuring cytokine production from human peripheral blood mononuclear cells (PBMCs).[13][14]
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a 12-well plate at a suitable density.[14]
-
mRNA Transfection:
-
Complex the capped mRNAs with a suitable transfection reagent.
-
Add the mRNA complexes to the PBMC cultures. Include positive controls (e.g., total bacterial RNA or R848) and a negative control (transfection reagent alone).[14]
-
-
Incubation: Incubate the cells for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant (plasma) for cytokine analysis and store at -20°C.[14]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12p70) in the collected plasma using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.[13]
-
Data Analysis: Compare the cytokine levels induced by mRNAs with different cap analogs to assess their relative immunogenicity.
Visualizations
Caption: Cap-Dependent Translation Initiation Pathway.
Caption: Experimental Workflow for Cap Analog Comparison.
References
- 1. Co-transcriptional capping [takarabio.com]
- 2. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
- 3. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. neb.com [neb.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. neb.com [neb.com]
- 10. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 12. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 13. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
M7G(3'-OMe-5')pppA(2'-OMe) vs. Cap 0: A Comparative Analysis of Translational Efficiency
In the realm of synthetic mRNA development for therapeutics and research, the structure of the 5' cap is a critical determinant of translational efficiency and mRNA stability. This guide provides an objective comparison between a modified anti-reverse cap analog (ARCA), M7G(3'-OMe-5')pppA(2'-OMe), and the canonical Cap 0 structure (m7GpppN). The inclusion of specific chemical modifications in M7G(3'-OMe-5')pppA(2'-OMe) is designed to enhance protein production, a crucial factor for the efficacy of mRNA-based drugs and vaccines.
Executive Summary
The M7G(3'-OMe-5')pppA(2'-OMe) cap analog consistently demonstrates superior translational efficiency compared to the traditional Cap 0 structure. This enhancement is attributed to two key modifications: a 3'-O-methylation on the 7-methylguanosine (B147621) (m7G) and a 2'-O-methylation on the adjacent adenosine. The 3'-O-methylation ensures the cap analog is incorporated in the correct orientation during in vitro transcription, significantly increasing the yield of translationally active mRNA. The 2'-O-methylation, creating a Cap 1 structure, has been shown to further boost translational efficiency and help the mRNA evade the host's innate immune system.
Data Presentation
The following table summarizes the key performance differences between M7G(3'-OMe-5')pppA(2'-OMe) and Cap 0 based on published experimental data. It is important to note that direct head-to-head comparisons for this specific analog are not always available in a single study. The data presented is a synthesis of findings from multiple sources investigating analogs with similar crucial modifications.
| Parameter | M7G(3'-OMe-5')pppA(2'-OMe) (ARCA, Cap 1) | Cap 0 (m7GpppN) | Rationale for Difference |
| Relative Translational Efficiency | Significantly Higher | Baseline | The 3'-O-methylation in the ARCA structure of M7G(3'-OMe-5')pppA(2'-OMe) prevents reverse incorporation of the cap, leading to a higher percentage of translationally competent mRNA.[1][2] The 2'-O-methylation (Cap 1 structure) further enhances translation. |
| Cap Orientation | Predominantly Correct | ~50% Correct, ~50% Reverse | The 3'-O-methyl group on the m7G of the ARCA analog sterically hinders the T7 RNA polymerase from incorporating the cap in the incorrect reverse orientation.[1][2] |
| eIF4E Binding Affinity | High | High | Both cap structures bind to the translation initiation factor eIF4E, which is a prerequisite for cap-dependent translation. While both bind, modifications in advanced cap analogs can sometimes lead to even higher affinity. |
| Immune Response | Reduced | Can trigger innate immune response | The 2'-O-methylation on the first transcribed nucleotide (Cap 1 structure) allows the mRNA to be recognized as "self" by the host's innate immune system, thus avoiding activation of antiviral pathways that would otherwise reduce translation.[3][4] |
Experimental Protocols
The quantitative data presented above is typically generated using the following key experimental methodologies:
In Vitro Transcription and Capping
Objective: To synthesize mRNA transcripts with either the M7G(3'-OMe-5')pppA(2'-OMe) or Cap 0 structure.
Methodology:
-
A linearized DNA template encoding a reporter gene (e.g., Firefly luciferase) under the control of a T7 promoter is prepared.
-
In vitro transcription is performed using T7 RNA polymerase.
-
For co-transcriptional capping, the reaction mixture includes ATP, CTP, UTP, and a mixture of GTP and the desired cap analog (either M7G(3'-OMe-5')pppA(2'-OMe) or a standard Cap 0 analog like m7GpppG). The ratio of cap analog to GTP is optimized to maximize capping efficiency.
-
The resulting mRNA is purified to remove unincorporated nucleotides, enzymes, and the DNA template.
-
The integrity and concentration of the synthesized mRNA are verified using gel electrophoresis and spectrophotometry.
In Vitro Translation Assay
Objective: To quantify the translational efficiency of the capped mRNAs.
Methodology:
-
The purified capped mRNAs are translated in a cell-free translation system, typically rabbit reticulocyte lysate or wheat germ extract.
-
The translation reaction is supplemented with amino acids and other necessary components.
-
Equal amounts of the different capped mRNAs are added to the translation reactions.
-
The reactions are incubated at an optimal temperature (e.g., 30°C or 37°C) for a set period.
-
The amount of protein produced is quantified. For a luciferase reporter, this is done by adding luciferin (B1168401) substrate and measuring the resulting luminescence with a luminometer.
-
The translational efficiency is often expressed as a relative value, with the protein production from the experimental cap analog-capped mRNA normalized to that from the Cap 0-capped mRNA.
eIF4E Binding Affinity Assay (Fluorescence Quenching)
Objective: To measure the binding affinity of the cap analogs to the translation initiation factor eIF4E.
Methodology:
-
Recombinant eIF4E protein is purified.
-
The intrinsic tryptophan fluorescence of eIF4E is measured.
-
Increasing concentrations of the cap analog are titrated into the eIF4E solution.
-
The binding of the cap analog to eIF4E quenches the tryptophan fluorescence.
-
The change in fluorescence is measured at each concentration point.
-
The dissociation constant (Kd) is calculated by fitting the titration data to a binding isotherm, providing a quantitative measure of binding affinity.
Visualization
Cap-Dependent Translation Initiation Pathway
References
- 1. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: M7G(3'-OMe-5')pppA(2'-OMe) Cap Analog Versus Enzymatic Capping for mRNA Synthesis
For researchers, scientists, and drug development professionals navigating the critical choice of mRNA capping technology, this guide provides an objective comparison between co-transcriptional capping with the M7G(3'-OMe-5')pppA(2'-OMe) anti-reverse cap analog (ARCA) and post-transcriptional enzymatic capping. We present a comprehensive analysis of their respective performance metrics, supported by experimental data and detailed protocols to inform your selection process.
The 5' cap structure is a critical modification for the stability, translation efficiency, and immunogenicity of messenger RNA (mRNA). The two predominant methods for capping synthetic mRNA are co-transcriptional capping using cap analogs and post-transcriptional capping using enzymes. This guide focuses on a specific ARCA, M7G(3'-OMe-5')pppA(2'-OMe), and compares its performance directly with the widely used enzymatic capping method employing the Vaccinia Capping Enzyme.
Performance Metrics: A Quantitative Comparison
The choice between co-transcriptional and enzymatic capping often involves a trade-off between workflow simplicity and capping efficiency. The following tables summarize the key quantitative data to facilitate a direct comparison.
| Parameter | M7G(3'-OMe-5')pppA(2'-OMe) (Co-transcriptional) | Enzymatic Capping (Post-transcriptional) | Reference |
| Capping Efficiency | 50-80% | ~100% | |
| Cap Structure | Primarily Cap 0 | Can produce Cap 0 or Cap 1 | |
| mRNA Yield | Generally lower due to GTP competition | Higher initial transcript yield | |
| Workflow Complexity | Single-step reaction | Multi-step process with additional purification | |
| Hands-on Time | Shorter | Longer | |
| Cost | Potentially lower reagent cost for small scale | Higher enzyme cost, especially at scale |
| Parameter | M7G(3'-OMe-5')pppA(2'-OMe) (Co-transcriptional) | Enzymatic Capping (Post-transcriptional) | Reference |
| Protein Expression | Moderate to high | High and consistent | |
| Correct Cap Orientation | High (due to 3'-OMe modification) | 100% correct orientation | |
| Potential for dsRNA Contamination | Can occur during in vitro transcription | Less likely to be introduced during the capping step itself |
Experimental Workflows and Methodologies
Understanding the practical differences in the workflows is crucial for selecting the appropriate capping strategy for your research needs.
Co-transcriptional Capping with M7G(3'-OMe-5')pppA(2'-OMe)
This method integrates the capping process into the in vitro transcription (IVT) reaction. The cap analog is incorporated as the first nucleotide of the transcript.
Post-transcriptional Enzymatic Capping
This method involves a separate enzymatic reaction after the initial in vitro transcription of uncapped mRNA.
Logical Comparison of Capping Strategies
The following diagram illustrates the decision-making process and outcomes associated with each capping method.
Experimental Protocols
Co-transcriptional Capping using M7G(3'-OMe-5')pppA(2'-OMe)
This protocol is adapted from standard in vitro transcription protocols with the inclusion of the cap analog.
1. In Vitro Transcription Reaction Setup (20 µL total volume):
-
Assemble the following components at room temperature in nuclease-free tubes:
-
Nuclease-free Water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM UTP: 2 µL
-
20 mM GTP: 1 µL
-
40 mM M7G(3'-OMe-5')pppA(2'-OMe): 4 µL
-
Linearized DNA Template (0.5-1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
2. Incubation:
-
Mix the components thoroughly by gentle pipetting.
-
Incubate the reaction at 37°C for 2 hours.
3. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
4. mRNA Purification:
-
Proceed with mRNA purification using a column-based kit or lithium chloride precipitation.
Post-transcriptional Enzymatic Capping using Vaccinia Capping Enzyme
This protocol involves a two-step process: in vitro transcription followed by the enzymatic capping reaction.
1. In Vitro Transcription (Uncapped mRNA):
-
Perform a standard 20 µL in vitro transcription reaction with equimolar concentrations of ATP, CTP, GTP, and UTP.
-
Incubate at 37°C for 2 hours.
-
Treat with DNase I as described above.
-
Purify the uncapped mRNA.
2. Enzymatic Capping Reaction (20 µL total volume):
-
In a nuclease-free tube, combine:
-
Purified Uncapped RNA (up to 10 µg): X µL
-
Nuclease-free Water: to 15 µL
-
-
Heat at 65°C for 5 minutes, then place on ice for 5 minutes.
-
Add the following components in order:
-
10x Capping Buffer: 2 µL
-
10 mM GTP: 1 µL
-
32 mM S-adenosylmethionine (SAM): 0.5 µL
-
Vaccinia Capping Enzyme: 1 µL
-
RNase Inhibitor (optional): 0.5 µL
-
3. Incubation:
-
Incubate at 37°C for 30-60 minutes.
4. mRNA Purification:
-
Purify the capped mRNA using a column-based kit or lithium chloride precipitation.
Note on Cap 1 Synthesis: To generate a Cap 1 structure with the enzymatic method, a subsequent reaction with a 2'-O-methyltransferase is required.
Conclusion
The choice between M7G(3'-OMe-5')pppA(2'-OMe) co-transcriptional capping and enzymatic capping is dependent on the specific requirements of your research. For applications where a simplified, faster workflow is paramount and a moderate capping efficiency is acceptable, co-transcriptional capping with an ARCA is a viable option. However, for applications demanding the highest capping efficiency, maximum mRNA yield, and the flexibility to produce a Cap 1 structure for enhanced translational efficiency and reduced immunogenicity, the enzymatic capping method is the superior choice, despite its more complex workflow. For therapeutic applications and large-scale production, the consistency and high efficiency of enzymatic capping are often favored.
A Comparative Guide to M7G(3'-OMe-5')pppA(2'-OMe) Capped mRNA
For researchers, scientists, and drug development professionals, the engineering of synthetic mRNA is a critical step in the development of novel therapeutics and vaccines. The 5' cap structure is a pivotal modification that dictates the fate of mRNA in vivo, influencing its stability, translational efficiency, and immunogenicity. This guide provides a detailed comparison of M7G(3'-OMe-5')pppA(2'-OMe) capped mRNA, a state-of-the-art cap analog, with other common capping technologies.
The M7G(3'-OMe-5')pppA(2'-OMe) cap analog, often referred to commercially as CleanCap® Reagent AG (3' OMe), is a trinucleotide cap analog designed for co-transcriptional capping of mRNA.[][2][3] This technology offers significant advantages by mimicking the natural Cap 1 structure found in eukaryotic cells, which is crucial for optimal mRNA performance.[4][5]
Performance Comparison of mRNA Capping Technologies
The choice of a 5' cap analog directly impacts several key performance indicators of synthetic mRNA. Below is a summary of quantitative data comparing M7G(3'-OMe-5')pppA(2'-OMe) (represented by CleanCap® AG (3' OMe)) with the Anti-Reverse Cap Analog (ARCA) and traditional enzymatic capping methods.
| Performance Metric | M7G(3'-OMe-5')pppA(2'-OMe) / CleanCap® AG (3' OMe) | ARCA (Anti-Reverse Cap Analog) | Enzymatic Capping |
| Cap Structure | Cap 1[4] | Cap 0[6][] | Cap 0 or Cap 1[6][] |
| Capping Efficiency | >95%[6][8] | 70-80%[] | Nearly 100%[10] |
| mRNA Yield | High[6] | Lower (due to high cap:GTP ratio)[6][11] | High (but requires extra steps)[11] |
| In Vivo Protein Expression | Highest and most sustained[12] | Significantly lower than CleanCap®[12] | High (with Cap 1) |
| Immunogenicity | Low (recognized as "self")[][13] | Higher than Cap 1[][13] | Low (with Cap 1) |
| Manufacturing Process | Single co-transcriptional step ("one pot")[4][5] | Co-transcriptional[6] | Multi-step, post-transcriptional[6][10] |
| Cost-Effectiveness | Estimated 20-30% less than alternatives[11] | Higher reagent costs than CleanCap®[11] | Higher labor and purification costs[11] |
Signaling Pathways and Experimental Workflows
To understand the functional implications of different cap structures, it is essential to visualize the relevant biological pathways and experimental procedures.
mRNA Translation Initiation Pathway
A proper 5' cap structure is fundamental for the initiation of protein synthesis. The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex, which then recruits the ribosomal machinery to the mRNA. The Cap 1 structure, generated by analogs like M7G(3'-OMe-5')pppA(2'-OMe), enhances this process.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abacusdx.com [abacusdx.com]
- 5. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
- 6. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 8. businesswire.com [businesswire.com]
- 10. A comparative exploration of mRNA capping enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. yeasenbio.com [yeasenbio.com]
A Comparative Guide to the Immunogenicity of M7G(3'-OMe-5')pppA(2'-OMe) Capped mRNA
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of mRNA Cap Analogs and Their Impact on Innate Immune Activation.
In the rapidly advancing field of mRNA therapeutics and vaccines, minimizing the inherent immunogenicity of in vitro transcribed (IVT) mRNA is paramount for ensuring safety and efficacy. The 5' cap structure is a critical determinant of an mRNA's fate within the cell, influencing its stability, translation efficiency, and, crucially, its recognition by the innate immune system. This guide provides a detailed comparison of M7G(3'-OMe-5')pppA(2'-OMe) capped mRNA, a Cap 2 analog, with other common cap structures, supported by experimental data and detailed protocols.
Executive Summary
The innate immune system has evolved to recognize foreign RNA, a process that can hinder the therapeutic potential of synthetic mRNA. A key player in this surveillance is the RIG-I-like receptor (RLR) family, particularly RIG-I, which detects uncapped or improperly capped mRNA, triggering a downstream signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. This can result in reduced protein expression and potential adverse effects.
The M7G(3'-OMe-5')pppA(2'-OMe) cap, representing a Cap 2 structure, along with Cap 1 analogs, has been engineered to mimic the cap structure of endogenous eukaryotic mRNA, thereby evading recognition by innate immune sensors. This guide will delve into the comparative immunogenicity of these advanced cap analogs.
Comparative Analysis of mRNA Cap Analog Immunogenicity
The immunogenicity of an mRNA molecule is inversely correlated with the extent of its 5' cap methylation. Uncapped 5'-triphosphate RNA is a potent activator of RIG-I. The addition of a 7-methylguanosine (B147621) (m7G) cap (Cap 0) offers some protection, but the subsequent 2'-O-methylation of the first and second nucleotides (Cap 1 and Cap 2, respectively) is crucial for significantly reducing innate immune activation.
Quantitative Data Summary
| Cap Structure | RIG-I Binding Affinity (Kd,app) | RIG-I ATPase Activity (katpase) | Reference |
| 5'ppp dsRNA | 1.8 ± 0.9 nM | 33 ± 0.9 s⁻¹ | [1] |
| Cap 0 dsRNA | 2.1 ± 0.5 nM | 28 ± 0.8 s⁻¹ | [1] |
| Cap 1 dsRNA | 425 ± 25 nM | 1.1 ± 0.1 s⁻¹ | [1] |
| Cap 2 dsRNA | Markedly reduced binding and activation compared to Cap 1 | Not available in a comparable format | [2] |
Table 1: Comparison of RIG-I binding and ATPase activity for different dsRNA 5' end structures. The data illustrates the significantly weaker interaction of Cap 1 dsRNA with RIG-I compared to Cap 0 and uncapped dsRNA. While specific values for Cap 2 are not available in the same format, it is established that the additional methylation further reduces RIG-I activation.[1][2]
| Cap Analog | Capping Method | Resulting Cap | Capping Efficiency | Relative In Vivo Protein Expression | Reference |
| m7GpppG | Co-transcriptional | Cap 0 | ~50% (correct orientation) | Low | [3][4] |
| ARCA | Co-transcriptional | Cap 0 | ~70-80% | Moderate | [4][][6] |
| CleanCap® AG | Co-transcriptional | Cap 1 | >95% | High | [4][7][8] |
| M7G(3'-OMe-5')pppA(2'-OMe) | Co-transcriptional | Cap 2 | High (not specified) | High (expected) | [9][][] |
| Enzymatic | Post-transcriptional | Cap 0, Cap 1, or Cap 2 | ~100% | High | [12] |
Table 2: Comparison of different mRNA capping methods. Co-transcriptional capping with advanced analogs like CleanCap® offers high efficiency and produces the less immunogenic Cap 1 structure in a single reaction. M7G(3'-OMe-5')pppA(2'-OMe) is designed for co-transcriptional synthesis of Cap 2 mRNA. Enzymatic capping provides high flexibility and efficiency but requires additional steps.
Signaling Pathways and Experimental Workflows
To understand the impact of different cap structures on immunogenicity, it is essential to visualize the underlying molecular pathways and the experimental procedures used for their assessment.
Innate Immune Sensing of mRNA
Innate immune recognition of synthetic mRNA. Cap 0 mRNA is strongly recognized by RIG-I, leading to a robust downstream signaling cascade and production of type I interferons and pro-inflammatory cytokines. Cap 1 and Cap 2 structures significantly reduce or prevent this recognition.
Experimental Workflow for Immunogenicity Assessment
General workflow for in vitro assessment of mRNA immunogenicity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments in assessing mRNA immunogenicity. Specific details may need to be optimized based on the cell type, mRNA construct, and available reagents.
In Vitro Transcription of Capped mRNA
Objective: To synthesize mRNA with different 5' cap structures.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter followed by the gene of interest and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
NTP solution mix (ATP, CTP, UTP, GTP)
-
Cap analog (e.g., m7GpppG, ARCA, CleanCap® AG, M7G(3'-OMe-5')pppA(2'-OMe))
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
Purification kit (e.g., LiCl precipitation or column-based)
Procedure (Co-transcriptional Capping):
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order (for a 20 µL reaction):
-
Nuclease-free water to 20 µL
-
10X Reaction Buffer (2 µL)
-
ATP, CTP, UTP solutions (e.g., 2 µL of each at 75 mM)
-
GTP solution (concentration adjusted based on cap analog ratio, e.g., 0.6 µL of 75 mM)
-
Cap analog (e.g., 2.4 µL of 75 mM for a 4:1 ratio to GTP)[3]
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Mix gently and incubate at 37°C for 1-2 hours.[3]
-
Add DNase I and incubate for an additional 15-30 minutes at 37°C to remove the DNA template.[12]
-
Purify the mRNA using a suitable method (e.g., LiCl precipitation or a spin column-based kit) according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water.
-
Assess RNA concentration (e.g., using a NanoDrop spectrophotometer) and integrity (e.g., by agarose (B213101) gel electrophoresis). Store at -80°C.
In Vitro Immunogenicity Assay using Human PBMCs
Objective: To measure cytokine production from human Peripheral Blood Mononuclear Cells (PBMCs) in response to differently capped mRNA.
Materials:
-
Ficoll-Paque
-
Human whole blood from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
mRNA constructs with different caps (B75204)
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™, TransIT®-mRNA)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.[13]
-
Prepare mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Typically, this involves diluting the mRNA and the reagent in serum-free medium, combining them, and incubating for 15-30 minutes at room temperature.[13]
-
Add the mRNA complexes to the wells containing the PBMCs. A typical final mRNA concentration is 1-5 µg/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
Cytokine Quantification by ELISA
Objective: To quantify the concentration of IFN-β, TNF-α, and IL-6 in the cell culture supernatant.
Materials:
-
ELISA kits for human IFN-β, TNF-α, and IL-6
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for each specific kit.
-
Briefly, this involves:
-
Adding standards and samples to the antibody-coated wells.
-
Incubating to allow cytokine binding.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody, often conjugated to an enzyme like HRP.
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the standards.
Conclusion
The choice of the 5' cap structure is a critical design parameter for synthetic mRNA. The available evidence strongly indicates that Cap 1 and, by extension, Cap 2 structures like M7G(3'-OMe-5')pppA(2'-OMe) significantly reduce the immunogenicity of mRNA compared to Cap 0 and uncapped transcripts. This is primarily achieved by mimicking the structure of endogenous mRNA, thereby evading recognition by the innate immune sensor RIG-I. While direct quantitative comparisons of cytokine induction for all cap analogs in a single study are limited, the data on RIG-I binding and activation, combined with qualitative reports, consistently support the use of Cap 1 and Cap 2 structures for therapeutic applications where minimizing innate immune responses is desired. The use of advanced co-transcriptional capping reagents that efficiently produce Cap 1 or Cap 2 structures in a single reaction represents a streamlined and effective approach for manufacturing high-quality, low-immunogenicity mRNA.
References
- 1. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA ageing shapes the Cap2 methylome in mammalian mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. abacusdx.com [abacusdx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
The Performance of M7G(3'-OMe-5')pppA(2'-OMe) in mRNA Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a 5' cap analog is a critical determinant of synthetic mRNA efficacy. This guide provides a comprehensive literature review of the performance of M7G(3'-OMe-5')pppA(2'-OMe), a Cap1 analog, in comparison to other widely used alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a clear understanding of the underlying molecular processes and experimental workflows.
The 5' cap structure is a vital modification of eukaryotic mRNA, essential for its stability, efficient translation into protein, and evasion of the innate immune system. In vitro transcription (IVT) of therapeutic or research-grade mRNA requires the incorporation of a synthetic cap analog. M7G(3'-OMe-5')pppA(2'-OMe), also known as a Cap1 analog, is designed to mimic the natural cap structure found in higher eukaryotes, thereby enhancing the translational efficiency and reducing the immunogenicity of the synthetic mRNA.
Comparative Performance of Cap Analogs
The performance of a cap analog is primarily assessed based on three key parameters: in vitro transcription (IVT) yield, capping efficiency, and the translational efficiency of the resulting mRNA. Below is a summary of quantitative data from various studies comparing M7G(3'-OMe-5')pppA(2'-OMe) and its alternatives.
| Cap Analog | In Vitro Transcription Yield (relative to uncapped) | Capping Efficiency (%) | Translational Efficiency (relative to m7GpppG) | Key Features |
| m7GpppG (Cap0) | ~70% | ~50% in correct orientation | 1.0 | Standard, but prone to reverse incorporation. |
| ARCA (Anti-Reverse Cap Analog) | Lower than standard IVT | ~70-80% | 1.5 - 2.0 | Modified to prevent reverse incorporation, resulting in a higher proportion of translatable mRNA.[1] |
| M7G(3'-OMe-5')pppA(2'-OMe) (Cap1) | High | >90% (with CleanCap® technology) | >2.0 | Generates a natural Cap1 structure, reducing immunogenicity and enhancing translation. |
| CleanCap® AG (3' OMe) | High | >95% | Significantly higher than ARCA | A trinucleotide cap analog that allows for efficient co-transcriptional capping.[2][3] |
| CleanCap® M6 | High | >95% | Highest reported | Contains an N6-methyladenosine modification that further boosts protein expression.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to evaluate the performance of cap analogs.
In Vitro Transcription (IVT) with Co-transcriptional Capping
This protocol describes the synthesis of capped mRNA using T7 RNA polymerase and a cap analog.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonuclease (RNase) Inhibitor
-
NTPs (ATP, CTP, UTP, GTP)
-
Cap Analog (e.g., M7G(3'-OMe-5')pppA(2'-OMe), ARCA)
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
Transcription Buffer (10X) - 2 µL
-
NTPs (as per desired final concentration, maintaining a 4:1 ratio of cap analog to GTP for ARCA)
-
Cap Analog (e.g., 4 mM ARCA and 1 mM GTP)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor (20 units)
-
T7 RNA Polymerase (50 units)
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable RNA purification kit or lithium chloride precipitation.
-
Quantify the mRNA concentration using a spectrophotometer and assess its integrity via denaturing agarose (B213101) gel electrophoresis.[5][6]
Luciferase Reporter Assay for Translation Efficiency
This assay measures the amount of functional protein produced from the in vitro transcribed mRNA.
Materials:
-
Capped and purified luciferase reporter mRNA
-
Rabbit Reticulocyte Lysate or a suitable cell line (e.g., HeLa, HEK293T)
-
Transfection reagent (for cell-based assays)
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
In Vitro Translation (Rabbit Reticulocyte Lysate):
-
Prepare a reaction mix containing rabbit reticulocyte lysate, amino acids, and the capped mRNA (e.g., 50 ng).
-
Incubate at 30°C for 90 minutes.
-
Add Luciferase Assay Reagent and measure the luminescence using a luminometer.[7]
-
-
Cell-Based Translation:
In Vitro Immunogenicity Assay
This assay assesses the potential of the synthetic mRNA to trigger an innate immune response.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a reporter cell line (e.g., THP-1 dual reporter cells)
-
Capped mRNA
-
Transfection reagent
-
Cell culture medium
-
ELISA kits for detecting cytokines (e.g., TNF-α, IFN-β)
Procedure:
-
Isolate and culture PBMCs or seed the reporter cell line.
-
Transfect the cells with the capped mRNA.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits.[10][11]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the co-transcriptional capping process, the initiation of mRNA translation, and a general experimental workflow for comparing cap analog performance.
Caption: Co-transcriptional capping workflow.
Caption: Eukaryotic translation initiation pathway.
Caption: General experimental workflow for comparison.
References
- 1. neb-online.de [neb-online.de]
- 2. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 3. nacalai.co.jp [nacalai.co.jp]
- 4. glenresearch.com [glenresearch.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Luciferase-Based Approach for Functional Screening of 5′ and 3′ Untranslated Regions of the mRNA Component for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mRNA Capping Technologies: M7G(3'-OMe-5')pppA(2'-OMe) vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The efficacy of mRNA-based therapeutics is critically dependent on the integrity and structure of the 5' cap. This crucial modification governs mRNA stability, translation initiation, and immunogenicity. The Anti-Reverse Cap Analog (ARCA), chemically known as M7G(3'-OMe-5')pppA(2'-OMe), has been a widely adopted co-transcriptional capping method. However, the landscape of mRNA capping technology is rapidly evolving, with newer alternatives like CleanCap® and refined enzymatic capping methods offering significant advantages. This guide provides an objective comparison of ARCA with these modern capping technologies, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal capping strategy for their therapeutic development.
Performance Comparison of mRNA Capping Technologies
The choice of a 5' capping method has a profound impact on the efficiency of mRNA production and its subsequent performance in vitro and in vivo. The following tables summarize key quantitative data comparing ARCA, CleanCap®, and enzymatic capping methods.
| Capping Method | Capping Efficiency (%) | Cap Structure | Process | Key Advantages | Key Disadvantages |
| ARCA | ~70-80%[1] | Cap 0 | Co-transcriptional | Cost-effective, single-step reaction | Incomplete capping, produces less immunologically favorable Cap 0 structure, potential for reverse incorporation without ARCA modification |
| CleanCap® | >95%[1] | Cap 1 | Co-transcriptional | High capping efficiency, produces more desirable Cap 1 structure, single-step reaction | Higher reagent cost, potential licensing requirements |
| Enzymatic (Vaccinia) | ~100%[2][3] | Cap 0 (can be converted to Cap 1) | Post-transcriptional | Nearly 100% capping efficiency, defined cap structure | Multi-step process, requires additional enzymes and purification steps, potentially higher manufacturing complexity |
| Capping Method | Relative Translation Efficiency (in vitro) | In Vivo Protein Expression | Immunogenicity |
| ARCA | Lower than CleanCap®[4] | Lower than CleanCap® | Higher (Cap 0 is more immunogenic than Cap 1)[5] |
| CleanCap® | Higher than ARCA[4] | Significantly higher than ARCA[] | Lower (produces Cap 1, which mimics endogenous mRNA)[5] |
| Enzymatic (Vaccinia) | High | High (with Cap 1 conversion) | Lower (with Cap 1 conversion) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the compared capping methods.
Caption: Comparison of mRNA capping experimental workflows.
The Role of the 5' Cap in Translation Initiation
The 5' cap is essential for the recruitment of the ribosomal machinery to the mRNA, a critical step in protein synthesis. The following diagram illustrates a simplified pathway of cap-dependent translation initiation.
Caption: Simplified diagram of cap-dependent translation initiation.
Detailed Experimental Protocols
Co-transcriptional Capping with ARCA
This protocol is adapted from commercially available kits and common laboratory practices.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTP solution mix (ATP, CTP, UTP)
-
GTP solution
-
ARCA (M7G(3'-OMe-5')pppG) solution
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
mRNA purification kit (e.g., spin column-based)
Procedure:
-
Thaw all reagents on ice.
-
Assemble the in vitro transcription reaction at room temperature in the following order (for a 20 µL reaction):
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, CTP, UTP (100 mM each): 1.5 µL each
-
GTP (30 mM): 1 µL
-
ARCA (20 mM): 6 µL
-
Linearized DNA template (1 µg): X µL
-
RNase Inhibitor: 0.5 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
Add 2 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the mRNA using a suitable purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water and quantify its concentration.
Co-transcriptional Capping with CleanCap® Reagent AG
This protocol is based on the HiScribe™ T7 mRNA Kit with CleanCap® Reagent AG.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
HiScribe™ T7 mRNA Kit with CleanCap® Reagent AG (or similar) containing:
-
T7 RNA Polymerase Mix
-
Reaction Buffer
-
NTPs
-
CleanCap® Reagent AG
-
-
DNase I (RNase-free)
-
Nuclease-free water
-
mRNA purification kit
Procedure:
-
Thaw the necessary kit components at room temperature, keeping the enzyme mix on ice.
-
Set up the 20 µL reaction at room temperature in the following order:
-
Nuclease-free Water: to 20 µL
-
Reaction Buffer (2x): 10 µL
-
NTPs (as per kit instructions)
-
CleanCap® Reagent AG (as per kit instructions)
-
Linearized DNA template (1 µg): X µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix gently and incubate at 37°C for 2 hours.
-
Add DNase I according to the kit protocol and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a purification kit.[7]
-
Elute the mRNA and determine its concentration.
Post-transcriptional Enzymatic Capping with Vaccinia Capping Enzyme
This protocol is adapted from the New England Biolabs (NEB) Vaccinia Capping System protocol.[2][8]
Materials:
-
Purified, uncapped mRNA (from a standard in vitro transcription reaction)
-
Vaccinia Capping Enzyme
-
10x Capping Buffer
-
GTP solution (10 mM)
-
S-adenosylmethionine (SAM) solution (32 mM, dilute to 2 mM before use)
-
Nuclease-free water
-
mRNA purification kit
Procedure:
-
In a nuclease-free tube, combine up to 10 µg of purified RNA with nuclease-free water to a final volume of 15 µL.
-
Heat the RNA solution at 65°C for 5 minutes, then immediately place on ice for 5 minutes to denature secondary structures.
-
Set up the capping reaction on ice by adding the following components in order:
-
Denatured RNA: 15 µL
-
10x Capping Buffer: 2 µL
-
GTP (10 mM): 1 µL
-
SAM (freshly diluted to 2 mM): 1 µL
-
Vaccinia Capping Enzyme: 1 µL
-
-
Mix gently and incubate at 37°C for 30-60 minutes.[2]
-
Purify the capped mRNA using a purification kit to remove the enzyme and reaction components.
-
Elute the final capped mRNA and quantify.
Luciferase Reporter Assay for Translation Efficiency
This protocol provides a general framework for assessing the translation efficiency of capped mRNAs in cultured cells.
Materials:
-
Capped luciferase reporter mRNA (produced by one of the methods above)
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the mRNA and the transfection reagent separately in serum-free medium before combining and incubating to allow complex formation.
-
Add the complexes to the cells and incubate for a specified period (e.g., 4-24 hours).
-
After incubation, lyse the cells and measure luciferase activity using a luminometer and the appropriate luciferase assay reagent.
-
Normalize the luciferase signal to a co-transfected control (e.g., a beta-galactosidase reporter) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Compare the relative light units (RLUs) produced by mRNAs with different caps (B75204) to determine their relative translation efficiencies.
In Vivo mRNA Delivery and Luciferase Imaging in Mice
This protocol outlines a general procedure for evaluating in vivo protein expression from capped mRNA.[5][9][10][11]
Materials:
-
Capped and purified luciferase mRNA
-
Lipid nanoparticle (LNP) formulation or other suitable in vivo delivery vehicle
-
Mice (e.g., BALB/c or C57BL/6)
-
D-luciferin substrate
-
In vivo imaging system (IVIS) or similar instrument
Procedure:
-
Formulate the mRNA with the chosen delivery vehicle (e.g., LNPs) according to established protocols.
-
Inject the mRNA-LNP complexes into mice via the desired route of administration (e.g., intravenous, intramuscular). A typical dose might be 0.1-1 mg/kg.
-
At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice (typically via intraperitoneal injection).
-
Anesthetize the mice and place them in the in vivo imaging system.
-
Acquire bioluminescence images to detect the light emitted from the luciferase protein.
-
Quantify the bioluminescent signal from the region of interest to determine the level and duration of protein expression.
Assessment of mRNA Immunogenicity
The immunogenicity of different capped mRNAs can be assessed by measuring the induction of pro-inflammatory cytokines in cell culture.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)
-
Capped mRNA
-
Transfection reagent suitable for immune cells
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IFN-α, IL-6)
Procedure:
-
Culture the immune cells according to standard protocols.
-
Transfect the cells with the different capped mRNA constructs using an appropriate transfection reagent. Include a positive control (e.g., uncapped dsRNA) and a negative control (e.g., mock transfection).
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines in the supernatant using ELISA kits.[12]
-
Compare the levels of cytokine induction between the different capped mRNAs to assess their relative immunogenicity.
Conclusion
The selection of an appropriate 5' cap is a critical decision in the design and development of mRNA therapeutics. While ARCA (M7G(3'-OMe-5')pppA(2'-OMe)) has been a valuable tool, newer technologies like CleanCap® offer significant improvements in terms of capping efficiency and the production of a more biologically favorable Cap 1 structure, leading to enhanced protein expression and reduced immunogenicity. Enzymatic capping provides a highly efficient post-transcriptional alternative, though with increased process complexity. The choice between these methods will depend on a balance of factors including the specific application, desired scale of production, cost considerations, and the required in vivo performance of the mRNA therapeutic. The experimental protocols provided in this guide offer a starting point for researchers to evaluate and compare these capping strategies in their own laboratories.
References
- 1. Co-transcriptional capping [takarabio.com]
- 2. neb.com [neb.com]
- 3. A general method for rapid and cost-efficient large-scale production of 5′ capped RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 5. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 7. mRNA Synthesis Protocol using the HiScribe T7 mRNA Kit with CleanCap Reagent AG [protocols.io]
- 8. neb.com [neb.com]
- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of M7G(3'-OMe-5')pppA(2'-OMe): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and a step-by-step approach for the proper disposal of M7G(3'-OMe-5')pppA(2'-OMe), a modified mRNA cap analog used in in vitro mRNA synthesis.
I. Risk Assessment and Personal Protective Equipment (PPE)
Before handling M7G(3'-OMe-5')pppA(2'-OMe) for disposal, it is crucial to conduct a thorough risk assessment. Although a Safety Data Sheet (SDS) for a similar cap analog, m7G(5')ppp(5')A RNA Cap Structure Analog, indicates it is not classified as hazardous, the modified nature of this compound warrants careful handling.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from potential splashes.
II. Decontamination of Synthetic Nucleic Acid Waste
In accordance with the National Institutes of Health (NIH) guidelines for research involving recombinant or synthetic nucleic acid molecules, all waste containing these materials should be decontaminated prior to disposal. This is a critical step to mitigate any potential environmental risks.[1][2][3][4]
Decontamination Methods:
-
Autoclaving: This is the preferred method for decontaminating solid and liquid waste containing nucleic acids.[3]
-
Chemical Disinfection: For liquid waste, treatment with a 10% final concentration of bleach (sodium hypochlorite) for at least 30 minutes is a common and effective method.[1]
III. Step-by-Step Disposal Procedures
The appropriate disposal route for M7G(3'-OMe-5')pppA(2'-OMe) and its associated waste depends on its physical state (solid or liquid) and institutional policies.
A. Disposal of Solid M7G(3'-OMe-5')pppA(2'-OMe) Waste:
-
Decontaminate: Place the solid waste (e.g., unused compound, contaminated lab consumables like pipette tips and microfuge tubes) in a biohazard bag. Autoclave the bag following your institution's standard operating procedures.
-
Package: After autoclaving, the decontaminated waste can typically be placed in a designated biohazardous waste container.[2][5]
-
Label: Ensure the container is clearly labeled as "Biohazardous Waste."
-
Dispose: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
B. Disposal of Liquid M7G(3'-OMe-5')pppA(2'-OMe) Waste (Solutions):
-
Decontaminate: Treat the liquid waste with a 10% final concentration of bleach and allow it to sit for at least 30 minutes.[1]
-
Neutralize (if necessary): If required by your institution's policies, neutralize the bleach solution before drain disposal. This can be done by adding a reducing agent like sodium thiosulfate.
-
Drain Disposal: Following decontamination and neutralization, and with approval from your institution's EHS, the liquid may be poured down the sanitary sewer with copious amounts of water.[6][7] Crucially, always check with your EHS department before disposing of any chemical down the drain.
-
Alternative for Undiluted/Concentrated Solutions: For larger volumes or more concentrated solutions, it is best to collect the decontaminated liquid in a clearly labeled waste container and have it disposed of by your institution's EHS department.
C. Disposal of Empty Containers:
-
Rinse: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Collect Rinsate: The rinsate should be collected and disposed of as liquid chemical waste, following the procedures outlined above.
-
Deface Label: Completely remove or deface the original product label to prevent confusion.
-
Dispose of Container: The clean, defaced container can typically be disposed of in the regular trash or recycling, in accordance with institutional guidelines.[6]
IV. Institutional Policies and Consultation
It is imperative to emphasize that the disposal procedures for any laboratory chemical are ultimately governed by the policies of your specific institution and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of M7G(3'-OMe-5')pppA(2'-OMe). They can provide information on approved disposal methods, waste container requirements, and pickup schedules.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of M7G(3'-OMe-5')pppA(2'-OMe).
By adhering to these guidelines and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of M7G(3'-OMe-5')pppA(2'-OMe) and contribute to a secure research environment.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. research.hawaii.edu [research.hawaii.edu]
- 4. vumc.org [vumc.org]
- 5. ibc.utah.edu [ibc.utah.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling M7G(3'-OMe-5')pppA(2'-OMe)
I. Personal Protective Equipment (PPE)
While specific hazard data for M7G(3'-OMe-5')pppA(2'-OMe) is limited, the Safety Data Sheet for a similar compound, m7G(5')ppp(5')A RNA Cap Structure Analog, indicates that it is not classified as hazardous.[1] However, adherence to standard laboratory safety protocols is crucial. The recommended PPE is detailed below.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | Protects against splashes of chemicals or biological agents.[2] |
| Body Protection | Laboratory Coat | Protects skin and clothing from potential hazards.[2] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated, work in a fume hood or biosafety cabinet.[1][2] |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of M7G(3'-OMe-5')pppA(2'-OMe) from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound as recommended by the supplier, which is typically at -20°C.[]
-
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a designated clean area, such as a laminar flow hood or a dedicated bench space, to minimize contamination risk.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Use sterile, nuclease-free water or an appropriate buffer to dissolve the compound.
-
Vortex briefly to ensure complete dissolution.
-
-
Use in In Vitro Transcription Reactions:
-
Follow the specific protocol for your in vitro transcription kit.
-
Add the M7G(3'-OMe-5')pppA(2'-OMe) solution to the reaction mixture at the recommended concentration.
-
Handle all reaction components with appropriate care to avoid cross-contamination.
-
III. Disposal Plan
Proper disposal of M7G(3'-OMe-5')pppA(2'-OMe) and associated waste is essential to maintain a safe laboratory environment.
-
Unused Compound:
-
Dispose of the original vial containing the unused compound in accordance with local, state, and federal regulations for chemical waste. It is not classified as hazardous material for transport.[4]
-
-
Contaminated Materials:
-
Pipette tips, microfuge tubes, and other disposable materials that have come into contact with M7G(3'-OMe-5')pppA(2'-OMe) should be collected in a designated waste container.
-
Treat this waste as standard, non-hazardous laboratory waste unless it has been mixed with other hazardous materials.
-
-
Liquid Waste:
-
Aqueous solutions containing M7G(3'-OMe-5')pppA(2'-OMe) from experimental procedures should be collected in a designated liquid waste container.
-
Dispose of the liquid waste in accordance with institutional and local guidelines for chemical waste.
-
Visual Workflow for Handling M7G(3'-OMe-5')pppA(2'-OMe)
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for M7G(3'-OMe-5')pppA(2'-OMe).
Caption: Workflow for handling M7G(3'-OMe-5')pppA(2'-OMe).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
